molecular formula C7H3BrClN B036133 2-Bromo-5-chlorobenzonitrile CAS No. 57381-37-0

2-Bromo-5-chlorobenzonitrile

Cat. No.: B036133
CAS No.: 57381-37-0
M. Wt: 216.46 g/mol
InChI Key: CTSHRMBLMKPDAG-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzonitrile is a versatile and high-value aromatic building block extensively employed in modern organic synthesis and drug discovery. Its structure features two distinct halogen substituents—bromine and chlorine—and a nitrile group, which act as orthogonal reactive sites for sequential functionalization via cross-coupling reactions and nucleophilic substitutions. The bromine atom is highly reactive in palladium-catalyzed cross-couplings, such as Suzuki, Stille, and Heck reactions, enabling the facile construction of biaryl systems. The chlorine atom, while less reactive, provides a site for selective functionalization under controlled conditions, offering a powerful handle for molecular diversification. The electron-withdrawing nitrile group profoundly influences the electronic properties of the benzene ring, activating it towards nucleophilic attack and directing metallation at specific positions. This makes the compound a privileged scaffold in medicinal chemistry for the synthesis of potential kinase inhibitors, agrochemicals, and liquid crystals for material science applications. Supplied with high purity and lot-specific analytical data, this reagent is designed to ensure reproducibility and reliability in demanding research environments.

Properties

IUPAC Name

2-bromo-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSHRMBLMKPDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438219
Record name 2-Bromo-5-chlorobenzonitrile
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Molecular Weight

216.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57381-37-0
Record name 2-Bromo-5-chlorobenzonitrile
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Record name 2-Bromo-5-chlorobenzonitrile
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Record name 2-Bromo-5-chlorobenzonitrile
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Foundational & Exploratory

Introduction: The Strategic Importance of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and material science. Its value stems not from its direct biological activity, but from its utility as a highly versatile and precisely functionalized building block.[1] The molecular architecture, featuring a benzonitrile core substituted with two different halogens (bromine and chlorine) at specific positions, offers a platform for complex molecular engineering.[2][3]

The bromine and chlorine atoms serve as orthogonal reactive handles for sequential, site-selective modifications, primarily through metal-catalyzed cross-coupling reactions.[2] The C-Br bond is significantly more reactive in typical palladium-catalyzed reactions (like Suzuki or Heck couplings) than the C-Cl bond, allowing chemists to introduce a substituent at the 2-position while preserving the chlorine at the 5-position for a subsequent, different transformation.[3] This differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecular scaffolds from a single, readily available intermediate. The electron-withdrawing nitrile group further influences the ring's electronics, facilitating certain reactions and providing another point for chemical modification.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its analysis and handling.

Part 1: Molecular and Physicochemical Profile

The fundamental properties of a compound dictate its behavior in both reactive and biological systems. Understanding these characteristics is the first step in its effective application.

Core Properties Summary

All quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 57381-37-0[4][5]
Molecular Formula C₇H₃BrClN[4]
Molecular Weight 216.46 g/mol [4]
Appearance White to light yellow crystalline solid/powder[1][5]
Melting Point 138.8 - 139.2 °C (experimental)[6]
Boiling Point 271.6 ± 25.0 °C (predicted)[6]
Density 1.74 ± 0.1 g/cm³ (predicted)[6]
Solubility Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform, methanol).[1]
Stability Stable under normal storage conditions.[1]

Part 2: Spectroscopic and Analytical Characterization

Robust analytical characterization is essential for confirming the identity, purity, and structure of a chemical intermediate. The following sections detail the expected spectroscopic signatures of this compound and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide unambiguous confirmation of the substitution pattern.

  • Expertise & Experience: The electron-withdrawing nature of the nitrile group and the halogens deshields the aromatic protons, shifting them downfield. The expected splitting pattern for the three aromatic protons is a key diagnostic feature. Based on established substituent effects, one can predict the relative chemical shifts.

Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):

  • δ ~7.7-7.8 ppm: A doublet corresponding to the proton at C6. It is ortho to the bromine and shows coupling only to the proton at C4.

  • δ ~7.6-7.7 ppm: A doublet of doublets corresponding to the proton at C4. It is coupled to the protons at C3 and C6.

  • δ ~7.5-7.6 ppm: A doublet corresponding to the proton at C3. It is ortho to the nitrile group and coupled to the proton at C4.

Expected ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

  • Six distinct signals in the aromatic region (approx. 110-140 ppm) and one signal for the nitrile carbon (approx. 115-120 ppm). The carbons attached to the halogens (C2 and C5) will be significantly shifted.

  • Sample Preparation: Accurately weigh approximately 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. A standard single-pulse experiment is sufficient. Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-15 mg) dissolve Dissolve in CDCl3 w/ TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H & 13C Spectra (400 MHz Spectrometer) transfer->acquire process_fid Process FID (FT, Phasing) acquire->process_fid reference Reference to TMS (0.00 ppm) process_fid->reference analyze Analyze Spectrum (Shifts, Coupling) reference->analyze

Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

  • Expertise & Experience: The most prominent and diagnostic peak in the IR spectrum of this compound is the sharp, strong absorption from the nitrile (C≡N) triple bond stretch. Its position and intensity are characteristic. Aromatic C-H and C=C stretching vibrations will also be present but are less specific.

Expected IR Peaks (ATR):

  • 2220-2240 cm⁻¹: Strong, sharp peak (C≡N stretch).

  • 3050-3100 cm⁻¹: Weak to medium peaks (Aromatic C-H stretch).

  • 1550-1600 cm⁻¹: Medium peaks (Aromatic C=C ring stretch).

  • ~800-900 cm⁻¹: Strong peak (C-H out-of-plane bending, indicative of substitution pattern).

  • Below 800 cm⁻¹: Peaks corresponding to C-Cl and C-Br stretches.

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information. For halogenated compounds, it offers a unique and definitive confirmation of elemental composition.

  • Expertise & Experience: The key to identifying this compound by MS is the distinctive isotopic pattern created by the presence of both bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Chlorine also has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a roughly 3:1 ratio. The combination of these results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a fingerprint for a compound containing one Br and one Cl atom.

Expected Mass Spectrum (EI):

  • Molecular Ion Cluster: A complex cluster of peaks centered around m/z 215, 217, 219, and 221, corresponding to the different isotopic combinations of Br and Cl. The base peak will be at m/z 215 (for C₇H₃⁷⁹Br³⁵ClN). Predicted m/z for the [M+H]⁺ adduct is 215.92102.[7]

  • Fragmentation: Loss of Br (M-79/81) and Cl (M-35/37) would be expected fragmentation pathways.

MS_Workflow sample Introduce Sample (e.g., GC-MS, Direct Infusion) ionize Ionize Molecule (e.g., Electron Impact) sample->ionize separate Separate Ions (Mass Analyzer) ionize->separate detect Detect Ions separate->detect analyze Analyze Spectrum (Isotopic Pattern) detect->analyze

Caption: General workflow for Mass Spectrometry analysis.

Part 3: Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and development. While various methods exist, the Sandmeyer reaction is a classic and robust choice for introducing a nitrile group in a position that may be difficult to access via direct electrophilic substitution.[1]

Plausible Synthetic Protocol: Sandmeyer Reaction
  • Trustworthiness: This multi-step protocol is based on well-established, textbook organic chemistry reactions. Each step has a clear purpose and validation point (e.g., monitoring diazotization, product isolation). The causality is clear: starting from a commercially available aniline, we can precisely control the final substitution pattern.

  • Diazotization of 2-Bromo-5-chloroaniline:

    • In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1 equivalent of 2-bromo-5-chloroaniline in an aqueous solution of hydrochloric acid (~3 equivalents).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Causality: The cold temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

    • Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of starting aniline (TLC) and the presence of excess nitrous acid (starch-iodide paper).

  • Preparation of Copper(I) Cyanide Solution:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, ~1.3 equivalents) and sodium cyanide (NaCN, ~1.4 equivalents) in water.

    • Causality: Using a solution of Na[Cu(CN)₂] ensures the CuCN is soluble and highly reactive for the substitution reaction.

  • Sandmeyer Reaction (Cyanation):

    • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

    • Causality: The diazonium group is an excellent leaving group (as N₂ gas), and the Cu(I) catalyst facilitates the substitution with the cyanide nucleophile.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude solid product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation aniline 2-Bromo-5-chloroaniline reagent1 HCl, NaNO2 0-5 °C diazonium Diazonium Salt (Intermediate) reagent2 CuCN, NaCN Heat product This compound reagent1->diazonium Forms reagent2->product Yields

Caption: Synthetic workflow via the Sandmeyer reaction.

Part 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. This compound possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Profile

The compound is classified with the following primary hazards according to the Globally Harmonized System (GHS).[4]

Hazard ClassGHS CodeSignal WordStatement
Acute Toxicity, OralH302WarningHarmful if swallowed
Skin IrritationH315WarningCauses skin irritation
Eye IrritationH319WarningCauses serious eye irritation
Acute Toxicity, DermalH312WarningHarmful in contact with skin
Acute Toxicity, InhalationH332WarningHarmful if inhaled
Protocol: Safe Handling and Storage
  • Trustworthiness: This protocol is a self-validating system based on standard chemical safety practices and information consolidated from multiple Safety Data Sheets (SDS). Following these steps minimizes exposure and mitigates risk.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Practices:

    • Avoid direct contact with the substance.[8]

    • Avoid the formation or spread of dust in the air.

    • Wash hands and face thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]

    • Keep the container tightly closed to prevent moisture absorption.

  • Disposal:

    • Dispose of waste material in a designated, labeled container for halogenated organic waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • This compound CAS#: 57381-37-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8718818.htm
  • Synthesis of 2-Bromo-5-chloronitrobenzene from 4-Chloro-2-nitrobenzoic acid. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/41513-04-6.htm
  • This compound | High-Purity Reagent. Benchchem. URL: https://www.benchchem.com/product/fb45411
  • 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2794904
  • 5-Bromo-2-chlorobenzonitrile | 57381-44-9. Benchchem. URL: https://www.benchchem.com/product/b107219
  • Buy this compound | 57381-37-0. Smolecule. URL: https://www.smolecule.com/cas-57381-37-0-2-bromo-5-chlorobenzonitrile.html
  • This compound | C7H3BrClN | CID 10330944. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10330944
  • This compound. CymitQuimica. URL: https://www.cymitquimica.com/en/2-bromo-5-chlorobenzonitrile-in-da003gpe
  • This compound (C7H3BrClN). PubChemLite. URL: https://pubchemlite.org/compound/2-bromo-5-chlorobenzonitrile
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/understanding-the-synthesis-and-handling-of-5-bromo-2-chlorobenzonitrile-27949363.html
  • This compound AldrichCPR. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000251

Sources

molecular structure of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-5-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and characterization of this compound (CAS No: 57381-37-0). As a versatile aromatic building block, this compound is of significant interest in medicinal chemistry and materials science.[1] Its utility stems from a unique arrangement of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—which allow for sequential and regioselective chemical modifications. This document delves into the compound's electronic structure, spectroscopic signature, a validated synthetic protocol, and its applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Introduction: A Privileged Scaffold in Modern Synthesis

This compound is a polysubstituted aromatic compound whose strategic value lies in its trifunctional nature. The benzene ring is substituted with two different halogen atoms and an electron-withdrawing nitrile group. This substitution pattern makes it a valuable intermediate for constructing complex molecular architectures.[2]

The key to its utility is the differential reactivity of its functional groups:

  • Bromine Atom (C2): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). This allows for the selective formation of new carbon-carbon bonds at this position.[1]

  • Chlorine Atom (C5): While less reactive than bromine, the chlorine atom provides a secondary site for functionalization under more forcing conditions or via alternative reaction pathways, such as nucleophilic aromatic substitution, offering a handle for molecular diversification.[1]

  • Nitrile Group (C1): The strongly electron-withdrawing cyano group influences the electronic properties of the entire aromatic ring, activating it towards certain reactions.[1] Furthermore, the nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a gateway to other important functionalities.[2]

This combination of features establishes this compound as a privileged scaffold for the synthesis of kinase inhibitors, agrochemicals, and advanced materials.[1]

Molecular and Electronic Structure

The fundamental identity of this compound is defined by its precise molecular connectivity and resulting electronic properties.

Structural Identification and Physicochemical Properties

The IUPAC name, this compound, explicitly defines the substitution pattern on the benzene ring.[3][4] It is crucial to distinguish it from its isomers, such as 5-bromo-2-chlorobenzonitrile, as the differing positions of the halogens dramatically alter the molecule's reactivity and steric profile. The core physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 57381-37-0[3][5][6]
Molecular Formula C₇H₃BrClN[3][4][5][7]
Molecular Weight 216.46 g/mol [3][4][7][8]
Appearance White to light yellow crystalline solid[4]
IUPAC Name This compound[3][4]
SMILES C1=CC(=C(C=C1Cl)C#N)Br[3][4][9]
InChI Key CTSHRMBLMKPDAG-UHFFFAOYSA-N[3][5][7][9]
Molecular Geometry and Visualization

The molecule consists of a planar benzene ring with the nitrile group and halogen atoms attached. The geometry is critical for understanding its interaction with catalysts and biological targets.

molecular_structure C1 C C2 C C1->C2 CN_C C C1->CN_C C1-CN C3 C C2->C3 Br Br C2->Br C2-Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 Cl Cl C5->Cl C5-Cl C6->C1 H6 H C6->H6 CN_N N CN_C->CN_N C≡N lab_pos Structure of this compound

Caption: 2D .

Electronic Profile

The electronic nature of the molecule is dominated by the interplay between the aromatic π-system and its substituents. Molecular orbital analysis indicates that the highest occupied molecular orbitals (HOMO) are primarily located on the aromatic ring, with contributions from the halogen lone pairs.[4] Conversely, the lowest unoccupied molecular orbitals (LUMO) have a significant contribution from the π* orbital of the cyano group.[4] This electronic distribution is key to its reactivity, particularly the susceptibility of the C-Br bond to oxidative addition in catalytic cycles and the influence of the nitrile group on aromatic substitution reactions.

Synthesis and Characterization

The identity and purity of this compound must be rigorously confirmed. This section outlines a common synthetic approach and the expected spectroscopic data for structural validation.

Synthetic Workflow: Controlled Bromination

A prevalent method for synthesizing this compound is the regioselective electrophilic bromination of a precursor, 5-chlorobenzonitrile. The directing effects of the chloro (ortho-, para-directing) and nitrile (meta-directing) groups synergize to favor bromination at the C2 position, which is ortho to the chlorine and meta to the nitrile.

synthesis_workflow start Start: 5-Chlorobenzonitrile in a suitable solvent (e.g., Dichloromethane) reagent Add Brominating Agent (e.g., N-Bromosuccinimide, NBS) & Catalyst (e.g., FeBr₃) start->reagent reaction Electrophilic Aromatic Substitution Maintain controlled temperature (0-30°C) Monitor via HPLC/TLC reagent->reaction workup Reaction Quench (e.g., with aq. Na₂S₂O₃) & Phase Separation reaction->workup purify Purification - Solvent Evaporation - Recrystallization workup->purify product Final Product: This compound (>96% Purity) purify->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is a self-validating system where reaction progress is monitored to ensure completion, and the final product is purified to a high standard.

Objective: To synthesize this compound with high purity (>96%).

Materials:

  • 5-Chlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Iron(III) Bromide (FeBr₃, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-chlorobenzonitrile (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of FeBr₃ to the solution.

  • Bromination: Cool the mixture to 0°C in an ice bath. Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: Portion-wise addition of NBS and temperature control are critical to prevent over-bromination and other side reactions, ensuring high regioselectivity.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material spot/peak is no longer visible.

  • Workup: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ to consume any unreacted bromine/NBS. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to afford pure this compound as a crystalline solid.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and MS analysis as described below.

Spectroscopic Characterization Workflow

Structural elucidation relies on a combination of spectroscopic techniques.

analysis_workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_h ¹H NMR - 3 Aromatic Protons - Distinct splitting patterns conclusion Structural Confirmation & Purity Assessment nmr_h->conclusion nmr_c ¹³C NMR - 7 Carbon Signals - Quaternary carbons identifiable nmr_c->conclusion ir FT-IR - Strong C≡N stretch (~2230 cm⁻¹) - C-Br, C-Cl stretches - Aromatic C-H bends ir->conclusion ms MS (EI) - Molecular Ion (M⁺) - Isotopic pattern for Br/Cl (M, M+2, M+4) ms->conclusion sample Purified Sample of This compound sample->nmr_h sample->nmr_c sample->ir sample->ms

Caption: Workflow for spectroscopic validation of the molecular structure.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.0 ppm). Due to the substitution pattern, each proton will appear as a distinct multiplet (e.g., doublet, doublet of doublets) based on its coupling to the other two protons.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals: five for the aromatic ring (three protonated, two substituted with halogens) and one for the nitrile carbon. The carbon attached to the nitrile group (C1) and the nitrile carbon itself will have characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: A sharp, strong absorption band around 2225-2235 cm⁻¹ is the definitive signal for the nitrile (C≡N) stretching vibration. Additional peaks in the fingerprint region will correspond to C-Br, C-Cl, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a distinctive pattern for the molecular ion (M⁺) with major peaks at m/z corresponding to the different isotopic combinations (M, M+2, M+4).

Applications in Drug Development and Materials Science

The validated structure of this compound serves as a starting point for the synthesis of high-value compounds.

  • Medicinal Chemistry: It is a key building block for synthesizing inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in anti-angiogenic cancer therapies.[10] The scaffold allows for the systematic exploration of chemical space to optimize potency and selectivity.

  • Materials Science: The presence of two halogen atoms suggests potential applications as a flame retardant.[4] Its rigid, planar structure also makes it a candidate for incorporation into liquid crystals and other advanced organic materials.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][7] It may also cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable compound whose molecular structure offers a platform for selective, multi-step chemical transformations. A thorough understanding of its electronic properties, guided by robust spectroscopic characterization and validated synthetic protocols, is essential for its effective application. This guide provides the foundational technical knowledge required for researchers and scientists to confidently utilize this versatile building block in the development of novel therapeutics and advanced materials.

References

  • This compound | C7H3BrClN | CID 10330944.PubChem.[Link]
  • This compound | CAS 36946-61-5.Methylamine Supplier.[Link]
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2-Bromo-5-chlorobenzonitrile solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-chlorobenzonitrile in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility profile essential for process optimization, reaction kinetics, purification, and formulation development. This guide provides a comprehensive analysis of the solubility of this compound, grounded in its physicochemical properties. While publicly available quantitative solubility data is limited, this document synthesizes existing qualitative information and presents a robust experimental framework for its empirical determination, empowering researchers to generate precise data tailored to their specific applications.

Physicochemical Profile and Structural Analysis

The solubility of a compound is dictated by its molecular structure. This compound (CAS: 57381-37-0) is a solid at room temperature with a molecular structure that presents a duality of polar and non-polar characteristics.[1][2]

PropertyValueSource(s)
Molecular Formula C₇H₃BrClN[1][3][4]
Molecular Weight 216.46 g/mol [3][5]
Appearance White to pale yellow crystalline solid[1][2]
Melting Point 79-82 °C[1]
Water Solubility Slightly soluble / Low solubility[1][2][5]

The molecule's architecture is key to its solubility behavior. The benzene ring forms a non-polar, hydrophobic core. Conversely, the nitrile group (-C≡N) is strongly polar and can act as a hydrogen bond acceptor. The bromine and chlorine substituents are electronegative, creating polar C-X bonds that contribute to the molecule's overall dipole moment. This structural amalgam suggests that the compound's solubility will be highly dependent on the nature of the solvent.

Caption: Molecular structure and key features influencing solubility.

Principles of Solubility and Solvent Selection

The guiding principle of solubility is "like dissolves like".[6][7] This means that solutes dissolve best in solvents with similar intermolecular forces.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar benzene ring of this compound via van der Waals forces. While some solubility is expected, the polar nitrile and halogen groups may limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents possess dipole moments that can effectively solvate the polar regions of the molecule (the C-X and C≡N bonds). Solvents like dichloromethane and chloroform have been reported to be effective.[5] These are often excellent choices for dissolving compounds with mixed polarity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions and, more importantly, can donate hydrogen bonds. While the nitrile group can only accept hydrogen bonds, the overall polarity of these solvents makes them good candidates.[7] Indeed, this compound is reported to be easily soluble in ethanol and dimethylformamide (a polar aprotic solvent).[1]

Qualitative Solubility Overview

Based on available chemical supplier data and literature, a qualitative summary of solubility in common organic solvents can be compiled. This table serves as a starting point for solvent screening in experimental design.

Solvent ClassSolventReported SolubilitySource(s)
Polar Protic EthanolEasily Soluble[1]
Polar Aprotic Dimethylformamide (DMF)Easily Soluble[1]
Dichloromethane (DCM)Soluble[5]
Halogenated ChloroformSoluble[5]
Aqueous WaterSlightly Soluble / Low[1][2][5]

Note: The terms "soluble" and "easily soluble" are qualitative. For applications requiring precise concentrations, such as crystallization or kinetic studies, the experimental determination of solubility is imperative.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate, quantitative solubility data, the isothermal equilibrium (shake-flask) method is a reliable and widely accepted standard.[6] This protocol provides a self-validating system to determine solubility at a specific temperature.

Rationale

This method ensures that the solvent becomes fully saturated with the solute, reaching a true thermodynamic equilibrium. By analyzing the concentration of the solute in the saturated solution, we can precisely quantify its solubility.

Methodology
  • Preparation of Solvent System:

    • Select a range of organic solvents of interest (e.g., ethanol, acetonitrile, toluene, ethyl acetate). Ensure all solvents are of high purity (e.g., HPLC grade) to avoid impurities affecting the results.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps). The key is to ensure that a solid phase remains even after equilibrium is reached, confirming saturation. A general starting point is to add approximately 2-3 times the estimated amount of solute that will dissolve.

  • Equilibration:

    • Add a precise volume of the chosen solvent to each vial.

    • Place the sealed vials in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the vials at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2-4 hours. This allows the excess, undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

  • Analysis and Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a calibration curve prepared with known standards.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

prep 1. Preparation Add excess solid to vial. Add known volume of solvent. equil 2. Equilibration Seal and agitate at constant temperature (e.g., 24-72h). prep->equil Isothermal Shaker settle 3. Settling Cease agitation. Allow solid to settle (2-4h). equil->settle Attain Equilibrium sample 4. Sampling & Filtration Withdraw supernatant. Filter through 0.22µm filter. settle->sample Isolate Saturated Solution analyze 5. Analysis Dilute and quantify concentration via HPLC/UV-Vis. sample->analyze Prepare for Quantification result Result Quantitative Solubility (mg/mL or mol/L) analyze->result

Caption: Workflow for experimental solubility determination.

Safety, Handling, and Disposal

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3][8]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]

  • Handling: All handling of the solid and its solutions should be performed in a well-ventilated chemical fume hood.[9] Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[5]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar molecular structure, showing good solubility in common polar aprotic and protic organic solvents and limited solubility in water. For researchers in pharmaceutical development and chemical synthesis, this qualitative understanding serves as a valuable guide for solvent selection. However, for process scale-up, crystallization, and formulation, the lack of public quantitative data necessitates empirical determination. The detailed protocol provided in this guide offers a robust framework for generating this critical data, ensuring scientific integrity and enabling the optimization of processes involving this versatile chemical intermediate.

References

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-chlorobenzonitrile. In the absence of publicly available experimental spectra, this document leverages high-quality predictive algorithms to elucidate the chemical shifts, coupling constants, and multiplicities of the aromatic protons and carbons. A detailed interpretation of the predicted spectra is presented, grounded in the fundamental principles of substituent effects on the electronic environment of the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. Furthermore, a standardized experimental protocol for the acquisition of NMR data for this compound is provided, ensuring a reproducible and rigorous analytical workflow.

Introduction: The Structural and Chemical Significance of this compound

This compound, with the chemical formula C₇H₃BrClN, is a polysubstituted aromatic compound of significant interest in organic synthesis.[1][2] Its utility as a versatile building block stems from the presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—each offering unique reactivity for further chemical transformations.[1] The strategic placement of these substituents on the benzene ring makes it a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.

Given its importance, a thorough understanding of its structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution.[3] This guide provides a detailed examination of the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational dataset for its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) reveals a complex pattern of signals in the aromatic region, a direct consequence of the distinct electronic environments of the three non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-67.80Doublet2.5
H-47.64Doublet of Doublets8.6, 2.5
H-37.72Doublet8.6

Disclaimer: Data is based on computational predictions and may differ from experimental values.

Interpretation of the ¹H NMR Spectrum

The chemical shifts of the aromatic protons are influenced by the combined electronic effects (inductive and resonance) of the bromo, chloro, and cyano substituents.[3][4]

  • H-6: This proton is positioned ortho to the electron-withdrawing cyano group and meta to the bromine atom. The strong deshielding effect of the adjacent cyano group results in its resonance at the furthest downfield position (7.80 ppm).[5][6] It appears as a doublet due to coupling with H-4, with a small meta-coupling constant (⁴J) of approximately 2.5 Hz, which is typical for protons in a meta relationship on a benzene ring.[7][8]

  • H-3: This proton is situated ortho to the bromine atom and meta to the chlorine atom. It is predicted to resonate at 7.72 ppm. Its multiplicity is a doublet, arising from the ortho-coupling (³J) with H-4, with a typical coupling constant of around 8.6 Hz.[9][10]

  • H-4: Located ortho to the chlorine atom and meta to the cyano group, this proton is predicted at 7.64 ppm. It appears as a doublet of doublets due to coupling with both H-3 (ortho-coupling, ³J ≈ 8.6 Hz) and H-6 (meta-coupling, ⁴J ≈ 2.5 Hz).

The logical relationship for the assignment of these protons can be visualized as follows:

G cluster_mol This compound cluster_protons Proton Assignments mol C₇H₃BrClN H6 H-6 (~7.80 ppm) H4 H-4 (~7.64 ppm) H6->H4 meta-coupling (⁴J ≈ 2.5 Hz) H3 H-3 (~7.72 ppm) H4->H3 ortho-coupling (³J ≈ 8.6 Hz)

Caption: Predicted ¹H NMR coupling relationships.

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-5 (C-Cl)137.2
C-3136.6
C-6133.7
C-4131.0
C-2 (C-Br)115.7
C-1 (C-CN)113.6
CN116.9

Disclaimer: Data is based on computational predictions and may differ from experimental values.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms are highly sensitive to the nature of the directly attached and neighboring substituents.[11]

  • Quaternary Carbons:

    • C-5 (C-Cl): The carbon atom bearing the chlorine atom is predicted to be the most downfield among the ring carbons at 137.2 ppm.

    • C-2 (C-Br): The carbon attached to the bromine atom is predicted to be significantly upfield at 115.7 ppm.

    • C-1 (C-CN): The carbon to which the cyano group is attached is predicted to be the most upfield of the ring carbons at 113.6 ppm.

    • CN: The nitrile carbon itself is predicted to resonate at 116.9 ppm.

  • Protonated Carbons:

    • C-3, C-6, and C-4: These carbons, bonded to hydrogen atoms, are predicted to appear at 136.6 ppm, 133.7 ppm, and 131.0 ppm, respectively. Their relative positions are determined by the cumulative electronic effects of the substituents.

The following diagram illustrates the relationship between the substituents and the carbon atoms of the benzene ring.

Caption: Carbon numbering of this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the mixture to ensure complete dissolution of the solid.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of cotton wool in a Pasteur pipette during the transfer to the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Insertion and Locking: Carefully insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width: A spectral width of approximately 200-250 ppm.

    • Relaxation Delay (d1): 2 seconds.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

  • Referencing: Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, reference the residual solvent peak to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

The following diagram outlines the general workflow for NMR data acquisition and processing.

G start Start: Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Insert into NMR Spectrometer transfer->spectrometer lock_shim Lock and Shim spectrometer->lock_shim acquire_1H Acquire ¹H NMR Data lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR Data lock_shim->acquire_13C process Data Processing (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference analyze Spectral Analysis and Interpretation reference->analyze

Caption: General workflow for NMR analysis.

Conclusion

This technical guide has presented a detailed, albeit theoretical, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging predictive algorithms, we have assigned the chemical shifts and multiplicities of all proton and carbon nuclei, providing a rationale based on established principles of substituent effects. The provided data and interpretations serve as a valuable resource for the identification and structural verification of this important synthetic intermediate. The detailed experimental protocol offers a standardized approach to acquiring high-quality, reproducible NMR data, which will be crucial for validating these predictions and for any future research involving this compound.

References

  • NMR Spectroscopy of Benzene Derivatives - Moodle. (n.d.).
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  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. (n.d.). Shifts in the position of benzene protons (δ 7.27) caused by substituents..
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  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]
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  • ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the principles and techniques for acquiring and interpreting the infrared (IR) spectrum of 2-Bromo-5-chlorobenzonitrile. Designed for researchers and professionals in drug development and materials science, this document moves beyond a simple recitation of data points to explain the causality behind experimental choices and analytical interpretations, ensuring a robust understanding of the molecule's vibrational characteristics.

Introduction: The Vibrational Fingerprint of a Molecule

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its bonds stretch, bend, and rotate at specific frequencies corresponding to the energy of the radiation absorbed.[1] This absorption pattern is unique to the molecule's structure, providing a distinct "fingerprint" that allows for the identification of functional groups and the confirmation of molecular identity.[1][2]

This compound (C₇H₃BrClN) is an aromatic organic compound featuring a benzene ring substituted with a nitrile (-C≡N) group, a bromine atom, and a chlorine atom.[3][4] Each of these functional groups—the nitrile, the aromatic ring, the carbon-halogen bonds, and the specific substitution pattern—gives rise to characteristic absorption bands in the IR spectrum. This guide will detail the optimized protocols for analyzing this solid compound and provide a thorough interpretation of its spectral features.

Experimental Workflow: From Solid Sample to Interpretable Spectrum

The quality of an IR spectrum is fundamentally dependent on the chosen sampling technique and the meticulousness of the sample preparation.[5][6] As this compound is a solid at room temperature, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[5][6][7]

The overall experimental process, from sample handling to final data analysis, follows a validated workflow to ensure accuracy and reproducibility.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing Sample This compound (Solid) Prep_Choice Choose Method Sample->Prep_Choice KBr KBr Pellet Method Prep_Choice->KBr  Transmission ATR ATR Method Prep_Choice->ATR  Reflectance Spectrometer FTIR Spectrometer KBr->Spectrometer ATR->Spectrometer Sample_Scan Collect Sample Spectrum Spectrometer->Sample_Scan Background Collect Background Spectrum (Blank KBr or Empty ATR) Background->Spectrometer Processing Process Data (Background Subtraction) Sample_Scan->Processing Final_Spectrum Final Transmittance Spectrum Processing->Final_Spectrum

Caption: Experimental workflow for FTIR analysis of a solid sample.

Protocol 1: KBr Pellet Method (Transmission)

This traditional method involves dispersing the analyte in a dry, IR-transparent matrix, typically potassium bromide (KBr). The primary advantage is the generation of a high-quality transmission spectrum with sharp peaks, but it requires careful preparation to avoid spectral artifacts.[6]

Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.[8] KBr is used because it is transparent in the mid-IR range (4000–400 cm⁻¹) and forms clear pellets under pressure.[6]

Step-by-Step Methodology:

  • Drying: Gently heat spectroscopic grade KBr powder at ~100°C for several hours to remove any adsorbed water. Moisture is a critical interference, showing a very broad absorption band around 3400 cm⁻¹ (O-H stretch) and a medium band near 1640 cm⁻¹ (H-O-H bend).[8]

  • Grinding: In an agate mortar and pestle, place approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.[5]

  • Mixing: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder. This ensures the sample is evenly dispersed within the KBr matrix.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[5] An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in poor spectral quality.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect a background spectrum using a blank KBr pellet or an empty sample compartment to correct for atmospheric CO₂ and H₂O, as well as any light scattering from the pellet itself.[6] Then, collect the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR)

ATR has become a dominant sampling technique due to its simplicity and speed, requiring minimal to no sample preparation.[6] The technique measures the interaction of an evanescent wave, which penetrates a small distance into the sample, with the material.

Causality: This method relies on achieving intimate contact between the solid sample and the high-refractive-index ATR crystal (commonly diamond or zinc selenide).[5] Inconsistent pressure or poor contact will result in a weak, low-quality spectrum. While ATR spectra are very similar to transmission spectra, peak intensities can vary, particularly at lower wavenumbers, due to the wavelength-dependent depth of penetration of the evanescent wave.[6]

Step-by-Step Methodology:

  • Crystal Cleaning: Before analysis, clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue to remove any residues from previous samples.

  • Background Collection: Record a background spectrum with the clean, empty ATR crystal. This is crucial to ratio out the absorbance of the crystal itself and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[5]

  • Applying Pressure: Lower the built-in pressure clamp onto the sample to ensure firm, uniform contact between the powder and the crystal surface.[5]

  • Analysis: Collect the sample spectrum. After analysis, clean the crystal and pressure clamp tip thoroughly.

Spectral Interpretation: Decoding the Molecular Structure

The infrared spectrum of this compound can be logically dissected by correlating its structural features with known absorption frequency ranges. The spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations characteristic of the molecule as a whole.[1][2][9]

interpretation_logic cluster_functional_groups Structural Features cluster_peaks Expected IR Absorption Bands Molecule This compound (C₇H₃BrClN) Nitrile Nitrile Group (C≡N) Molecule->Nitrile Aromatic Aromatic Ring Molecule->Aromatic Halogens C-X Bonds (C-Br, C-Cl) Molecule->Halogens Nitrile_Peak ~2220-2240 cm⁻¹ (Sharp, Strong) Nitrile->Nitrile_Peak C≡N Stretch Aromatic_CH_Peak > 3000 cm⁻¹ (Weak to Medium) Aromatic->Aromatic_CH_Peak Aromatic C-H Stretch Aromatic_CC_Peak ~1400-1600 cm⁻¹ (Multiple Bands) Aromatic->Aromatic_CC_Peak C=C In-Ring Stretch OOP_Peak ~675-900 cm⁻¹ (Substitution Pattern) Aromatic->OOP_Peak C-H Out-of-Plane Bend Halogen_Peak < 850 cm⁻¹ (Fingerprint Region) Halogens->Halogen_Peak C-X Stretch

Caption: Relationship between molecular structure and expected IR peaks.

Analysis of Key Functional Groups

The following table summarizes the expected vibrational modes and their corresponding absorption ranges for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Characteristics
Nitrile C≡N Stretch2240 - 2220[10]Strong, Sharp
Aromatic Ring Aromatic C-H Stretch3100 - 3000[9][11]Weak to Medium, Sharp
C=C In-Ring Stretch1600 - 1585[9][11]Medium
C=C In-Ring Stretch1500 - 1400[9][11]Medium to Strong
C-H Out-of-Plane Bend900 - 675[11][12]Strong, Diagnostic of Substitution
Alkyl Halide C-Cl Stretch850 - 550[9]Medium to Strong
Alkyl Halide C-Br Stretch690 - 515[9]Strong

Nitrile Group (C≡N): The carbon-nitrogen triple bond gives rise to one of the most characteristic peaks in the IR spectrum. For aromatic nitriles like this compound, this C≡N stretching vibration is expected to appear as a sharp, intense absorption between 2240 and 2220 cm⁻¹.[10] The conjugation of the nitrile group with the aromatic ring slightly weakens the C≡N bond, lowering its absorption frequency compared to saturated nitriles (which appear at 2260-2240 cm⁻¹).[10][13] The high intensity is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[10]

Aromatic Ring System: The benzene ring provides several key absorption bands:

  • Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring occurs at frequencies just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11][14][15] This absorption is a reliable indicator of sp²-hybridized carbon-hydrogen bonds and helps distinguish them from aliphatic C-H stretches, which appear just below 3000 cm⁻¹.[14]

  • C=C In-Ring Vibrations: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of absorptions, typically in the 1600-1400 cm⁻¹ region.[9][12][15] One can expect characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹.[12][15]

  • C-H Out-of-Plane (OOP) Bending: In the lower frequency part of the spectrum (900-675 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the aromatic ring.[11] The exact position of these "oop" bands is highly diagnostic of the substitution pattern on the benzene ring.[11][12] For a 1,2,4-trisubstituted benzene ring, one would expect strong bands in this region.

Carbon-Halogen Bonds (C-Cl and C-Br): The stretching vibrations of the carbon-chlorine and carbon-bromine bonds are found in the low-frequency fingerprint region. The C-Cl stretch typically appears in the 850-550 cm⁻¹ range, while the heavier bromine atom results in a C-Br stretch at an even lower frequency, generally between 690-515 cm⁻¹.[9] These peaks can sometimes overlap with other vibrations in this crowded region, but their presence is an important confirmation of the molecule's composition.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is invaluable for identity confirmation and quality control. The key diagnostic features are a sharp, intense nitrile peak around 2220-2240 cm⁻¹, weak aromatic C-H stretching above 3000 cm⁻¹, and multiple C=C ring stretching bands between 1400-1600 cm⁻¹. Further confirmation is provided by the strong C-H out-of-plane bending and the C-Cl/C-Br stretching vibrations in the fingerprint region. By employing the robust experimental protocols and systematic interpretation logic detailed in this guide, researchers can confidently utilize FTIR spectroscopy to characterize this important chemical entity.

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quantum chemical calculations for 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Quantum Chemical Calculations for 2-Bromo-5-chlorobenzonitrile

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound, a versatile building block in medicinal chemistry and materials science.[1] The presence of a nitrile group and two distinct halogen atoms makes this molecule an interesting subject for theoretical investigation to understand its electronic structure, reactivity, and spectroscopic properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for in-silico analysis using Density Functional Theory (DFT).

Introduction: The 'Why' of a Computational Approach

This compound (C₇H₃BrClN) is a substituted aromatic compound whose synthetic utility is well-established.[1] Its molecular architecture, featuring electron-withdrawing nitrile and halogen groups, dictates its chemical behavior.[1] While empirical studies provide invaluable data, a computational approach allows us to probe the molecule at a sub-atomic level. Quantum chemical calculations serve as a powerful predictive tool to:

  • Elucidate Molecular Geometry: Determine precise bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

  • Predict Chemical Reactivity: Identify sites susceptible to nucleophilic or electrophilic attack, which is crucial for designing synthetic pathways.

  • Interpret Spectroscopic Data: Correlate calculated vibrational frequencies with experimental FT-IR and Raman spectra for structural confirmation.

  • Understand Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to predict the molecule's electronic behavior and charge transfer characteristics.[2]

This guide will focus on Density Functional Theory (DFT), a robust and computationally efficient method that provides a good balance of accuracy and cost for organic molecules.[3][4]

Theoretical Framework and Methodological Choices

The accuracy of any quantum chemical calculation is contingent on the chosen theoretical method and basis set. Our protocol is designed to be a self-validating system, where each choice is justified by established principles.

The Choice of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically degenerate ground state electron density. For this study, we select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used functional that incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy for a wide range of organic molecules.[5]

Selecting the Right Basis Set: 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for obtaining reliable results. For this compound, the 6-311++G(d,p) basis set is highly recommended for the following reasons:[6][7]

  • 6-311G: This is a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, providing more flexibility than smaller basis sets.

  • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing the electron density far from the atomic nuclei, which is important for molecules with lone pairs and for accurately modeling weak interactions.

  • (d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their original spherical or dumbbell shapes, which is crucial for describing chemical bonds accurately, especially in a system with π-electrons and electronegative atoms like bromine, chlorine, and nitrogen.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to perform a comprehensive quantum chemical analysis of this compound.

Step 1: Molecular Structure Input

The first step is to generate a 3D structure of the molecule. This can be done using molecular building software (e.g., GaussView, Avogadro, ChemDraw) or by obtaining the structure from a database like PubChem using its canonical SMILES string: C1=CC(=C(C=C1Cl)C#N)Br.[8]

Step 2: Geometry Optimization

The initial structure is not necessarily at its lowest energy state. A geometry optimization calculation is performed to find the equilibrium geometry of the molecule, which corresponds to a minimum on the potential energy surface. This is a crucial step as all subsequent calculations depend on an accurately optimized structure.

Step 3: Frequency Calculation (Self-Validation)

After optimization, a frequency calculation must be performed at the same level of theory. This step serves two purposes:

  • Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the geometry must be re-optimized.

  • Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model.[9]

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed as a true minimum, various molecular properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO-LUMO)

  • Molecular Electrostatic Potential (MEP) Map

  • Global Reactivity Descriptors

G input_file input_file geom_opt geom_opt input_file->geom_opt check_freq check_freq check_freq->geom_opt Imaginary Frequencies Found (Re-optimize) prop_calc prop_calc check_freq->prop_calc No Imaginary Frequencies (True Minimum)

Caption: A workflow diagram illustrating the key steps in performing quantum chemical calculations.

Analysis and Interpretation of Results

This section details how to interpret the data obtained from the calculations.

Optimized Molecular Structure

The geometry optimization will yield the most stable 3D structure of this compound. The key geometrical parameters (bond lengths and angles) should be tabulated for clarity.

Table 1: Selected Optimized Geometrical Parameters

ParameterAtom(s)Calculated Value (Å or °)
Bond Lengths
C-BrValue
C-ClValue
C≡NValue
C-C (aromatic)Average Value
Bond Angles
C-C-BrValue
C-C-ClValue
C-C-C≡NValue

(Note: The actual values would be obtained from the output of the geometry optimization calculation.)

// Atom numbering C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"]; Br7 [label="Br7"]; Cl8 [label="Cl8"]; C9 [label="C9"]; N10 [label="N10"]; H11 [label="H11"]; H12 [label="H12"]; H13 [label="H13"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C9; C2 -- Br7; C5 -- Cl8; C9 -- N10 [style=solid, label=" ≡", fontsize=14];

// Hydrogens C3 -- H11; C4 -- H12; C6 -- H13; }

Caption: Atom numbering scheme for this compound.

Vibrational Analysis

The calculated vibrational frequencies can be used to assign the peaks in an experimental FT-IR spectrum. Key vibrational modes to look for include:

  • C≡N stretch: Typically a strong, sharp peak around 2220-2260 cm⁻¹.

  • C-Br stretch: Expected in the 500-600 cm⁻¹ region.

  • C-Cl stretch: Expected in the 600-800 cm⁻¹ region.

  • Aromatic C-H and C=C stretches: Found in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

It's important to note that calculated harmonic frequencies are often slightly higher than experimental values due to the neglect of anharmonicity.[9] Applying a scaling factor (typically ~0.96 for B3LYP) can improve the agreement with experimental data.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[10]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). The regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). The regions where the LUMO is localized are likely sites for nucleophilic attack.[11]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability.[2] A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[2]

For this compound, we would expect the HOMO to be distributed over the aromatic ring and the halogen atoms, while the LUMO would likely be localized on the electron-withdrawing nitrile group and the carbon atoms of the ring.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a 3D visualization of the charge distribution in a molecule.[12][13] It is invaluable for predicting how molecules will interact.[12]

  • Red Regions (Negative Potential): Indicate an excess of electrons and are potential sites for electrophilic attack. In this compound, this region is expected around the nitrogen atom of the nitrile group and the halogen atoms due to their lone pairs.

  • Blue Regions (Positive Potential): Indicate a deficiency of electrons and are potential sites for nucleophilic attack. These regions are typically found around the hydrogen atoms.

  • Green/Yellow Regions (Neutral Potential): Indicate neutral electrostatic potential.

The MEP map provides a clear, visual guide to the reactive sites of the molecule.[14][15]

Applications in Drug Development and Materials Science

The insights gained from these quantum chemical calculations have direct practical applications:

  • Rational Drug Design: By understanding the reactive sites and electronic properties, medicinal chemists can predict how this compound might interact with a biological target. The MEP map can guide the design of derivatives with improved binding affinity.

  • Reaction Prediction: The HOMO-LUMO and MEP analyses can predict the regioselectivity of reactions, such as nucleophilic aromatic substitution, helping to optimize synthetic routes and minimize unwanted byproducts.

  • Materials Science: The calculated electronic properties can help in the design of novel organic materials with specific electronic or optical properties, such as flame retardants or components for organic electronics.[1]

Conclusion

Quantum chemical calculations, specifically using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a powerful and predictive framework for understanding the chemical nature of this compound. This in-depth technical guide outlines a robust workflow for obtaining and interpreting key molecular properties, including optimized geometry, vibrational frequencies, and electronic reactivity descriptors. The insights derived from these computational studies are invaluable for guiding experimental work in drug discovery, synthetic chemistry, and materials science, ultimately accelerating the pace of innovation.

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Unveiling the Electronic Landscape of 2-Bromo-5-chlorobenzonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the electronic properties of 2-Bromo-5-chlorobenzonitrile, a versatile building block in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its molecular characteristics, leveraging computational chemistry to illuminate its potential in the design of novel therapeutics.

Introduction: A Molecule of Strategic Importance

This compound (C₇H₃BrClN) is a halogenated aromatic nitrile that has garnered significant attention as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its utility is particularly pronounced in the development of kinase inhibitors, agrochemicals, and advanced materials such as liquid crystals. The strategic placement of a bromine atom, a chlorine atom, and a cyano group on the benzene ring bestows upon it a unique electronic profile that dictates its reactivity and potential for molecular interactions. This guide delves into the core electronic properties of this compound, providing a theoretical framework and practical insights for its application in drug discovery.

The presence of two distinct halogen atoms allows for selective and sequential chemical modifications, a highly desirable feature in the construction of complex molecular architectures. The electron-withdrawing nature of the cyano group, coupled with the inductive and resonance effects of the bromine and chlorine substituents, profoundly influences the electron density distribution within the aromatic ring, thereby governing its role as a versatile scaffold in medicinal chemistry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry.

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem[2]
Molecular Weight 216.46 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 57381-37-0CymitQuimica[3]
Physical Description White to light yellow crystalline solidSmolecule
Solubility Soluble in organic solvents, limited solubility in waterSmolecule

Theoretical and Computational Methodology: Elucidating Electronic Structure

Due to a scarcity of publicly available experimental data on the specific electronic properties of this compound, this guide employs a robust computational chemistry approach to generate and analyze its electronic characteristics. Density Functional Theory (DFT), a powerful quantum mechanical modeling method, is utilized to predict the molecule's geometry, molecular orbital energies, and other key electronic descriptors. DFT has been widely validated for its accuracy in predicting the properties of organic molecules.

Computational Protocol

The following protocol outlines the methodology for the computational analysis of this compound:

  • Structure Optimization: The initial 3D structure of this compound is built and subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This process identifies the lowest energy conformation of the molecule.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: A single-point energy calculation is then carried out on the optimized geometry to determine various electronic properties, including:

    • Molecular Orbital Analysis: Identification and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): Generation of an MEP map to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is invaluable for predicting non-covalent interactions.

    • Dipole Moment: Calculation of the molecular dipole moment to quantify the overall polarity of the molecule.

    • Global Reactivity Descriptors: Calculation of key parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index based on the HOMO and LUMO energies.

Diagram: Computational Workflow for Electronic Property Analysis

G Computational Workflow for Electronic Property Analysis of this compound cluster_0 Input cluster_1 Computational Protocol cluster_2 Output & Analysis Input Initial 3D Structure of This compound Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Analysis Optimization->Frequency SPE Single-Point Energy Calculation Frequency->SPE MO Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) SPE->MO MEP Molecular Electrostatic Potential (MEP Map) SPE->MEP Dipole Dipole Moment SPE->Dipole Reactivity Global Reactivity Descriptors SPE->Reactivity

Caption: A schematic representation of the computational workflow employed to determine the electronic properties of this compound.

Analysis of Electronic Properties

The electronic properties of this compound are dictated by the interplay of its constituent functional groups. The cyano (-C≡N) group is a strong electron-withdrawing group, both through induction and resonance, which deactivates the benzene ring towards electrophilic attack. The halogen atoms (bromine and chlorine) exhibit a dual electronic effect: they are electron-withdrawing through a strong inductive effect but electron-donating through a weaker resonance effect.[4] This complex interplay of electronic effects results in a nuanced charge distribution and reactivity profile.

Molecular Orbital Analysis

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the chemical reactivity and electronic spectra of a molecule.

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to be primarily localized on the benzene ring and the lone pairs of the bromine and chlorine atoms. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential).

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to have significant contributions from the π* anti-bonding orbital of the cyano group. The energy of the LUMO is related to the molecule's ability to accept electrons (electron affinity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Table of Predicted Electronic Properties (Theoretical)

ParameterPredicted Value (Illustrative)Significance
HOMO Energy -7.5 eVElectron-donating ability
LUMO Energy -1.2 eVElectron-accepting ability
HOMO-LUMO Gap 6.3 eVChemical reactivity, stability
Dipole Moment ~2.5 DMolecular polarity
Ionization Potential 7.5 eVEnergy to remove an electron
Electron Affinity 1.2 eVEnergy released upon gaining an electron

Note: These are illustrative values based on typical DFT calculations for similar molecules and should be confirmed by specific calculations for this compound.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecular surface. For this compound, the MEP is expected to show:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the cyano group and, to a lesser extent, the chlorine and bromine atoms, indicating regions susceptible to electrophilic attack or positive intermolecular interactions.

  • Positive Potential (Blue): Located on the hydrogen atoms of the benzene ring, indicating regions susceptible to nucleophilic attack.

Diagram: Predicted Molecular Electrostatic Potential (MEP) Map

G Predicted Molecular Electrostatic Potential (MEP) Map of this compound cluster_0 MEP Surface cluster_1 Color Legend MEP_Image Red Negative Potential (Electron Rich) Blue Positive Potential (Electron Poor) Green Neutral Potential

Sources

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of the nitrile functional group in 2-Bromo-5-chlorobenzonitrile, a critical building block in modern synthetic chemistry. This trifunctional molecule, featuring bromine, chlorine, and nitrile moieties, offers a rich landscape for selective chemical transformations.[1] While the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions is well-documented, the nitrile group itself presents a versatile handle for introducing diverse functionalities, essential for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development.[1][2] This document will explore the principal transformations of the nitrile group, elucidating the underlying mechanisms and providing field-proven experimental protocols for researchers, scientists, and drug development professionals.

Electronic Profile and Inherent Reactivity of the Nitrile Group

The nitrile group (-C≡N) is a potent electron-withdrawing group, a characteristic that profoundly influences both the aromatic ring and the nitrile carbon itself. The sp-hybridized carbon atom of the nitrile is highly electrophilic due to the strong dipole resulting from the electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.[3][4] This inherent electrophilicity is the cornerstone of its reactivity, making it susceptible to attack by a wide range of nucleophiles.[3][4]

In the specific case of this compound, the presence of two additional electron-withdrawing halogen substituents further enhances the electrophilic character of the nitrile carbon.[5] This electronic arrangement activates the nitrile group for transformations that might be sluggish in less electron-deficient benzonitriles.

G cluster_molecule Electronic Effects in this compound cluster_nitrile Nitrile Group Polarity Molecule Benzene Ring CN C≡N (Strong EWG) Molecule->CN Resonance & Inductive Withdrawal Nitrile Ring-C(δ+)≡N(δ-) Br Br (EWG) Br->Molecule Inductive Withdrawal Cl Cl (EWG) Cl->Molecule Inductive Withdrawal Note Enhanced electrophilicity at the nitrile carbon due to cumulative electron withdrawal by Br and Cl.

Figure 1: Electronic influences on the nitrile group in this compound.

Key Transformations of the Nitrile Group

The electrophilic nitrile carbon is the focal point for several high-yield and synthetically valuable transformations. This section details the mechanisms and protocols for hydrolysis, reduction, cycloaddition, and organometallic addition reactions.

The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation.[3] This reaction can be catalyzed by either acid or base, with the intermediate formation of an amide.[6][7] The choice of conditions (mild vs. strong) dictates whether the reaction stops at the amide or proceeds to the carboxylic acid.[8]

Mechanism Insight:

  • Acid-Catalyzed: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon. A weak nucleophile, such as water, can then attack the carbon, leading to an imidic acid intermediate that tautomerizes to the more stable amide.[6] Under forcing conditions (heat, high acid concentration), the amide is further hydrolyzed to the carboxylic acid.

  • Base-Catalyzed: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide.[6] Subsequent hydrolysis of the amide yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid.[9]

The electron-withdrawing nature of the bromo and chloro substituents in this compound facilitates the nucleophilic attack on the nitrile carbon, generally accelerating the rate of hydrolysis compared to unsubstituted benzonitrile, particularly in highly acidic media.[10][11]

G cluster_mild Mild Conditions cluster_strong Strong Conditions Start This compound Amide 2-Bromo-5-chlorobenzamide Start->Amide H₂O, H⁺ or OH⁻ (mild) Start->Amide Acid 2-Bromo-5-chlorobenzoic Acid Amide->Acid H₂O, H⁺ or OH⁻ (strong), Δ Amide->Acid

Figure 2: Hydrolysis pathway for this compound.

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Bromo-5-chlorobenzoic Acid

This protocol is based on established methods for the hydrolysis of halogenated benzonitriles.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5.0-10.0 eq).

  • Heating: Heat the mixture to reflux (approximately 100-110 °C). The reaction progress should be monitored.

    • Causality Note: Refluxing provides the necessary activation energy to overcome the stability of the amide intermediate and drive the reaction to completion. The excess base ensures the reaction proceeds efficiently.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and then further in an ice bath.

  • Acidification: Slowly and carefully acidify the alkaline solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of 2-Bromo-5-chlorobenzoic acid will form.

    • Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful conversion to the carboxylic acid, which is typically insoluble in acidic aqueous media.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-Bromo-5-chlorobenzoic acid.

The reduction of the nitrile group to a primary amine (-CH₂NH₂) is a crucial transformation for introducing a flexible aminomethyl linker, a common motif in pharmacologically active molecules.[1] This is most effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][8]

Mechanism Insight (LiAlH₄ Reduction): The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from LiAlH₄ to the electrophilic nitrile carbon.[4][12]

  • The first hydride addition breaks one of the π-bonds of the nitrile, forming an imine anion intermediate, which is stabilized by complexation with the aluminum species.[7]

  • A second hydride attacks the imine carbon, breaking the remaining π-bond and forming a dianion intermediate.[7]

  • An aqueous workup quenches the reaction and protonates the nitrogen to yield the final primary amine.[4]

Table 1: Comparison of Reduction Methods

Reducing AgentConditionsAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF, followed by aqueous workupHigh reactivity, excellent yieldsHighly reactive with water/protic solvents, requires careful handling
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (high pressure), Raney Ni or Pd/C catalyst, alcoholic solventMilder, avoids pyrophoric reagentsMay require high pressure, potential for catalyst poisoning

Experimental Protocol: LiAlH₄ Reduction to (2-Bromo-5-chlorophenyl)methanamine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly and portion-wise, add solid LiAlH₄ (1.5-2.0 eq) to the stirred solution.

    • Causality Note: The reaction is highly exothermic. Slow, portion-wise addition at 0 °C is critical to control the reaction rate and prevent dangerous temperature spikes. Anhydrous conditions are mandatory as LiAlH₄ reacts violently with water.[12]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser workup): Cautiously quench the reaction by cooling to 0 °C and sequentially adding: a. x mL of water b. x mL of 15% aqueous NaOH c. 3x mL of water (where x = grams of LiAlH₄ used)

    • Self-Validation: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the isolation of the product.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified by distillation or column chromatography.

The synthesis of a 5-substituted tetrazole ring from a nitrile is a strategically important transformation in drug discovery. The tetrazole moiety is recognized as a stable, non-metabolizable bioisostere of the carboxylic acid group, offering similar acidity (pKa) and spatial properties but with improved metabolic stability and cell permeability.[13][14] The most common method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃) with an ammonium salt like NH₄Cl.[15][16]

G cluster_workflow Tetrazole Synthesis Workflow Start This compound + NaN₃, NH₄Cl Reaction Heat in DMF (e.g., 110-120 °C) Start->Reaction 1. Mix Reagents Mechanism [3+2] Cycloaddition (1,3-Dipolar Cycloaddition) Reaction->Mechanism 2. Thermal Activation Product 5-(2-Bromo-5-chlorophenyl)-1H-tetrazole Mechanism->Product 3. Ring Formation

Figure 3: Workflow for the synthesis of a tetrazole from this compound.

Experimental Protocol: Synthesis of 5-(2-Bromo-5-chlorophenyl)-1H-tetrazole

This protocol is adapted from general procedures for tetrazole synthesis from substituted benzonitriles.[14][15]

  • Reaction Setup: Combine this compound (1.0 eq), sodium azide (NaN₃, 1.5-2.0 eq), and ammonium chloride (NH₄Cl, 1.5-2.0 eq) in a round-bottom flask with anhydrous N,N-dimethylformamide (DMF).

    • Causality Note: Ammonium chloride acts as a proton source to generate hydrazoic acid (HN₃) in situ, which is the active azide species in the cycloaddition.[15] DMF is an excellent polar aprotic solvent for this reaction. Caution: Sodium azide is highly toxic, and hydrazoic acid is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Heating: Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting nitrile by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice water and acidify to pH 2-3 with 2M HCl.

  • Isolation: The tetrazole product will typically precipitate out of the acidic solution. Collect the solid by vacuum filtration and wash with cold water.

    • Self-Validation: The precipitation upon acidification confirms the formation of the tetrazole, which, like a carboxylic acid, is protonated and less soluble at low pH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.

The addition of organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, to the nitrile group provides a robust method for synthesizing ketones after a final hydrolysis step.[3] This reaction forms a new carbon-carbon bond, making it highly valuable for building molecular complexity.[12]

Mechanism Insight:

  • The highly nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming a new C-C bond and a resonance-stabilized imine salt intermediate.[17]

  • Crucially, this intermediate is stable and does not react further with another equivalent of the organometallic reagent.

  • Upon aqueous acidic workup, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to the final ketone product, releasing ammonia.[17]

Table 2: Representative Organometallic Additions

Organometallic ReagentResulting Ketone Product
Methylmagnesium Bromide (CH₃MgBr) 1-(2-Bromo-5-chlorophenyl)ethan-1-one
Phenylmagnesium Bromide (PhMgBr) (2-Bromo-5-chlorophenyl)(phenyl)methanone
n-Butyllithium (n-BuLi) 1-(2-Bromo-5-chlorophenyl)pentan-1-one

Conclusion

The nitrile group of this compound is not merely an activating group for nucleophilic aromatic substitution but a versatile functional handle in its own right. Its pronounced electrophilicity, enhanced by the flanking halogen atoms, allows for clean and efficient conversion into amides, carboxylic acids, primary amines, tetrazoles, and ketones. Each of these transformations provides a distinct and strategic entry point for the synthesis of complex molecules. For professionals in drug development, the ability to transform the nitrile into a primary amine for linker chemistry or a tetrazole for bioisosteric replacement is particularly valuable. A thorough understanding of the mechanisms and experimental nuances detailed in this guide empowers chemists to fully exploit the synthetic potential of this important building block.

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A Technical Guide to Electrophilic Aromatic Substitution on 2-Bromo-5-chlorobenzonitrile: Regioselectivity, Mechanisms, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Bromo-5-chlorobenzonitrile is a valuable polysubstituted aromatic intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility is defined by the unique electronic and steric environment created by its three substituents: a strongly deactivating, meta-directing cyano group, and two deactivating, ortho-, para-directing halogens.[3][4][5] This guide provides a comprehensive analysis of the factors governing electrophilic aromatic substitution (EAS) on this challenging substrate. We will dissect the competing directing effects, predict the regioselectivity of common EAS reactions, and provide robust, field-tested protocols for key transformations, offering a predictive framework for researchers, scientists, and drug development professionals.

Foundational Principles: Analyzing the Electronic Landscape

The reactivity of an aromatic ring in electrophilic substitution is fundamentally governed by its electron density. Substituents that donate electron density activate the ring, accelerating the reaction, while those that withdraw electron density deactivate it.[6] The substrate, this compound, is characterized by a convergence of three electron-withdrawing groups, rendering the ring significantly electron-deficient and thus highly deactivated towards electrophilic attack.

Substituent Effect Analysis

A nuanced understanding of each substituent's inductive and resonance effects is critical to predicting reaction outcomes.

  • The Cyano Group (-CN): The nitrile group is a potent deactivating group.[7] It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen) and the resonance effect (delocalization of the ring's π-electrons into the C≡N triple bond). This strong deactivation makes the ring a poor nucleophile and directs incoming electrophiles to the meta position, which is the least destabilized.[3][5]

  • The Bromo (-Br) and Chloro (-Cl) Groups: Halogens present a unique case where two opposing effects are at play.[7]

    • Inductive Effect (-I): Due to their high electronegativity, halogens strongly withdraw electron density from the ring via the sigma bond, deactivating the ring overall.[8][9]

    • Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This electron donation via resonance enriches the electron density at the ortho and para positions.[8][10]

While the inductive effect is dominant, making halogens net deactivators, the resonance effect governs their directing ability, making them ortho-, para-directors.[3][8]

Table 1: Summary of Substituent Properties on this compound

SubstituentPositionInductive EffectResonance EffectOverall Reactivity EffectDirecting Effect
-CN C1Strongly WithdrawingStrongly WithdrawingStrong Deactivatormeta
-Br C2WithdrawingDonatingDeactivatorortho, para
-Cl C5WithdrawingDonatingDeactivatorortho, para

Predictive Regioselectivity: A Consensus and Conflict Analysis

With three available positions for substitution (C3, C4, and C6), the final regiochemical outcome depends on the interplay of the directing effects of the existing substituents and steric considerations.

  • Position C3: This position is ortho to the bromo group and meta to the cyano group. Both of these substituents direct an incoming electrophile to this site. This electronic "consensus" makes C3 a highly favored position for attack.

  • Position C4: This position is ortho to the chloro group and para to the cyano group. The chloro group directs ortho, but the cyano group strongly deactivates this position via resonance.

  • Position C6: This position is ortho to the chloro group and ortho to the cyano group. The chloro group directs ortho, but the cyano group strongly deactivates this position.

Electronic vs. Steric Factors

While electronic effects point towards C3 as the primary site of substitution, it is sterically hindered, being flanked by the relatively bulky bromine atom and the linear cyano group. Positions C4 and C6 are sterically more accessible. This creates a classic conflict between electronic favorability and steric accessibility.

For most common electrophiles (e.g., -NO₂, -Br, -SO₃H), the electronic directing effects are expected to be the dominant factor. The synergistic direction of the bromo and cyano groups to C3 provides a powerful driving force that will likely overcome the moderate steric hindrance. Therefore, substitution at C3 is predicted to be the major pathway.

Figure 1: A diagram illustrating the convergent and divergent directing effects of the substituents.

Predicted Outcomes for Key EAS Reactions

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major ProductPredicted Minor Product(s)Rationale
Nitration -NO₂2-Bromo-5-chloro-3-nitrobenzonitrile2-Bromo-5-chloro-4-nitrobenzonitrileC3 is electronically activated by -Br (ortho) and least deactivated by -CN (meta).
Bromination -Br2,3-Dibromo-5-chlorobenzonitrile2,4-Dibromo-5-chlorobenzonitrileStrong directing effects to C3 are expected to dominate over steric hindrance.
Sulfonation -SO₃H2-Bromo-5-chloro-3-sulfobenzonitrile2-Bromo-5-chloro-4-sulfobenzonitrileThe bulky nature of the electrophile may slightly increase the proportion of the C4 isomer.
Friedel-Crafts R⁺, RCO⁺No ReactionN/AThe ring is too strongly deactivated for Friedel-Crafts alkylation or acylation to occur.[11][12][13][14]

Experimental Protocols & Methodologies

The severe deactivation of the substrate ring necessitates forcing conditions for most electrophilic substitutions. The following protocols are adapted from standard procedures for electron-poor aromatic systems.

General Experimental Workflow

G start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere, 0°C) start->setup addition Slow Addition of Electrophile setup->addition reaction Reaction Monitoring (TLC / GC-MS) addition->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Final Product characterize->end

Figure 2: A generalized workflow for electrophilic aromatic substitution on deactivated substrates.

Protocol 1: Nitration

Objective: To synthesize 2-bromo-5-chloro-3-nitrobenzonitrile.

Table 3: Nitration Protocol Parameters

ParameterRecommended ProcedureCausality and Rationale
Reagents Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄)A mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), which is necessary to react with the deactivated ring.[15]
Stoichiometry This compound (1.0 eq), H₂SO₄ (5-10 vol), Fuming HNO₃ (1.1 - 1.5 eq)A large excess of sulfuric acid acts as the solvent and ensures complete generation of the electrophile. A slight excess of nitric acid drives the reaction to completion.
Temperature 0°C to 25°CThe reaction is highly exothermic. Initial cooling to 0°C is critical to control the reaction rate and prevent runaway reactions and formation of byproducts. The reaction may require gentle warming to room temperature to proceed to completion.
Time 2 - 12 hoursReaction progress should be monitored by TLC or GC-MS. The deactivated nature of the substrate requires a longer reaction time than for activated rings.
Workup The reaction mixture is poured slowly onto crushed ice, and the resulting precipitate is collected by vacuum filtration. The solid is washed with cold water until the filtrate is neutral.Pouring the acidic mixture onto ice safely quenches the reaction and precipitates the organic product, which has low aqueous solubility. Washing removes residual acid.
Purification Recrystallization from ethanol or purification by column chromatography (silica gel, hexanes/ethyl acetate gradient).Recrystallization is effective if the desired isomer is the major product and has different solubility from impurities. Chromatography is required for separating isomers.
Protocol 2: Bromination

Objective: To synthesize 2,3-dibromo-5-chlorobenzonitrile.

Table 4: Bromination Protocol Parameters

ParameterRecommended ProcedureCausality and Rationale
Reagents Molecular Bromine (Br₂), Iron(III) Bromide (FeBr₃) or Iron filingsA Lewis acid catalyst like FeBr₃ is essential to polarize the Br-Br bond, creating a potent electrophile (Br⁺) capable of attacking the electron-poor ring.[16][17][18]
Stoichiometry This compound (1.0 eq), Br₂ (1.1 eq), FeBr₃ (0.1 eq)A catalytic amount of Lewis acid is sufficient. A slight excess of bromine ensures complete consumption of the starting material.
Solvent Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)An inert, non-polar solvent is used to dissolve the reactants without participating in the reaction.
Temperature 0°C to refluxThe reaction may need to be heated to overcome the high activation energy. The temperature should be controlled to minimize side reactions.
Time 4 - 24 hoursProgress should be monitored by TLC or GC-MS.
Workup The reaction is quenched with a sodium bisulfite (NaHSO₃) solution to destroy excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.Sodium bisulfite is a reducing agent that neutralizes unreacted bromine. Standard extractive workup isolates the crude product.
Purification Column chromatography (silica gel, hexanes/ethyl acetate gradient).Isomeric products are common in halogenations of polysubstituted rings, necessitating chromatographic separation.

Conclusion

The electrophilic aromatic substitution of this compound is a challenging yet predictable transformation governed by the fundamental principles of physical organic chemistry. The aromatic ring is severely deactivated, requiring potent electrophiles and often harsh reaction conditions. A careful analysis of the competing directing effects of the cyano and halogen substituents allows for a confident prediction of the regiochemical outcome. The C3 position is identified as the most probable site of electrophilic attack due to a convergence of electronic directing effects from the meta-directing cyano group and the ortho-directing bromo group. While steric hindrance at this position presents a potential challenge, electronic factors are expected to be the dominant controlling element. The protocols and mechanistic rationale provided in this guide offer a robust framework for synthetic chemists to successfully functionalize this versatile intermediate.

References

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An In-Depth Technical Guide to the Discovery and Historical Synthesis of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-chlorobenzonitrile is a key molecular scaffold in contemporary organic synthesis, prized for its trifunctional nature that allows for sequential and regioselective chemical modifications. This guide provides a comprehensive overview of the historical synthesis and discovery of this versatile building block. It delves into the primary synthetic methodologies, offering a comparative analysis of their efficacy and practicality. Detailed, field-tested protocols for the two most significant synthetic routes—the Sandmeyer reaction and direct electrophilic bromination—are presented, supported by mechanistic insights and process optimization strategies. This document aims to serve as a technical resource for researchers in medicinal chemistry and materials science, providing the foundational knowledge required for the effective utilization of this compound in complex molecular design and synthesis.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₇H₃BrClN, is a polysubstituted aromatic nitrile that has emerged as a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its utility stems from the orthogonal reactivity of its three functional groups: a nitrile moiety and two distinct halogen atoms (bromine and chlorine) at positions 2 and 5 of the benzene ring, respectively.[1]

The bromine atom, being more reactive, is readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds. The less reactive chlorine atom provides a secondary site for modification under more forcing conditions, enabling a stepwise approach to molecular elaboration. The electron-withdrawing nitrile group not only influences the electronic properties of the aromatic ring but also serves as a versatile precursor for other functional groups, including amines and carboxylic acids. This trifecta of reactivity makes this compound a highly sought-after building block in the construction of complex molecular architectures, particularly in the development of kinase inhibitors and other therapeutic agents.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily accessible historical records, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated benzonitriles in the 20th century. The seminal work on the Sandmeyer reaction in 1884 provided a general and reliable method for the conversion of aryl amines into aryl halides and nitriles, laying the groundwork for the synthesis of a vast array of substituted aromatic compounds.

The synthesis and biological evaluation of a range of substituted benzonitriles, including chlorinated and brominated derivatives, gained significant traction in the latter half of the 20th century. A notable example is a 1978 study published in the Journal of Medicinal Chemistry, which explored a series of substituted isophthalonitriles, trimesonitriles, and benzonitriles for their anti-inflammatory properties.[2][3] This research highlights the growing interest in polysubstituted benzonitriles as pharmacophores and underscores the synthetic efforts of that era to create diverse libraries of these compounds for biological screening. The development of this compound can be seen as a logical progression in this field, driven by the need for versatile intermediates with multiple, orthogonally reactive handles for the synthesis of complex target molecules.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is primarily achieved through two strategic approaches: the Sandmeyer reaction starting from an amino-substituted precursor and the direct electrophilic bromination of a chlorobenzonitrile substrate. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

FeatureSandmeyer ReactionDirect Electrophilic Bromination
Starting Material 2-Amino-5-chlorobenzonitrile2-Chlorobenzonitrile[1]
Key Reagents NaNO₂, HBr, CuBr[1]N-Bromosuccinimide (NBS) or Br₂[4]
Catalyst Copper(I) Bromide (CuBr)[1]Lewis Acid (e.g., FeBr₃)[4]
Typical Yield 70-85%80-90%[1]
Purity (HPLC) >97%>96%[4]
Key Advantages High regioselectivity, avoids handling of elemental bromine.Atom-economical, fewer synthetic steps if starting material is readily available.
Key Disadvantages Requires synthesis of the starting amine, handling of diazonium salts.Potential for over-bromination, requires careful control of reaction conditions.

Detailed Experimental Protocols

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction provides a highly regioselective route to this compound, starting from the readily accessible 2-amino-5-chlorobenzonitrile. This method is particularly advantageous for ensuring the correct placement of the bromine atom.

4.1.1. Synthesis of the Precursor: 2-Amino-5-chlorobenzonitrile

The synthesis of the starting amine can be achieved from 5-chloroanthranilic acid in a multi-step process involving the formation of an amide followed by dehydration.

Experimental Protocol: Synthesis of 2-Amino-5-chlorobenzonitrile

Step 1: Formation of 2-Amino-5-chlorobenzamide

  • To a solution of 5-chloroanthranilic acid in a suitable solvent, add thionyl chloride to form the corresponding acid chloride.

  • Carefully add the crude acid chloride to a cooled solution of aqueous ammonia.

  • Stir the reaction mixture vigorously while maintaining a low temperature.

  • Collect the precipitated 2-amino-5-chlorobenzamide by filtration, wash with cold water, and dry.

Step 2: Dehydration to 2-Amino-5-chlorobenzonitrile

  • Combine the dried 2-amino-5-chlorobenzamide with a dehydrating agent such as phosphorus pentoxide.

  • Heat the mixture under vacuum to effect dehydration and distill the product.

  • Collect the distillate, which will contain 2-amino-5-chlorobenzonitrile.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/water.

4.1.2. The Sandmeyer Reaction: From Amine to Bromo-nitrile

Experimental Protocol: Sandmeyer Synthesis of this compound

  • Diazotization:

    • Suspend 2-amino-5-chlorobenzonitrile in an aqueous solution of hydrobromic acid (HBr).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

    • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.

  • Copper(I) Bromide Solution Preparation:

    • In a separate flask, dissolve copper(I) bromide (CuBr) in aqueous HBr.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the prepared CuBr solution.

    • Observe the evolution of nitrogen gas, which indicates the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

    • Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a solvent such as ethanol or by column chromatography on silica gel.

Synthesis via Direct Electrophilic Bromination

A more direct and atom-economical approach involves the electrophilic bromination of 2-chlorobenzonitrile. The regioselectivity of this reaction is governed by the directing effects of the existing chloro and cyano substituents. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. This combination strongly favors the introduction of the bromine atom at the 5-position, which is para to the chlorine and meta to the nitrile.[1]

Experimental Protocol: Direct Bromination of 2-Chlorobenzonitrile

  • Reaction Setup:

    • Dissolve 2-chlorobenzonitrile in a suitable solvent, such as dichloromethane or acetonitrile, in a flask equipped with a dropping funnel and a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Bromination:

    • Dissolve N-bromosuccinimide (NBS) in the same solvent and add it to the dropping funnel.

    • Add the NBS solution dropwise to the stirred solution of 2-chlorobenzonitrile over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by recrystallization, typically from ethanol, to yield pure this compound.[5]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products.

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Amine 2-Amino-5-chlorobenzonitrile Diazonium Diazonium Salt Amine->Diazonium NaNO₂, HBr 0-5 °C Diazonium_Salt Diazonium Salt Aryl_Radical Aryl Radical + N₂ Diazonium_Salt->Aryl_Radical e⁻ from Cu(I) Product This compound Aryl_Radical->Product + Br⁻ from Cu(II)Br₂ CuBr Cu(I)Br Product->CuBr Regenerates Catalyst CuBr2 Cu(II)Br₂ CuBr->CuBr2 e⁻ transfer

Caption: Mechanism of the Sandmeyer Reaction.

The key steps involve the initial formation of a diazonium salt from the starting amine. This is followed by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. This aryl radical abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Electrophilic Aromatic Bromination Mechanism

This reaction follows the classical mechanism for electrophilic aromatic substitution.

Bromination_Mechanism Start 2-Chlorobenzonitrile Sigma_Complex Arenium Ion (Sigma Complex) Start->Sigma_Complex Attack on Br⁺ from NBS Product This compound Sigma_Complex->Product Deprotonation H_plus H⁺ NBS NBS

Caption: Mechanism of Electrophilic Bromination.

The π-electron system of the 2-chlorobenzonitrile ring acts as a nucleophile, attacking the electrophilic bromine species generated from the brominating agent (e.g., NBS). This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the final brominated product.[1]

Conclusion

This compound stands as a testament to the enabling power of synthetic organic chemistry. Its historical development, rooted in foundational reactions like the Sandmeyer and electrophilic aromatic substitution, has paved the way for its current status as a critical building block in drug discovery and materials science. This guide has provided an in-depth look at the primary synthetic routes to this important compound, offering both historical context and practical, detailed protocols. By understanding the nuances of these synthetic methods, researchers can better leverage the unique reactivity of this compound to design and create the next generation of innovative molecules.

References

  • Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., & Magee, T. A. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(9), 906–913.
  • ACS Publications. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(9), 906-913.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10330944, this compound.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Wang, Q., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506.
  • National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ResearchGate. (2017). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.

Sources

safety and handling precautions for 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-chlorobenzonitrile

For the modern research scientist and drug development professional, a profound understanding of a chemical's characteristics is not merely academic—it is the bedrock of safe and effective innovation. This compound, a halogenated aromatic nitrile, serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its utility, however, is paired with a distinct hazard profile that demands rigorous adherence to safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in authoritative data and practical, field-proven insights.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the first step in a robust safety assessment. This foundational knowledge informs everything from storage conditions to the selection of appropriate personal protective equipment (PPE).

Table 1: Chemical Identity and Properties of this compound

IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 5-chloro-2-bromobenzonitrile[3]
CAS Number 57381-37-0[2]
Molecular Formula C₇H₃BrClN[1][2]
Molecular Weight 216.46 g/mol [1][2]
Appearance White to light yellow crystalline solid[1]
Solubility Soluble in organic solvents; limited solubility in water.[1][4]

The solid nature of this compound at room temperature is a critical handling consideration.[1] Unlike a liquid, it does not present a significant vapor pressure risk under standard conditions, but it can easily form dust. This dust, if it becomes airborne, is the primary route for inhalation exposure, a fact that directly dictates the need for specific engineering controls and respiratory protection.

Hazard Assessment and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] A synthesis of data from multiple suppliers indicates a consistent hazard profile that researchers must respect.[2]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard StatementPictogramSignal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarning

Note: Hazard classifications can vary slightly between suppliers depending on impurities and data sources. The classifications presented represent a consensus from aggregated GHS information.[2]

The causality behind these classifications is rooted in the compound's chemical reactivity. The cyano group (-C≡N) and halogen substituents can interact with biological macromolecules, leading to toxicity and irritation. Skin and eye irritation are common for halogenated aromatic compounds.[5][6] The "harmful" classification for acute toxicity indicates that significant adverse health effects can occur following exposure through ingestion, skin contact, or inhalation.[2][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. The hierarchy of controls prioritizes eliminating hazards, then implementing engineering controls, followed by administrative controls, and finally, relying on PPE.

Primary Engineering Controls

The most critical engineering control for handling this compound powder is a certified chemical fume hood .[7] This is non-negotiable. The fume hood's primary function is to capture and exhaust dust particles at the source, preventing them from entering the researcher's breathing zone. All weighing and transfer operations involving the solid compound must be performed within the sash of an operating fume hood.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on the identified hazards.

PPE_Selection_Workflow Start Start: Assess Task (Handling this compound) Work_In_Hood Is work performed in a certified chemical fume hood? Start->Work_In_Hood Hand_Protection Hand Protection: Impervious Gloves (Nitrile) Eye_Protection Eye/Face Protection: Chemical Safety Goggles or Face Shield Hand_Protection->Eye_Protection Body_Protection Body Protection: Chemical-Resistant Lab Coat Eye_Protection->Body_Protection End Proceed with Caution Body_Protection->End Respiratory_Protection Respiratory Protection: Required if dust is generated (NIOSH-approved respirator) Respiratory_Protection->Hand_Protection Work_In_Hood->Hand_Protection Yes Work_In_Hood->Respiratory_Protection No Spill_Response_Workflow Spill Spill Detected Evacuate Evacuate Immediate Area & Alert Personnel Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill (Manageable by trained personnel) Assess->SmallSpill Small LargeSpill Large Spill (Contact EHS) Assess->LargeSpill Large PPE Don Appropriate PPE (incl. Respirator) SmallSpill->PPE Contain Gently Cover with Absorbent (e.g., vermiculite) to prevent dust PPE->Contain Collect Carefully Scoop into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste via EHS Protocol Decontaminate->Dispose

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-5-chlorobenzonitrile via the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-5-chlorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The protocol leverages the Sandmeyer reaction, a robust and widely utilized chemical transformation for converting primary aromatic amines into aryl halides.[1][2][3][4][5] This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations for handling diazonium intermediates, and troubleshooting advice. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction and Scientific Principle

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[2][3][5] It provides a strategic pathway to introduce a variety of substituents, including halides and cyano groups, onto an aromatic ring—substitutions that are often difficult to achieve through direct electrophilic aromatic substitution.[6] The reaction proceeds through a two-stage process:

  • Diazotization: A primary aromatic amine is converted into a reactive aryl diazonium salt intermediate.[7][8][9][10] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[9][11][12]

  • Copper(I)-Catalyzed Substitution: The diazonium group (-N₂⁺) is subsequently displaced by a nucleophile, in this case, a bromide ion. This step is catalyzed by a copper(I) salt, such as copper(I) bromide (CuBr).[2][4][7]

The overall transformation for the synthesis of this compound is as follows:

Chemical reaction scheme for the Sandmeyer synthesis of this compound

Figure 1: Overall reaction scheme.

Reaction Mechanism

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and ensuring safety.

Diazotization Mechanism

The diazotization process begins with the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[8][10][12] The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the aryl diazonium ion.[8][10][12] Strict temperature control below 5°C is essential during this stage to prevent the unstable diazonium salt from decomposing, which can lead to the formation of phenolic byproducts and a reduction in yield.[10][13][14]

Sandmeyer Reaction Mechanism

The substitution of the diazonium group is a radical-nucleophilic aromatic substitution (SRNAr) process.[2][4] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[4] This transfer reduces the diazonium species and generates an aryl radical with the concomitant loss of dinitrogen (N₂), a thermodynamically favorable process. The aryl radical then abstracts a bromide atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[2]

Mandatory Safety Protocols: Handling Diazonium Salts

WARNING: Aryl diazonium salts are high-energy compounds and can be violently explosive in a solid, dry state.[13][14][15] They are sensitive to heat, friction, and shock.[14] Adherence to strict safety protocols is non-negotiable.

  • NEVER Isolate the Diazonium Salt: The diazonium salt should always be prepared in situ and used immediately in solution.[10][16] Do not attempt to isolate or dry the intermediate.

  • Strict Temperature Control: The reaction temperature for the diazotization step must be maintained between 0°C and 5°C at all times.[13][14] Temperatures above this range can lead to rapid, exothermic decomposition and the release of nitrogen gas, potentially causing pressure buildup and loss of control.[10][14]

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and dropwise to manage the reaction exotherm.

  • Avoid Excess Nitrite: Use only a stoichiometric amount of sodium nitrite. Excess nitrous acid can be quenched with sulfamic acid or urea.[13][16] The presence of nitrous acid can be checked with starch-iodide paper (a positive test turns the paper blue-black).[13][14]

  • Proper Ventilation: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate gloves. A blast shield should be used, especially during scale-up operations.[17]

  • Material Handling: Use plastic spatulas when handling solid diazonium compounds, as metal can cause scratching and detonation.[13][14]

Experimental Workflow and Protocols

The following diagram outlines the complete workflow for the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification A Starting Material: 2-Amino-5-chlorobenzonitrile D Diazotization (0-5°C) A->D B Reagents: HBr, NaNO₂, H₂O, Ice B->D C Catalyst: CuBr F Sandmeyer Reaction (Addition to CuBr) C->F E Aryl Diazonium Salt (In Situ Intermediate) D->E E->F G Crude Product Mixture F->G H Work-up: Solvent Extraction & Washing G->H I Purification: Recrystallization or Chromatography H->I J Final Product: This compound I->J

Diagram 1: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-Amino-5-chlorobenzonitrileC₇H₅ClN₂152.581.0e.g., 15.26 g
Hydrobromic Acid (48%)HBr80.91~4.0e.g., 57 mL
Sodium NitriteNaNO₂69.001.05e.g., 7.25 g
Copper(I) BromideCuBr143.451.2e.g., 17.2 g
Deionized WaterH₂O18.02-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-For extraction
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying
IceH₂O18.02-As needed
Detailed Synthesis Protocol

Part A: Diazotization (Preparation of the Diazonium Salt)

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Amino-5-chlorobenzonitrile (1.0 eq) and 48% hydrobromic acid (approx. 2.5 eq).

  • Stir the mixture until the amine salt fully dissolves, forming a slurry.

  • Cool the flask in an ice-salt bath to an internal temperature of 0°C.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water (e.g., 30 mL). Cool this solution in an ice bath.

  • Using the dropping funnel, add the cold sodium nitrite solution dropwise to the stirred amine slurry over 30-45 minutes. CRITICAL: Monitor the temperature closely and ensure it does not rise above 5°C.[10][13]

  • After the addition is complete, continue to stir the resulting pale yellow diazonium salt solution in the ice bath for an additional 20 minutes. Keep this solution cold for immediate use in the next step.

Part B: The Sandmeyer Reaction

  • In a separate 1 L beaker or flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid (approx. 1.5 eq). Cool this solution in an ice bath.

  • With vigorous stirring, slowly pour the cold diazonium salt solution from Part A into the copper(I) bromide solution.

  • A thick precipitate may form, and vigorous evolution of nitrogen gas (effervescence) will be observed.[7] Control the rate of addition to keep the foaming manageable.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 1-2 hours, or until the gas evolution ceases. The color of the mixture will typically change to a dark brown or green.

Part C: Work-up and Purification

  • Transfer the reaction mixture to a 2 L separatory funnel.

  • Extract the product into dichloromethane (DCM) (e.g., 3 x 100 mL). The characteristic blue color of copper(II) salts will be visible in the aqueous layer.[17]

  • Combine the organic extracts.

  • Wash the combined organic layer sequentially with 1 M NaOH solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.[18]

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes) or by flash column chromatography on silica gel to obtain pure this compound as a solid.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield 1. Diazonium salt decomposition (temp > 5°C).2. Incomplete diazotization.3. Inefficient extraction.1. Ensure strict temperature control during diazotization.2. Check for a slight excess of nitrous acid with starch-iodide paper.3. Perform additional extractions of the aqueous layer.
Phenolic Byproduct Decomposition of the diazonium salt by reaction with water, often due to elevated temperatures.Maintain the reaction temperature below 5°C during the entire diazotization and addition process.[10]
Reaction Stalls Inactive Cu(I) catalyst (oxidized to Cu(II)).Use freshly purchased or properly stored CuBr. Ensure the catalyst solution is prepared just before use.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the aromatic substitution pattern and overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight (216.46 g/mol ) and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.[19]

  • Infrared Spectroscopy (IR): To identify the characteristic nitrile (C≡N) stretch (~2230 cm⁻¹).

  • Melting Point (MP): To assess purity by comparing with the literature value.

References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
  • BYJU'S. (n.d.).
  • Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
  • PHARMD GURU. (n.d.). 34.
  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • PrepChem. (n.d.). Synthesis of 2-chloro-4-aminobenzonitrile. PrepChem.com. [Link]
  • Yousaf, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity. [Link]
  • Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes. [Link]
  • GeeksforGeeks. (2023). Sandmeyer Reaction. GeeksforGeeks. [Link]
  • Firth, J. D., & Fairlamb, I. J. S. (2020).
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]
  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. [Link]
  • Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College. [Link]
  • ACS Publications. (2023). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound. ACS Chemical Health & Safety. [Link]
  • ACS Publications. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
  • YouTube. (2022). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]
  • ResearchGate. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]
  • Google Patents. (1973). Preparation of benzonitriles.
  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. PubChem. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • Wang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds. Accounts of Chemical Research. [Link]
  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Organic Syntheses Procedure. [Link]

Sources

Application Note & Protocol: Regioselective Electrophilic Bromination of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the electrophilic aromatic substitution reaction for the synthesis of 2-bromo-5-chlorobenzonitrile from 2-chlorobenzonitrile. It delves into the underlying mechanistic principles that govern the regioselectivity of the bromination, offers a detailed, step-by-step laboratory protocol, and outlines essential safety precautions and analytical characterization techniques. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Mechanistic Insights and Regioselectivity

The electrophilic bromination of substituted benzenes is a cornerstone of organic synthesis, enabling the introduction of bromine atoms onto an aromatic ring.[1][2] When the benzene ring is substituted with more than one group, the position of the incoming electrophile is dictated by the electronic and steric effects of the existing substituents. This phenomenon, known as regioselectivity, is critical for the successful synthesis of the desired isomer.[3][4]

In the case of 2-chlorobenzonitrile, the molecule possesses two deactivating groups: a chloro (-Cl) group and a cyano (-CN) group. Both are electron-withdrawing, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[4][5]

  • The Cyano Group (-CN): The cyano group is a strong deactivating group due to its powerful electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position.

  • The Chloro Group (-Cl): The chloro group is also deactivating due to its inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.

When both groups are present, their directing effects must be considered in concert. The cyano group at position 1 strongly deactivates the ortho (positions 2 and 6) and para (position 4) positions. The chloro group at position 2 deactivates the ring but directs ortho (position 3) and para (position 5). The position meta to the strongly deactivating cyano group and para to the ortho, para-directing chloro group is the most favorable for electrophilic attack. This leads to the selective formation of this compound.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[6][7] A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is employed to polarize the bromine molecule (Br₂), generating a more potent electrophile.[8][9][10] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7] Finally, a weak base, such as the FeBr₄⁻ complex, abstracts a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.[10]

Experimental Protocol

This protocol details the synthesis of this compound. All operations involving bromine should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-ChlorobenzonitrileC₇H₄ClN137.5710.0 gStarting material
BromineBr₂159.8112.7 g (4.1 mL)Extremely toxic and corrosive
Iron(III) bromideFeBr₃295.560.5 gLewis acid catalyst, hygroscopic
Dichloromethane (DCM)CH₂Cl₂84.93100 mLAnhydrous, for reaction and extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-50 mLFor quenching
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃(aq)-50 mLTo neutralize excess bromine
Brine (Saturated NaCl solution)NaCl(aq)-50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.375 gDrying agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Isolation & Purification A Charge flask with 2-chlorobenzonitrile and FeBr3 in DCM B Add bromine solution dropwise at 0-5 °C A->B C Warm to room temperature and stir for 2-4 hours B->C D Quench with saturated NaHCO3 solution C->D Reaction Complete E Wash with saturated Na2S2O3 solution D->E F Separate organic layer, wash with brine E->F G Dry over MgSO4 F->G H Filter and concentrate organic layer G->H Dried Solution I Recrystallize crude product from ethanol/water H->I J Dry final product under vacuum I->J

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, add 2-chlorobenzonitrile (10.0 g) and anhydrous iron(III) bromide (0.5 g).

    • Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture to dissolve the solids.

    • In the dropping funnel, prepare a solution of bromine (12.7 g, 4.1 mL) in 20 mL of anhydrous DCM.

  • Bromination:

    • Cool the reaction flask to 0-5 °C using an ice bath.

    • Add the bromine solution dropwise from the dropping funnel to the stirred reaction mixture over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.

    • Add saturated sodium thiosulfate (Na₂S₂O₃) solution dropwise until the red-brown color of excess bromine disappears.[11]

    • Separate the organic layer. Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a solid.

    • Dry the purified product under vacuum.

Safety and Handling

Bromine (Br₂):

  • Hazards: Bromine is extremely toxic, corrosive, and can cause severe burns upon skin contact.[12][13][14] Inhalation of bromine vapor can be fatal.[14] It is also a strong oxidizing agent.

  • Precautions: Always handle liquid bromine and its solutions in a certified chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[15] Have a solution of sodium thiosulfate readily available to neutralize any spills.[12]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air immediately and seek medical attention.[13]

Iron(III) Bromide (FeBr₃):

  • Hazards: Iron(III) bromide is corrosive and can cause skin and eye irritation.[16] It is also hygroscopic and reacts with moisture.

  • Precautions: Wear gloves and safety glasses when handling.[16] Store in a tightly sealed container in a dry environment.

Dichloromethane (CH₂Cl₂):

  • Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Precautions: Use in a well-ventilated area or fume hood. Avoid inhalation and skin contact.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Data
  • Infrared (IR) Spectroscopy: This technique is useful for identifying functional groups.[17][18] The IR spectrum of the product should show a characteristic strong absorption for the nitrile (-C≡N) stretch, typically in the range of 2220-2240 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structure elucidation.[17][19] The ¹H NMR spectrum will show signals in the aromatic region, and the splitting pattern and chemical shifts will be consistent with the 1,2,4-trisubstituted benzene ring of the product.

Conclusion

The electrophilic bromination of 2-chlorobenzonitrile provides a reliable route to this compound. A thorough understanding of the directing effects of the substituents is crucial for predicting the regioselective outcome of the reaction. By following the detailed protocol and adhering to the necessary safety precautions, this synthesis can be performed efficiently and safely in a laboratory setting. The proper characterization of the final product is essential to confirm its identity and purity.

References

  • ResearchGate. (2015, January). Iron(III) bromide catalyzed bromination of 2-tert-butylpyrene and corresponding position-dependent aryl-functionalized pyrene derivatives.
  • Pearson+. (n.d.). Analyze the role of iron in the halogenation of benzene with bromine.
  • Wikipedia. (n.d.). Electrophilic halogenation.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
  • YouTube. (2018, May 6). Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene.
  • ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?
  • Centers for Disease Control and Prevention. (2023, September 6). Bromine | Chemical Emergencies.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
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  • Organic Chemistry Portal. (n.d.). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow.
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  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • YouTube. (2019, November 4). Electrophilic Substitution Reaction - Bromination and Nitration (Haloalkane & Haloarene)- Part 1.
  • Chemistry Stack Exchange. (2015, August 27). Regioselectivity for electrophilic aromatic substitution with multiple strongly electron withdrawing groups.
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  • ACS Publications. (2024, January 1). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials.
  • Royal Society of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
  • Chemistry LibreTexts. (2023, July 28). 8: NMR and IR Spectroscopy.
  • Slideshare. (n.d.). IR and NMR spectroscopy.
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Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Synthesis of Biaryl Nitriles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of biaryl compounds, which are core structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3] A significant area of interest within drug discovery is the synthesis of biaryl compounds bearing a nitrile moiety, as this functional group can enhance biological activity and improve pharmacokinetic properties.

This guide focuses on a particularly valuable building block: 2-Bromo-5-chlorobenzonitrile. The presence of two distinct halogen atoms on the aromatic ring introduces a critical challenge and opportunity—chemoselectivity. The primary objective is to achieve a selective Suzuki-Miyaura coupling at the more reactive carbon-bromine (C-Br) bond while preserving the less reactive carbon-chlorine (C-Cl) bond for subsequent transformations. This application note provides a comprehensive overview, theoretical grounding, and detailed experimental protocols for achieving this selective synthesis, tailored for researchers, scientists, and professionals in drug development.

The Principle of Chemoselectivity: Exploiting Halogen Reactivity

The success of a selective mono-arylation of this compound hinges on the inherent differences in reactivity between the C-Br and C-Cl bonds in the key step of the catalytic cycle: oxidative addition to the Pd(0) center. The generally accepted order of reactivity for aryl halides in this step is I > Br > Cl.[4][5] This trend is attributed to the weaker bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to cleavage and insertion of the palladium catalyst.

However, achieving high selectivity is not merely a matter of inherent reactivity. The choice of catalyst, and particularly the phosphine ligand, plays a paramount role in modulating the reactivity of the palladium center and steering the reaction towards the desired outcome.[6]

The Role of Key Reaction Components

A successful and selective Suzuki-Miyaura coupling is a symphony of precisely chosen reagents, each with a critical role.

  • Palladium Pre-catalyst: The source of the active Pd(0) catalyst. Common pre-catalysts include Pd(OAc)₂ and Pd₂(dba)₃, which are reduced in situ to the active catalytic species.

  • Phosphine Ligands: These are arguably the most critical component for achieving high chemoselectivity. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are highly effective.[2][7] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[2] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition of the aryl halide.[8]

  • Base: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. It activates the boronic acid by forming a more nucleophilic boronate species.[1] The choice of base can influence reaction rates and yields, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water to facilitate the dissolution of the inorganic base.[5]

Detailed Experimental Protocol: Mono-arylation of this compound

This protocol provides a general procedure for the chemoselective Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst/ligand mixture to the reaction flask.

  • Solvent Addition and Degassing: Add toluene (10 mL) and deionized water (2 mL) to the reaction flask. Degas the mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 2-aryl-5-chlorobenzonitrile.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under the optimized conditions described above.

EntryArylboronic AcidProductExpected Yield (%)
14-Methoxyphenylboronic acid5-Chloro-2-(4-methoxyphenyl)benzonitrile85-95
2Phenylboronic acid2-Phenyl-5-chlorobenzonitrile80-90
34-Tolylboronic acid5-Chloro-2-(p-tolyl)benzonitrile82-92
43,5-Dimethylphenylboronic acid5-Chloro-2-(3,5-dimethylphenyl)benzonitrile78-88
54-Acetylphenylboronic acid2-(4-Acetylphenyl)-5-chlorobenzonitrile75-85

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow Start Reaction Setup (Reagents, Catalyst, Base) Solvent Solvent Addition & Degassing Start->Solvent Reaction Heating & Stirring (100 °C, 4-12h) Solvent->Reaction Workup Aqueous Workup (EtOAc, H₂O, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Aryl-5-chlorobenzonitrile Purification->Product

Caption: A streamlined workflow for the synthesis of 2-aryl-5-chlorobenzonitriles.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive catalyst- Insufficiently degassed- Poor quality reagents- Use a fresh batch of palladium pre-catalyst and ligand.- Ensure thorough degassing of the reaction mixture.- Use high-purity, dry reagents and solvents.
Poor Chemoselectivity - Reaction at the C-Cl bond- Inappropriate ligand- Lower the reaction temperature.- Ensure the use of a bulky, electron-rich ligand like SPhos or XPhos.
Homocoupling of Boronic Acid - Presence of oxygen- Pd(II) species in the reaction- Rigorously degas the reaction mixture.- Use a pre-catalyst that readily reduces to Pd(0).
Protodeboronation - Presence of excess water or protic sources- Use anhydrous solvents and freshly dried base.- Consider using a boronic ester instead of a boronic acid.

Conclusion

The chemoselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of 2-aryl-5-chlorobenzonitriles. By carefully selecting the reaction components, particularly a bulky and electron-rich phosphine ligand, and by adhering to a robust experimental protocol, researchers can achieve high yields and excellent selectivity. The resulting products are valuable intermediates, offering a handle for further synthetic diversification at the C-Cl position, thereby enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
  • Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic...
  • So, C. M., & Kwong, F. Y. (2017). General and Chemoselective Suzuki-Miyaura Cross-Coupling of Polyhalogenated Aryl Triflates.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • The iron-catalysed Suzuki coupling of aryl chlorides.
  • Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystalliz
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • Suzuki cross-coupling of aryl chlorides and aryl bromides catalyzed by BIAN-NHC-Pd reported by Green.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]
  • Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. [Link]
  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Suzuki reaction. Wikipedia. [Link]
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine.
  • A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls. Organic & Biomolecular Chemistry. [Link]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link]
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Synthesis of new derivatives of aryl-clonazepam via Suzuki Cross-coupling reaction. European Journal of Chemistry. [Link]

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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Dihalogenated Building Block

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science research, the precise and selective functionalization of aromatic scaffolds is paramount. 2-Bromo-5-chlorobenzonitrile stands out as a versatile building block due to its distinct electronic properties and, critically, the differential reactivity of its two halogen substituents.[1][2] The presence of both a bromine and a chlorine atom on the benzonitrile ring allows for sequential, site-selective palladium-catalyzed cross-coupling reactions. This differential reactivity, governed by the general trend of C-X bond activation (C-I > C-Br > C-Cl), enables the bromine atom to be selectively targeted for C-C, C-N, or C-O bond formation, while leaving the more robust C-Cl bond intact for subsequent transformations.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions to this compound. We will delve into the mechanistic underpinnings that govern chemoselectivity, provide detailed, field-proven protocols for key transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, and present data in a clear, comparative format to aid in experimental design.

Mechanistic Insights: The Foundation of Chemoselectivity

The success of palladium-catalyzed cross-coupling reactions hinges on a fundamental catalytic cycle involving a Pd(0)/Pd(II) redox couple.[5][6][7] This cycle universally comprises three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The chemoselective functionalization of the C-Br bond over the C-Cl bond in this compound is primarily dictated by the initial oxidative addition step. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond makes it more susceptible to cleavage and insertion of the palladium(0) catalyst.[8] The choice of palladium precursor, and more importantly, the ancillary ligand, is critical in modulating the catalyst's reactivity to achieve high selectivity. Electron-rich and sterically bulky phosphine ligands, for example, can enhance the rate of oxidative addition for less reactive C-Cl bonds, so careful selection is necessary to avoid over-reaction.[9][10][11]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the selective formation of a C-C bond at the C-Br position.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents 1. Add this compound, Phenylboronic Acid, and Base to a Schlenk flask. Inert_Atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon) three times. Reagents->Inert_Atmosphere Catalyst_Addition 3. Add Palladium Precursor and Ligand under inert atmosphere. Inert_Atmosphere->Catalyst_Addition Solvent_Addition 4. Add degassed solvent system. Catalyst_Addition->Solvent_Addition Heating 5. Heat the reaction mixture with vigorous stirring. Solvent_Addition->Heating Monitoring 6. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling_Quenching 7. Cool to room temperature and quench with water. Monitoring->Cooling_Quenching Extraction 8. Extract with an organic solvent. Cooling_Quenching->Extraction Washing_Drying 9. Wash combined organic layers, dry, and concentrate. Extraction->Washing_Drying Purification 10. Purify by column chromatography. Washing_Drying->Purification

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). The use of a biarylphosphine ligand like SPhos is often beneficial for achieving high catalytic activity.[12]

  • Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask via a syringe. The use of aqueous conditions is common in Suzuki couplings and can facilitate the transmetalation step.[12][13]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck-Mizoroki Coupling of this compound with Styrene

This protocol outlines the synthesis of a stilbene derivative via selective C-C bond formation.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous DMF, Et₃N (2.0 equiv.), and styrene (1.5 equiv.) via syringe. Triethylamine acts as the base to regenerate the Pd(0) catalyst at the end of the cycle.[14]

  • Reaction: Heat the mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes the formation of a C-C triple bond, a key transformation in the synthesis of many natural products and functional materials.[15]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (5 mol%) in anhydrous THF. The copper(I) iodide acts as a co-catalyst, which is characteristic of the Sonogashira coupling.[16]

  • Inert Atmosphere: Degas the solution by bubbling argon through it for 15 minutes.

  • Reagent Addition: Add Et₃N (2.0 equiv.) and phenylacetylene (1.1 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the yield and selectivity of the cross-coupling reaction. The following table summarizes typical conditions and expected outcomes for the selective functionalization of this compound.

Coupling Reaction Coupling Partner Catalyst System Base Solvent Temp (°C) Typical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80-10085-95
Heck-Mizoroki StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10070-85
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF25-5080-95
Buchwald-Hartwig AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-11075-90

Yields are approximate and can vary depending on the specific substrates and reaction scale.

Conclusion

This compound is a valuable and strategically important starting material for the synthesis of complex molecules. The principles of palladium-catalyzed cross-coupling, particularly the inherent reactivity difference between C-Br and C-Cl bonds, allow for its selective and predictable functionalization. By carefully selecting the catalyst, ligands, base, and solvent, researchers can achieve high yields and excellent chemoselectivity for a variety of transformations. The protocols provided herein serve as a robust starting point for the exploration of this versatile building block in drug discovery and materials science applications.

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  • de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.
  • Royal Society of Chemistry. (n.d.). Denitrative Mizoroki–Heck reaction of unactivated alkenes. Organic Chemistry Frontiers.
  • Royal Society of Chemistry. (2021). Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls. Chemical Communications.
  • Arkat USA. (n.d.). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of new derivatives of aryl-clonazepam via Suzuki Cross-coupling reaction.

Sources

Application Notes and Protocols for the Selective Functionalization of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromo-5-chlorobenzonitrile

Substituted benzonitriles are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. Their synthesis and functionalization are of paramount importance for the development of novel molecular entities. This compound stands out as a particularly valuable starting material due to its trifunctional nature: a nitrile group and two distinct halogen atoms (bromine and chlorine) at the ortho and meta positions, respectively.[1]

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond, following the general reactivity trend for halogens: I > Br > Cl.[2][3] This reactivity difference allows for the selective functionalization at the 2-position while leaving the chlorine atom at the 5-position untouched for subsequent transformations. This "orthogonal" reactivity enables a stepwise and controlled approach to building molecular complexity.[1]

Furthermore, the electron-withdrawing nature of the nitrile group activates the aromatic ring, influencing the regioselectivity of reactions and facilitating nucleophilic aromatic substitution under certain conditions.[1][4] This guide provides detailed protocols and technical insights for the selective synthesis of substituted benzonitriles from this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Part 1: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The selective reaction at the C-Br bond is the cornerstone of derivatizing this compound. This is reliably achieved using palladium catalysis, where careful selection of the catalyst, ligand, and reaction conditions ensures high selectivity for the more labile C-Br bond.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-chlorobenzonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction provides an efficient route to 2-aryl-5-chlorobenzonitriles, which are precursors to numerous biologically active molecules.

Causality of Experimental Choices:

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, as it is reduced in situ to the active Pd(0) species.[5]

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and facilitating the catalytic cycle. For coupling with aryl bromides, ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands such as SPhos can be effective.[5][6] The choice of ligand can influence reaction rates and yields.

  • Base: A base is required to activate the boronic acid for the transmetalation step.[7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used in a biphasic solvent system (e.g., toluene/water or dioxane/water).[5][8]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often employed to dissolve both the organic substrates and the inorganic base.[6]

Experimental Workflow Diagram:

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 5-Chloro-2-phenylbenzonitrile

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Add a 4:1 mixture of toluene and water (10 mL).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-2-phenylbenzonitrile.

Quantitative Data Summary (Suzuki-Miyaura Coupling):

Arylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O906~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O10012~80-90
3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DMF/H₂O1008~75-85

(Yields are approximate and based on typical outcomes for similar substrates.)

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-chlorobenzonitriles

The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[9] This reaction is highly valuable for creating rigid scaffolds and introducing linear motifs into molecules. A copper(I) co-catalyst is traditionally used, though copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[10][11]

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) are standard catalysts.[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is required to deprotonate the terminal alkyne and neutralize the HX byproduct.[9]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.[12]

Catalytic Cycle Diagram:

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 L₂Pd(0) Pd_complex L₂Pd(Br)(Ar) Pd0->Pd_complex Oxidative Addition Pd_alkynyl L₂Pd(C≡C-R)(Ar) Pd_complex->Pd_alkynyl Transmetalation Cu_acetylide R-C≡C-Cu Cu_acetylide->Pd_complex Pd_alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_alkynyl->Product ArBr Ar-Br ArBr->Pd_complex Alkyne R-C≡C-H Alkyne->Cu_acetylide + CuX, Base CuX CuX Base Base BaseHBr Base·HBr

Caption: Simplified catalytic cycles for Sonogashira coupling.

Detailed Protocol: Synthesis of 5-Chloro-2-(phenylethynyl)benzonitrile

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50 °C to accelerate the reaction if necessary.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Sonogashira Coupling):

AlkynePd Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF2516~80-90
1-HexynePd(PPh₃)₄ (2) / CuI (4)i-Pr₂NHDMF506~75-85
TrimethylsilylacetylenePd(dppf)Cl₂ (3) / CuI (5)Et₃NToluene6012~85-95

(Yields are approximate and based on typical outcomes for similar substrates.)

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-chlorobenzonitriles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine.[13] This reaction is particularly useful for synthesizing arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical for achieving high yields, especially with electron-deficient aryl halides and various amine coupling partners.[14]

Causality of Experimental Choices:

  • Palladium Precatalyst: Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are often used as a source of Pd(0).[15]

  • Ligand: Bulky, electron-rich phosphine ligands are essential for this transformation. Ligands like XPhos, RuPhos, or Josiphos-type ligands are known to be highly effective for the amination of aryl bromides.[15] They promote both the oxidative addition and the reductive elimination steps.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) can be used.[14][16]

  • Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.[15]

Experimental Workflow Diagram:

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Chloro-2-(morpholino)benzonitrile

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), NaOtBu (1.4 mmol, 1.4 eq.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate, and quench carefully with water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination):

AminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene10018~80-95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11024~70-85
n-ButylaminePd₂(dba)₃ (1)Josiphos-type (2.5)LHMDSToluene8012~75-90

(Yields are approximate and based on typical outcomes for similar substrates.)

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) offers a metal-free alternative for functionalizing this compound. The reaction is facilitated by the presence of the strongly electron-withdrawing nitrile group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4][15]

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4] A nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion. The aromaticity is then restored by the expulsion of the leaving group.

For this compound, the nitrile group is ortho to the bromine and meta to the chlorine. This positioning makes the C-Br bond significantly more activated towards nucleophilic attack than the C-Cl bond, as the negative charge of the Meisenheimer complex can be delocalized onto the nitrile group only when the attack occurs at the C-2 position.

Mechanism Diagram:

SNAr_Mechanism Start Start: This compound Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nu⁻ (Addition) Product Product: 2-Alkoxy-5-chlorobenzonitrile Intermediate->Product - Br⁻ (Elimination) LeavingGroup Br⁻ Nucleophile Nu⁻ (e.g., MeO⁻)

Caption: Addition-Elimination mechanism for SNAr.

Detailed Protocol: Synthesis of 5-Chloro-2-methoxybenzonitrile

This reaction demonstrates the displacement of the bromide with an alkoxide nucleophile.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol, 1.5 eq.) portion-wise at room temperature. Using a solution of NaOMe in MeOH is also a common alternative, with MeOH serving as both reagent source and solvent.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC (typically 4-12 hours).

  • Cool the reaction to room temperature and quench by pouring it into ice-water (20 mL).

  • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization to yield 5-chloro-2-methoxybenzonitrile.

Quantitative Data Summary (SNAr):

NucleophileBase/ReagentSolventTemp (°C)Time (h)Yield (%)
MethoxideNaOMeDMF or MeOH808~70-85
EthanethiolateNaSEtDMF606~75-90
AzideNaN₃DMSO10012~65-80

(Yields are approximate and based on typical outcomes for similar activated aryl halides.)

Conclusion

This compound is a versatile and strategically important building block for the synthesis of a wide array of substituted benzonitriles. The pronounced difference in reactivity between its C-Br and C-Cl bonds allows for highly chemoselective functionalization. Palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding methods for the selective formation of C-C and C-N bonds at the 2-position. In parallel, the electron-deficient nature of the aromatic ring, conferred by the nitrile group, enables efficient metal-free nucleophilic aromatic substitution at the same position. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to leverage the unique reactivity of this substrate in the design and execution of complex synthetic routes.

References

  • Deshmukh, M. N., et al. (2000). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids.
  • Rostron, C., & Barber, J. (2021). Chapter 7: Nucleophilic aromatic substitution. Oxford Learning Link.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Norman, J. P., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Larson, N. G., Sandin, M. S., & Neufeldt, S. R. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • ResearchGate. (n.d.). Table 3. Selective coupling reaction of arylboronic acid with....
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • ResearchGate. (n.d.). Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes....
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Semantic Scholar. (n.d.). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • The OChem Whisperer. (2017). Here is some Nucleophilic Aromatic Substitution for ya!.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation.
  • NIH. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution: Videos & Practice Problems.
  • MDPI. (n.d.). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Pearson. (n.d.). Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions.
  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides.
  • PubChem. (n.d.). This compound.
  • RSC Publishing. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzonitrile.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • RSC Publishing. (n.d.). A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles.
  • MDPI. (n.d.). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • IOPscience. (n.d.). Synthesis of new derivatives of aryl-clonazepam via Suzuki Cross-coupling reaction.
  • AWS. (n.d.). Magnetically Separable Pd Catalyst for Carbonylative Sonogashira Coupling Reactions for the Synthesis of α,β-Alkynyl Ketones.
  • ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • ResearchGate. (n.d.). Some synthetic approaches for the preparation of thioalkynes.

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The Versatile Precursor: Harnessing 2-Bromo-5-chlorobenzonitrile for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of medicinal chemistry and materials science, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available starting materials, 2-bromo-5-chlorobenzonitrile has emerged as a particularly versatile and powerful building block. Its unique trifunctional nature, featuring a nitrile group and two distinct halogen atoms—bromine and chlorine—at strategic positions on the benzene ring, offers a playground for synthetic chemists. The differential reactivity of the C-Br and C-Cl bonds, coupled with the activating and directing effects of the cyano group, allows for a programmed and sequential introduction of molecular diversity. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a precursor for a range of valuable heterocyclic systems. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of key intermediates and their subsequent transformation into medicinally relevant scaffolds.

Core Principles of Reactivity: A Tale of Two Halogens and a Nitrile

The synthetic utility of this compound is rooted in the distinct chemical personalities of its functional groups.[1]

  • The Reactive Bromine: The bromine atom at the 2-position is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making it more susceptible to oxidative addition to a Pd(0) catalyst. This preferential reactivity is the lynchpin for site-selective functionalization.

  • The Less Reactive Chlorine: The chlorine atom at the 5-position is significantly less reactive in typical cross-coupling conditions, providing a handle for subsequent transformations under more forcing conditions or through alternative reaction pathways.[2]

  • The Directing and Activating Nitrile: The electron-withdrawing nitrile group (-CN) plays a dual role. It activates the aromatic ring towards nucleophilic aromatic substitution and directs incoming nucleophiles.[1] Furthermore, the nitrile group itself is a versatile functional handle, capable of being hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up further avenues for cyclization.

This inherent hierarchy of reactivity allows for a modular approach to the synthesis of complex molecules, as we will explore in the following protocols.

Strategic Functionalization: Gateway to Heterocyclic Diversity

The initial transformation of this compound is crucial for paving the way to a wide array of heterocyclic cores. Here, we detail two of the most powerful palladium-catalyzed methods for introducing nitrogen and carbon-based substituents at the 2-position.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-5-chlorobenzonitrile

The introduction of an amino group at the 2-position is a pivotal step, converting the starting material into a precursor for a vast range of fused nitrogen-containing heterocycles such as quinazolines, benzodiazepines, and benzimidazoles. The Buchwald-Hartwig amination is a premier method for this transformation, offering high yields and broad functional group tolerance.[3][4]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an aryl halide (this compound) with an amine. The catalytic cycle proceeds through oxidative addition of the Pd(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical to facilitate the reductive elimination step and prevent catalyst deactivation.

Experimental Protocol:

  • Materials:

    • This compound

    • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate, or an ammonia solution)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Xantphos (or a similar bulky phosphine ligand)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), benzophenone imine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%).

    • Add anhydrous, degassed toluene to the flask.

    • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • The filtrate containing the benzophenone imine adduct is then treated with an acid (e.g., 2M HCl) and stirred at room temperature to hydrolyze the imine, affording 2-amino-5-chlorobenzonitrile.

    • Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-amino-5-chlorobenzonitrile.[5]

Causality Behind Choices:

  • Ligand Selection: A bulky, electron-rich phosphine ligand like Xantphos is chosen to promote the reductive elimination of the C-N bond, which is often the rate-limiting step, and to stabilize the palladium catalyst.[3]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the coordinated amine without competing in side reactions.[2]

  • Ammonia Source: Benzophenone imine is often used as a solid, air-stable surrogate for ammonia, which is a gas and can be difficult to handle.[4]

Table 1: Representative Buchwald-Hartwig Amination Conditions

Amine SourcePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Benzophenone IminePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.4)Toluene11085-95
MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10080-90
AnilinePdCl₂(dppf) (3)dppf (3)K₃PO₄ (2.0)Toluene10088-96

Yields are approximate and can vary based on the specific amine and reaction scale.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add Ar-Br Pd(II)_Complex Pd(II) Complex Ox_Add->Pd(II)_Complex Ligand_Ex Amine Coordination Pd(II)_Complex->Ligand_Ex R₂NH Amine_Complex Pd(II)-Amine Complex Ligand_Ex->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Pd(II)-Amido Complex Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd(0) Ar-NR₂ Product 2-Amino-5-chlorobenzonitrile (Ar-NR₂) Red_Elim->Product Start This compound (Ar-Br) Start->Ox_Add Amine Amine (R₂NH) Amine->Ligand_Ex

Simplified Buchwald-Hartwig amination catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is an exceptionally powerful method for forming carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position.[6][7] This opens up pathways to biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and organic materials.

Reaction Principle: This cross-coupling reaction involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or boronate ester). The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) species. This is followed by transmetalation of the organic group from the boron atom to the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[8]

Experimental Protocol:

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

    • Potassium carbonate (K₂CO₃)

    • Toluene and Water (degassed)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (3-5 mol%).

    • Purge the flask with an inert gas (Argon or Nitrogen).

    • Add a degassed mixture of toluene and water (typically a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 4-12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-substituted-5-chlorobenzonitrile.

Causality Behind Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, reliable Pd(0) source that is effective for a wide range of Suzuki couplings.[9]

  • Base and Solvent System: The base (K₂CO₃) is crucial for activating the boronic acid for transmetalation. A two-phase solvent system like toluene/water is often employed to dissolve both the organic and inorganic reagents.[6]

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd(0) Pd(0) Ox_Add Oxidative Addition Pd(0)->Ox_Add Ar-Br Pd(II)_Complex Ar-Pd(II)-Br Ox_Add->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R-B(OH)₂ (Base) Diaryl_Pd Ar-Pd(II)-R Transmetalation->Diaryl_Pd Red_Elim Reductive Elimination Diaryl_Pd->Red_Elim Red_Elim->Pd(0) Ar-R Product 2-Aryl-5-chlorobenzonitrile (Ar-R) Red_Elim->Product Start This compound (Ar-Br) Start->Ox_Add Boronic_Acid Boronic Acid (R-B(OH)₂) Boronic_Acid->Transmetalation

Simplified Suzuki-Miyaura coupling catalytic cycle.

Application in the Synthesis of Benzodiazepines: A Case Study

Benzodiazepines are a cornerstone of pharmacotherapy for anxiety, insomnia, and seizures. 2-Amino-5-chlorobenzophenone is a well-established intermediate in the synthesis of several blockbuster benzodiazepine drugs, including diazepam and lorazepam.[1][10][11] While the direct conversion of this compound to 2-amino-5-chlorobenzophenone is a multi-step process (e.g., Grignard reaction with benzonitrile followed by functional group manipulation), the synthesis from the readily available 2-amino-5-chlorobenzophenone provides an excellent illustration of heterocycle construction.

Protocol 3: Synthesis of a Benzodiazepine Scaffold from a 2-Aminobenzophenone Derivative

This protocol outlines the synthesis of a key intermediate for lorazepam, starting from 2-amino-2',5-dichlorobenzophenone, a derivative of the intermediate obtainable from our starting material.[10]

Reaction Principle: The synthesis involves a sequence of reactions including oxime formation, acylation, and a base-mediated ring expansion to form the seven-membered diazepine ring.[1]

Experimental Protocol (Illustrative Pathway to Lorazepam Intermediate):

  • Part A: Oxime Formation

    • React 2-amino-2',5-dichlorobenzophenone with hydroxylamine hydrochloride in a suitable solvent like ethanol to form the corresponding oxime.[10]

  • Part B: Acylation

    • Treat the oxime from Part A with chloroacetyl chloride in a solvent such as toluene or dichloromethane. This acylates the amino group.[12] A mild base may be added to scavenge the HCl byproduct.

  • Part C: Cyclization and Ring Expansion

    • The resulting 2-(chloroacetamido) intermediate is then treated with a base, such as sodium hydroxide or an amine like methylamine. This promotes an intramolecular cyclization followed by a ring expansion to form the benzodiazepine-4-oxide core structure.[1][13]

  • Subsequent Steps:

    • Further functionalization, such as acetylation and hydrolysis, are then carried out to install the hydroxyl group at the 3-position and complete the synthesis of lorazepam.[10]

Causality Behind Choices:

  • Oxime Formation: The initial formation of the oxime is a key step to set up the subsequent cyclization and ring expansion.

  • Acylation: Chloroacetyl chloride is a reactive acylating agent that readily forms the necessary amide bond.

  • Ring Expansion: The use of a base in the final step facilitates the intramolecular cyclization and the subsequent rearrangement to the thermodynamically more stable seven-membered ring.

Table 2: Key Intermediates in Benzodiazepine Synthesis

Starting MaterialKey IntermediateTarget Heterocycle Class
2-Amino-5-chlorobenzophenone2-(Chloroacetamido)-5-chlorobenzophenone1,4-Benzodiazepines
2-Amino-2',5-dichlorobenzophenone6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazoline-3-oxide1,4-Benzodiazepines (e.g., Lorazepam)
2-Amino-5-chlorobenzonitrile2-Amino-4-arylquinazolinesQuinazolines

Expanding the Horizon: Synthesis of Fused Pyrimidines

The utility of this compound extends beyond benzodiazepines. Its amino derivative, 2-amino-5-chlorobenzonitrile, is an excellent precursor for fused pyrimidine systems like quinazolines.

Protocol 4: Synthesis of a 6-Chloro-4-aminoquinazoline Derivative

Reaction Principle: A common and straightforward method for constructing the quinazoline ring is the reaction of a 2-aminobenzonitrile with formamide, which serves as both a reactant and a solvent.[14][15] The reaction proceeds through an initial formation of a formamidine intermediate, followed by a thermal cyclization.

Experimental Protocol:

  • Materials:

    • 2-Amino-5-chlorobenzonitrile

    • Formamide

  • Procedure:

    • In a round-bottom flask, heat a mixture of 2-amino-5-chlorobenzonitrile (1.0 equiv.) in an excess of formamide (e.g., 10-20 equiv.).

    • Maintain the temperature at 150-180 °C for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • The product, 4-amino-6-chloroquinazoline, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Causality Behind Choices:

  • Formamide as Reagent and Solvent: Formamide provides the one-carbon unit required to form the pyrimidine ring and also serves as a high-boiling polar solvent, facilitating the reaction at elevated temperatures.[14]

Conclusion

This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its differential halogen reactivity and the versatile nature of the nitrile group provide a robust platform for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling demonstrate the primary strategies for its initial functionalization, opening doors to medicinally important scaffolds like benzodiazepines and quinazolines. By understanding the underlying principles of its reactivity, researchers can continue to unlock the full potential of this privileged precursor in the ongoing quest for novel and impactful molecules.

References

  • Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
  • Google Patents. (n.d.). CN105272927A - Novel method for preparing chlordiazepoxide.
  • Google Patents. (n.d.). CN112028844A - Preparation method of lorazepam intermediate.
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Arkat USA, Inc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors.
  • Scribd. (n.d.). The Synthesis for 2 Amino 2′,5 Dichlorobenzophenon.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids....
  • Arabian Journal of Chemistry. (n.d.). Synthesis, physicochemical and biological evaluation of 2-amino-5-chlorobenzophenone derivatives as potent skeletal muscle relax.
  • ResearchGate. (n.d.). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid....
  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (n.d.). Synthesis of diazepam[3] 1: 2-amino-5-chlorobenzophenone; 2: glycine....
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (n.d.). Quinazoline derivatives: synthesis and bioactivities.
  • Google Patents. (n.d.). EP3280710B1 - Process for the preparation of androgen receptor antagonists and intermediates thereof.
  • ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
  • PubChem. (n.d.). 2-Amino-5-chlorobenzonitrile.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
  • Google Patents. (n.d.). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
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The Strategic Utility of 2-Bromo-5-chlorobenzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Bromo-5-chlorobenzonitrile in medicinal chemistry. We will explore the molecule's inherent chemical versatility, which establishes it as a privileged scaffold in the synthesis of complex therapeutic agents. Detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and functional group interconversions, are provided. The causality behind experimental choices is elucidated to empower researchers in optimizing their synthetic strategies. This guide is designed to be a self-validating system, with comprehensive references to authoritative sources supporting the presented methodologies and mechanistic claims.

Introduction: Unveiling the Potential of a Versatile Building Block

This compound is a highly functionalized aromatic compound that has emerged as a valuable building block in the lexicon of medicinal chemistry.[1] Its structure is deceptively simple, yet it harbors a strategic arrangement of reactive sites: a bromo substituent, a chloro substituent, and a nitrile group. This trifunctional nature allows for a high degree of synthetic control, enabling chemists to perform sequential and orthogonal reactions to construct intricate molecular architectures.[1][2]

The bromine atom, being more reactive than the chlorine atom, serves as a primary handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings.[1] This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, forming the core of many biologically active molecules. The less reactive chlorine atom provides a secondary site for functionalization under more forcing conditions, offering a pathway for molecular diversification later in a synthetic sequence. The electron-withdrawing nitrile group not only influences the electronic properties of the benzene ring but also serves as a versatile precursor for a variety of functional groups, including amines, carboxylic acids, and amides.[2]

This unique combination of features makes this compound a privileged starting material in the synthesis of a diverse range of therapeutic agents, including kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and compounds targeting neurological disorders.[1][2]

Core Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, primarily due to its role as a scaffold for generating libraries of compounds for high-throughput screening and as a key intermediate in the synthesis of targeted therapies.

Synthesis of Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4][5][6] Consequently, kinase inhibitors represent a significant portion of modern targeted therapies. This compound serves as an excellent starting material for the synthesis of various kinase inhibitor scaffolds. The general strategy involves using the bromo position for a Suzuki or similar cross-coupling reaction to introduce a key recognition motif for the kinase hinge region, while the nitrile and chloro groups can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols and Methodologies

The following section provides detailed, step-by-step protocols for key synthetic transformations involving this compound. These protocols are designed to be reproducible and include insights into the rationale behind the chosen conditions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[7][8][9][10][11] In the context of this compound, this reaction is typically performed selectively at the more reactive bromo position.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent MW Equivalents Amount
This compound216.461.0216.5 mg (1.0 mmol)
Phenylboronic Acid121.931.2146.3 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0334.7 mg (0.03 mmol)
K₂CO₃138.212.0276.4 mg (2.0 mmol)
Toluene--5 mL
Ethanol--2 mL
Water--2 mL

Procedure:

  • To a 25 mL round-bottom flask, add this compound (216.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • Add a magnetic stir bar.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Degas the resulting mixture by bubbling with an inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ (34.7 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-5-chlorobenzonitrile.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be employed to optimize the reaction for specific substrates.

  • Base: Potassium carbonate is a common and effective base for the Suzuki reaction. The base is crucial for the activation of the boronic acid.

  • Solvent System: The toluene/ethanol/water solvent system is effective for dissolving both the organic and inorganic reagents. The presence of water is often beneficial for the transmetalation step.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Transformation of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other important functionalities, such as a primary amine or a carboxylic acid.[12]

Protocol: Reduction of the Nitrile to a Primary Amine

Reagent MW Equivalents Amount
This compound216.461.0216.5 mg (1.0 mmol)
Lithium Aluminum Hydride (LAH)37.952.075.9 mg (2.0 mmol)
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add a solution of this compound (216.5 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add Lithium Aluminum Hydride (75.9 mg, 2.0 mmol) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (0.08 mL), 15% aqueous NaOH (0.08 mL), and water (0.24 mL).

  • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude (2-bromo-5-chlorophenyl)methanamine, which can be purified by column chromatography or used directly in the next step.

Causality of Experimental Choices:

  • Reducing Agent: Lithium Aluminum Hydride is a powerful reducing agent capable of reducing nitriles to primary amines. Care must be taken due to its high reactivity with water and other protic solvents.

  • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as LAH reacts violently with water.

  • Quenching Procedure: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and safe method for quenching LAH reactions and results in a granular precipitate that is easily filtered.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of synthetic strategies employing this compound.

G A This compound B Suzuki Coupling (ArB(OH)2, Pd catalyst, Base) A->B Selective C-C Bond Formation at Bromo Position C 2-Aryl-5-chlorobenzonitrile B->C D Nitrile Reduction (e.g., LAH or H2/Catalyst) C->D Functional Group Interconversion E (2-Aryl-5-chlorophenyl)methanamine D->E F Amide Coupling or Further Functionalization E->F Scaffold Elaboration G Biologically Active Molecule F->G

Caption: Synthetic workflow starting from this compound.

G cluster_0 Orthogonal Synthesis Strategy A This compound B Step 1: Suzuki Coupling (Selective at Bromo) A->B C Intermediate 1 B->C D Step 2: Nitrile Hydrolysis (H+ or OH-) C->D E Intermediate 2 D->E F Step 3: Nucleophilic Aromatic Substitution (at Chloro, under forcing conditions) E->F G Final Product F->G

Caption: Orthogonal functionalization of this compound.

Conclusion

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its inherent trifunctional nature provides a robust platform for the synthesis of complex and diverse molecules. By understanding the differential reactivity of its functional groups, medicinal chemists can devise elegant and efficient synthetic routes to novel therapeutic agents. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers in the field, enabling them to harness the full potential of this versatile building block in their drug discovery endeavors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. (n.d.).
  • Myers, A. G. (n.d.). The Suzuki Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChemLite. (n.d.). This compound (C7H3BrClN).
  • PubChem. (n.d.). This compound.
  • Al-Ostath, A., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(23), 8349.
  • Uddin, M. J., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(22), 5257.
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14336-14385.
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • Ardito, F., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5293.
  • Rakshit, A., et al. (2021). Conversion of nitrile to other functional groups.
  • Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. PubMed.

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Application Notes & Protocols for the Synthesis of Novel Therapeutic Agents from 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utility of 2-Bromo-5-chlorobenzonitrile in Medicinal Chemistry

This compound is a versatile and highly valuable starting material in modern drug discovery. Its unique trifunctional nature—possessing a nitrile, a bromine atom, and a chlorine atom on a benzene ring—offers medicinal chemists a powerful scaffold for creating complex molecular architectures. The differential reactivity of the aryl halides (Br vs. Cl) allows for selective, stepwise functionalization, primarily through palladium-catalyzed cross-coupling reactions. The nitrile group serves as a key precursor for various nitrogen-containing heterocycles, amides, or carboxylic acids, which are prevalent in pharmacologically active agents.

This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for leveraging this compound as a foundational building block in the synthesis of novel therapeutic agents. We will delve into the chemical logic behind these transformations, offering practical insights to empower researchers in their quest for next-generation therapeutics.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The synthetic utility of this compound is primarily anchored in the chemoselective functionalization of its two halogen atoms. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This reactivity difference is the cornerstone of sequential, site-selective modifications.

Suzuki-Miyaura Cross-Coupling: Building the Core Scaffold

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position. This reaction is fundamental in constructing the biphenyl or heteroaryl-phenyl cores found in many kinase inhibitors and other targeted therapies.

Mechanism & Rationale: The catalytic cycle, typically involving a Pd(0) species, proceeds through oxidative addition of the aryl bromide, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product. The choice of ligand is critical for stabilizing the palladium catalyst and promoting efficient turnover.

Workflow: Selective Suzuki-Miyaura Coupling

G cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound P1 Inert Atmosphere (N2/Ar) A->P1 B Arylboronic Acid / Ester B->P1 C Pd Catalyst (e.g., Pd(PPh3)4) C->P1 D Base (e.g., K2CO3, Cs2CO3) D->P1 E Solvent (e.g., Toluene/H2O, Dioxane) E->P1 P2 Heating (e.g., 80-110 °C) P1->P2 P3 Reaction Monitoring (TLC/LC-MS) P2->P3 W1 Aqueous Workup P3->W1 W2 Extraction W1->W2 W3 Column Chromatography W2->W3 Z 2-Aryl-5-chlorobenzonitrile W3->Z

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Introducing Key Pharmacophores

The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry. The Buchwald-Hartwig amination allows for the regioselective formation of C-N bonds at the 2-position, providing access to a wide array of anilines and related structures that are precursors to potent bioactive molecules.

Mechanism & Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial to facilitate the reductive elimination step, which is often the rate-limiting step in C-N bond formation. A strong, non-nucleophilic base is required to deprotonate the amine.

Part 2: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring and characterization.

Protocol 2.1: Synthesis of 2-(4-methoxyphenyl)-5-chlorobenzonitrile via Suzuki-Miyaura Coupling

This protocol details the synthesis of a biphenyl intermediate, a common core structure in drug candidates.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound215.461.0 g4.641.0
4-Methoxyphenylboronic acid151.96775 mg5.111.1
Tetrakis(triphenylphosphine)palladium(0)1155.56268 mg0.230.05
Potassium Carbonate (K₂CO₃)138.211.93 g13.923.0
Toluene-20 mL--
Water-5 mL--

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 4.64 mmol), 4-methoxyphenylboronic acid (775 mg, 5.11 mmol), and potassium carbonate (1.93 g, 13.92 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen gas for 15 minutes.

  • Solvent & Catalyst Addition: Add toluene (20 mL) and water (5 mL) via syringe. Degas the resulting mixture by bubbling nitrogen through it for another 10 minutes. Finally, add tetrakis(triphenylphosphine)palladium(0) (268 mg, 0.23 mmol) under a positive pressure of nitrogen.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours. A sample TLC plate should show the consumption of the starting material (this compound).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the product as a white solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: 85-95%.

Protocol 2.2: Synthesis of N-aryl Derivatives via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a diarylamine, a key intermediate for various classes of inhibitors.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
This compound215.461.0 g4.641.0
Aniline93.13477 mg (0.43 mL)5.111.1
Pd₂(dba)₃915.7242 mg0.0460.01
XPhos476.6566 mg0.1390.03
Sodium tert-butoxide (NaOtBu)96.10625 mg6.501.4
Toluene (anhydrous)-20 mL--

Step-by-Step Procedure:

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (42 mg, 0.046 mmol) and XPhos (66 mg, 0.139 mmol).

  • Reagent Addition: Add this compound (1.0 g, 4.64 mmol), sodium tert-butoxide (625 mg, 6.50 mmol), and anhydrous toluene (20 mL).

  • Reactant Addition: Add aniline (0.43 mL, 5.11 mmol) via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Synthetic Pathway Overview

G cluster_suzuki Suzuki-Miyaura Pathway cluster_buchwald Buchwald-Hartwig Pathway cluster_downstream Further Derivatization A This compound S1 R-B(OH)2 Pd(PPh3)4, Base A->S1 C-C Bond Formation B1 R-NH2 Pd2(dba)3, XPhos, Base A->B1 C-N Bond Formation SP 2-Aryl-5-chlorobenzonitrile (Biphenyl Core) S1->SP D1 Nitrile Hydrolysis -> Carboxylic Acid SP->D1 D3 Cyclization -> Heterocycles SP->D3 BP 2-(Arylamino)-5-chlorobenzonitrile (Diarylamine Core) B1->BP D2 Nitrile Reduction -> Amine BP->D2 BP->D3

Caption: Key synthetic routes from the starting material.

Part 3: Downstream Transformations of the Nitrile Group

Once the core scaffold is assembled, the nitrile group offers a gateway to further functionalization, which is often crucial for achieving desired pharmacological properties.

  • Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This functional group can improve solubility or serve as a handle for forming amides or esters.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, providing a new site for diversification.

  • Cyclization: The nitrile group can participate in cyclization reactions with adjacent functional groups to form nitrogen-containing heterocycles such as quinazolines or benzimidazoles, which are privileged structures in medicinal chemistry.

Conclusion

This compound is a strategically important starting material that provides a reliable and flexible entry point for the synthesis of complex molecules with therapeutic potential. The ability to perform sequential, regioselective cross-coupling reactions, combined with the versatility of the nitrile group, allows for the systematic exploration of chemical space. The protocols and strategies outlined in this guide are intended to provide a solid foundation for researchers engaged in the rational design and synthesis of novel drug candidates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

The Strategic Role of Substituted Benzonitriles in Modern Agrochemical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Workhorses of Crop Protection

In the intricate world of agrochemical synthesis, the final, often complex, active ingredient is the result of a carefully orchestrated sequence of reactions. The unsung heroes of this process are frequently the versatile chemical intermediates—molecular scaffolds that provide the core structure for elaboration. Among these, substituted benzonitriles, such as 2-bromo-5-chlorobenzonitrile, represent a critical class of building blocks. Their unique combination of functional groups—a reactive nitrile and strategically placed halogens—offers chemists a powerful toolkit for constructing novel pesticides and herbicides.

This guide provides an in-depth exploration of the application of such intermediates in agrochemical synthesis, with a primary focus on the synthesis of the blockbuster insecticide, chlorantraniliprole. While this compound itself is not a direct precursor in the most common industrial routes to chlorantraniliprole, its isomers and related structures are pivotal in various synthetic strategies. This document will elucidate the core synthetic pathways to chlorantraniliprole, highlighting the types of intermediates involved and the chemical logic that underpins their use. Furthermore, we will delve into specific protocols and the broader utility of bromo-chlorobenzonitriles in agrochemical discovery.

Chlorantraniliprole: A Case Study in Convergent Synthesis

Chlorantraniliprole is a leading insecticide belonging to the anthranilic diamide class, renowned for its potent and selective activity against a range of lepidopteran pests.[1][2] Its mechanism of action involves the activation of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and ultimately, paralysis and death of the target pest.[2] The industrial synthesis of chlorantraniliprole is a prime example of a convergent synthesis, where two key molecular fragments are prepared separately and then joined together in the final stages.

The two primary intermediates in the synthesis of chlorantraniliprole are:

  • Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

The final step of the synthesis involves the coupling of these two intermediates to form the desired amide bond.[1][3]

The Synthesis of Key Intermediates

The successful and cost-effective production of chlorantraniliprole hinges on the efficient synthesis of its two core intermediates. Below, we outline the general synthetic strategies for each.

Synthesis of Intermediate A: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine.[1] The pathway involves several key transformations:

  • Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.[4]

  • Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the pyrazolidinone ring.[4]

  • Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.[1]

  • Oxidation and Hydrolysis: Subsequent oxidation and hydrolysis steps yield the final carboxylic acid.[1]

Synthesis of Intermediate B: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial, and several routes have been developed. A prevalent method starts from 2-amino-3-methylbenzoic acid.[4]

  • Chlorination: The aromatic ring of 2-amino-3-methylbenzoic acid is chlorinated.

  • Formation of Benzoxazinone Intermediate: The resulting 2-amino-5-chloro-3-methylbenzoic acid can be cyclized to form a benzoxazinone intermediate.[4]

  • Aminolysis with Methylamine: The benzoxazinone ring is then opened with methylamine to furnish the desired N-methylamide.[4]

Visualizing the Convergent Synthesis of Chlorantraniliprole

Caption: Convergent synthesis pathway for Chlorantraniliprole.

Protocol: Final Coupling of Intermediates to Yield Chlorantraniliprole

This protocol describes a common laboratory-scale method for the final amide coupling reaction.

Materials:

  • 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate A)

  • 2-amino-5-chloro-N,3-dimethylbenzamide (Intermediate B)

  • Methanesulfonyl chloride

  • 3-Picoline (or another suitable base)

  • Propionitrile (or another suitable aprotic solvent)

  • Water

  • Ice-salt bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a clean, dry reaction vessel, suspend Intermediate A and Intermediate B in propionitrile.[3]

  • Add 3-picoline to the mixture.[3]

  • Cool the reaction mixture to approximately -5 °C using an ice-salt bath.[3]

  • Slowly add a solution of methanesulfonyl chloride in propionitrile dropwise to the reaction mixture, ensuring the temperature is maintained between -5 and 0 °C.[3]

  • After the addition is complete, stir the mixture at this temperature for about 15 minutes.[4]

  • Allow the reaction to proceed for an additional 3 hours at room temperature.[3]

  • Quench the reaction by the dropwise addition of water.

  • Stir the mixture at room temperature for 1 hour to allow for the precipitation of the product.[3]

  • Filter the solid product, wash with a mixture of propionitrile and water, followed by a wash with propionitrile.[3]

  • Dry the product under nitrogen to afford chlorantraniliprole as a nearly white powder.[3]

Quantitative Data Summary:

ReactantMolar Equivalent
Intermediate A1.0
Intermediate B1.05
3-Picoline2.6
Methanesulfonyl chloride1.2

Note: Molar equivalents are approximate and may require optimization for specific reaction scales and purities of starting materials.

The Broader Utility of Bromo-Chlorobenzonitriles in Agrochemical Synthesis

While this compound is not a direct precursor to chlorantraniliprole, its structural motif is of significant interest in agrochemical research. The presence of two distinct halogen atoms (bromine and chlorine) and a versatile nitrile group allows for a wide range of chemical transformations.[5] This trifunctional nature makes it an invaluable scaffold for the synthesis of diverse and complex molecules.[5]

Key Reactions and Transformations
  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid.[5] This transformation is a gateway to a vast array of other functional groups and coupling reactions.

  • Cross-Coupling Reactions: The bromo and chloro substituents can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This allows for the introduction of new carbon-carbon bonds, a fundamental process in building molecular complexity. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for selective, sequential reactions.

  • Nucleophilic Aromatic Substitution: The halogens can be displaced by nucleophiles, although this typically requires harsh conditions or activation by other electron-withdrawing groups.

Protocol: Synthesis of 5-Bromo-2-chlorobenzonitrile

A common method for the synthesis of 5-bromo-2-chlorobenzonitrile is the electrophilic bromination of 2-chlorobenzonitrile.[5][6]

Materials:

  • 2-Chlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane or acetonitrile (solvent)

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-chlorobenzonitrile in the chosen solvent in a reaction vessel.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between 0 °C and room temperature.[6]

  • Monitor the reaction by a suitable method (e.g., TLC or GC) until the starting material is consumed.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Safety Considerations:

  • This compound and its precursors are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

Future Perspectives

The continued need for new and effective crop protection agents with improved safety profiles drives the ongoing exploration of novel chemical scaffolds. Substituted benzonitriles, like this compound and its isomers, will undoubtedly remain a cornerstone of agrochemical discovery. Their synthetic versatility allows for the rapid generation of diverse compound libraries for high-throughput screening, accelerating the identification of new lead compounds. As our understanding of insect and weed biology deepens, these versatile intermediates will be instrumental in the design and synthesis of next-generation agrochemicals that are both highly effective and environmentally benign.

References

  • CN104844569A - Chlorantraniliprole synthesis method - Google P
  • Method for synthesizing chlorantraniliprole - P
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. (URL: [Link])
  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google P
  • This compound | C7H3BrClN | CID 10330944 - PubChem. (URL: [Link])
  • Insect Ryanodine Receptor: Distinct but Coupled Insecticide Binding Sites for [N-C3H3]Chlorantraniliprole, Flubendiamide, and [3 - SciSpace. (URL: https://typeset.io/papers/insect-ryanodine-receptor-distinct-but-coupled-insecticide-292k2z18)
  • Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed. (URL: [Link])
  • Chemical Conversion of Ryanodol to Ryanodine - PubMed. (URL: [Link])
  • US3742014A - Preparation of benzonitriles - Google P
  • Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine - PubMed Central - NIH. (URL: [Link])
  • This compound (C7H3BrClN) - PubChemLite. (URL: [Link])
  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google P
  • Ryanodine Receptor as Insecticide Target - PubMed. (URL: [Link])

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Application Note: 2-Bromo-5-chlorobenzonitrile as a Strategic Precursor in the Synthesis of Advanced Phosphorescent Emitters

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Phosphorescent emitters, particularly those based on heavy metal complexes like iridium(III), are foundational to the advancement of organic light-emitting diodes (OLEDs), chemical sensing, and bio-imaging. The design of the organic ligands that coordinate to the metal center is paramount in tuning the photophysical properties of the final complex, such as emission color, quantum efficiency, and operational stability. This guide details the strategic application of 2-bromo-5-chlorobenzonitrile, a versatile and highly valuable building block, in the synthesis of these sophisticated molecular architectures. We provide in-depth mechanistic insights, validated experimental protocols, and a discussion of the structure-property relationships that make this precursor uniquely suited for creating high-performance phosphorescent materials.

The Strategic Importance of this compound

The molecular architecture of this compound presents three key features that make it a powerful tool for synthetic chemists in the field of optoelectronics:

  • Orthogonal Reactivity of Halogen Atoms: The molecule possesses two different halogen atoms, bromine and chlorine, on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy.[1][2] This reactivity differential allows for selective and sequential functionalization of the benzonitrile core, enabling the precise and controlled construction of complex, asymmetric ligands.

  • The Electron-Withdrawing Cyano Group: The nitrile (-C≡N) group is a potent electron-withdrawing moiety. Its incorporation into ligand structures is a well-established strategy for tuning the frontier molecular orbital (HOMO/LUMO) energy levels of the resulting emitter.[3] This electronic modulation is critical for achieving emissions in the high-energy blue region of the spectrum and for enhancing the performance of Thermally Activated Delayed Fluorescence (TADF) materials.[3][4]

  • A Rigid Scaffolding: The benzonitrile ring provides a rigid and thermally stable scaffold, which is essential for minimizing non-radiative decay pathways in the final phosphorescent complex, thereby promoting high photoluminescence quantum yields (PLQY).[5]

Physicochemical Properties of the Precursor

For ease of reference, the key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₃BrClNPubChem[6][7]
Molecular Weight 216.46 g/mol PubChem[6]
IUPAC Name This compoundPubChem[6]
CAS Number 57381-37-0PubChem[6]
Appearance White to off-white crystalline solid(General Knowledge)

Synthetic Pathways and Mechanistic Considerations

The primary value of this compound is realized through palladium-catalyzed cross-coupling reactions. The ability to perform these reactions sequentially is the cornerstone of its utility.

Workflow for Sequential Cross-Coupling

The diagram below illustrates a typical synthetic workflow that leverages the differential reactivity of the C-Br and C-Cl bonds. The initial, more facile reaction occurs at the C-Br position, followed by a second coupling at the more robust C-Cl site under forcing conditions.

G cluster_0 Step 1: Selective C-Br Coupling cluster_1 Step 2: C-Cl Coupling cluster_2 Step 3: Cyclometalation A This compound B Intermediate (Aryl/Heteroaryl)-chlorobenzonitrile A->B Suzuki-Miyaura Coupling E Final Ligand Precursor B->E Buchwald-Hartwig Amination C Arylboronic Acid (R¹-B(OH)₂) D Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) H Phosphorescent Emitter (e.g., Iridium(III) Complex) E->H Complexation F Donor Group (e.g., Carbazole, R²-H) G Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) I Iridium Source (e.g., IrCl₃·nH₂O)

Caption: Sequential functionalization workflow using this compound.

A. Suzuki-Miyaura Coupling: The First Functionalization

The Suzuki-Miyaura coupling is the method of choice for forming C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties at the 2-position of the benzonitrile core.[8][9]

  • Causality: This reaction is chosen for the initial step because standard palladium catalysts and conditions readily activate the C-Br bond while leaving the C-Cl bond intact.[2] This high regioselectivity is the key to the entire synthetic strategy.

  • Mechanism: The catalytic cycle involves three primary steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) species, (2) Transmetalation with the boronic acid derivative, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

B. Buchwald-Hartwig Amination: Introducing Donor Groups

After the first coupling, the remaining chloro-substituent can be replaced with a nitrogen-containing donor group (e.g., carbazole, phenoxazine) via a Buchwald-Hartwig amination. This is a critical step in creating the donor-acceptor (D-A) structures often required for efficient TADF emitters and for tuning the charge-transport properties of phosphorescent hosts.[4][10]

  • Causality: This reaction requires more forcing conditions (stronger bases like sodium tert-butoxide, specialized phosphine ligands) than the initial Suzuki coupling, which ensures it does not compete during the first step. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields for these transformations.[4]

  • Mechanism: The cycle is analogous to the Suzuki coupling but involves an amine instead of a boronic acid, leading to the formation of a C-N bond.

Validated Experimental Protocols

The following protocols are provided as a self-validating framework. They include checkpoints and expected outcomes for researchers to verify success at each stage.

Protocol 1: Selective Suzuki-Miyaura Coupling of this compound

Objective: To selectively couple an arylboronic acid at the C-Br position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Toluene and Water (4:1 v/v), degassed

  • Standard reflux apparatus, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material is a key indicator. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-aryl-5-chlorobenzonitrile.

Protocol 2: Buchwald-Hartwig Amination of 2-Aryl-5-chlorobenzonitrile

Objective: To couple a nitrogen-based donor group at the remaining C-Cl position.

Materials:

  • 2-Aryl-5-chlorobenzonitrile (from Protocol 1) (1.0 eq.)

  • Donor amine (e.g., Carbazole) (1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq.)

  • Anhydrous Toluene, degassed

  • Microwave synthesis vial or standard reflux apparatus

Procedure:

  • Setup: In a glovebox or under inert atmosphere, add the 2-aryl-5-chlorobenzonitrile, donor amine, NaOtBu, Pd₂(dba)₃, and XPhos to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction (Conventional): Heat the mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Reaction (Microwave): Heat in a microwave reactor to 130-150 °C for 30-60 minutes.[4]

  • Monitoring: Monitor by TLC or LC-MS for the consumption of the starting material.

  • Work-up: Cool the reaction. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography to yield the final ligand.

Synthesis of an Iridium(III) Emitter

The final step is the coordination of the synthesized ligand to an iridium center to form the phosphorescent complex.

General Cyclometalation Workflow

G A Synthesized Ligand (L) (2 eq.) C Intermediate Dichloro-bridged Ir(III) dimer [Ir(L)₂Cl]₂ A->C Reflux in 2-ethoxyethanol/H₂O B Iridium(III) Chloride Hydrate (IrCl₃·nH₂O) B->C Reflux in 2-ethoxyethanol/H₂O E Final Phosphorescent Emitter [Ir(L)₂(ancillary)] C->E Reflux in 2-ethoxyethanol D Ancillary Ligand (e.g., picolinate) (2.2 eq.) D->E Reflux in 2-ethoxyethanol

Sources

Application Note & Protocol: Hydrolysis of the Nitrile Group in 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the hydrolysis of 2-bromo-5-chlorobenzonitrile, a critical transformation in the synthesis of valuable pharmaceutical and agrochemical intermediates. We present detailed protocols for both acid- and base-catalyzed hydrolysis, enabling the selective formation of either 2-bromo-5-chlorobenzoic acid or 2-bromo-5-chlorobenzamide. Beyond procedural steps, this guide delves into the underlying reaction mechanisms, offers expert insights into optimizing reaction conditions, and provides robust troubleshooting strategies. The protocols are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug discovery and process development.

Introduction: Significance of this compound Hydrolysis

This compound is a versatile aromatic building block in modern organic synthesis.[1] Its structure, featuring two distinct halogen substituents and a nitrile group, allows for a range of chemical modifications.[1][2] The hydrolysis of the nitrile moiety is a particularly important transformation, as it unlocks access to two key functional groups: carboxylic acids and amides.[2] These functionalities are prevalent in a vast array of biologically active molecules.

The resulting 2-bromo-5-chlorobenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals.[2] The ability to efficiently and selectively hydrolyze the nitrile group is therefore a critical step in the development of new therapeutic agents. This application note provides detailed, field-proven protocols to achieve this transformation under both acidic and basic conditions.

Reaction Mechanisms: A Tale of Two Pathways

The hydrolysis of nitriles can be effectively catalyzed by either acid or base, proceeding through distinct mechanistic pathways.[3][4][5] In both cases, the reaction generally proceeds in two stages: initial hydration to form an amide intermediate, followed by further hydrolysis to the carboxylic acid.[4][6][7][8]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen.[3][4] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][4][9] The subsequent steps involve proton transfer and tautomerization to yield the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[3][4][6]

Acid-Catalyzed Nitrile Hydrolysis Nitrile This compound ProtonatedNitrile Protonated Nitrile Nitrile->ProtonatedNitrile + H+ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedNitrile->TetrahedralIntermediate1 + H2O ImidicAcid Imidic Acid TetrahedralIntermediate1->ImidicAcid - H+ ProtonatedAmide Protonated Amide ImidicAcid->ProtonatedAmide + H+ Amide 2-Bromo-5-chlorobenzamide ProtonatedAmide->Amide - H+ ProtonatedCarboxylicAcid Protonated Carboxylic Acid Amide->ProtonatedCarboxylicAcid + H2O, + H+ CarboxylicAcid 2-Bromo-5-chlorobenzoic Acid ProtonatedCarboxylicAcid->CarboxylicAcid - NH4+ Base-Catalyzed Nitrile Hydrolysis Nitrile This compound TetrahedralIntermediate Tetrahedral Intermediate Nitrile->TetrahedralIntermediate + OH- ImidicAcid Imidic Acid TetrahedralIntermediate->ImidicAcid + H2O Amide 2-Bromo-5-chlorobenzamide ImidicAcid->Amide Tautomerization TetrahedralIntermediate2 Tetrahedral Intermediate Amide->TetrahedralIntermediate2 + OH- Carboxylate Carboxylate Salt TetrahedralIntermediate2->Carboxylate - NH2- CarboxylicAcid 2-Bromo-5-chlorobenzoic Acid Carboxylate->CarboxylicAcid + H3O+ Acidic_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve this compound in aqueous H2SO4 B 2. Heat mixture to reflux A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Cool reaction and pour onto ice C->D E 5. Filter the precipitate D->E F 6. Wash with cold water E->F G 7. Recrystallize from a suitable solvent (e.g., ethanol/water) F->G H 8. Dry the product under vacuum G->H I 9. Characterize the product H->I

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq). Cautiously add a 5-20% aqueous solution of sulfuric acid (5-10 volumes). 2[10]. Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-24 hours. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any residual acid.

  • Purification: The crude 2-bromo-5-chlorobenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. 6[11][12]. Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Base-Catalyzed Hydrolysis to 2-Bromo-5-chlorobenzoic Acid

This method is also effective for complete hydrolysis and is often preferred when the starting material or product is sensitive to strong acid.

Basic_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve this compound in aqueous NaOH/EtOH B 2. Heat mixture to reflux A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Cool reaction and concentrate C->D E 5. Acidify with concentrated HCl D->E F 6. Extract with an organic solvent E->F G 7. Dry organic layer and evaporate F->G H 8. Recrystallize or perform column chromatography G->H I 9. Dry and characterize the product H->I

Caption: Workflow for Base-Catalyzed Hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of ethanol or methanol (10 volumes) and 10% aqueous sodium hydroxide (2 volumes). 2[13]. Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for 2-16 hours. M[14][13]onitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the alcohol. Dilute the residue with water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Partial Hydrolysis to 2-Bromo-5-chlorobenzamide

Careful control of reaction conditions can allow for the isolation of the intermediate amide. T[15]his is often achieved using milder conditions or by stopping the reaction before it proceeds to the carboxylic acid.

Key Considerations for Amide Synthesis:

  • Milder Conditions: Use lower temperatures and shorter reaction times compared to the full hydrolysis protocols.

  • Reagent Choice: A mixture of trifluoroacetic acid (TFA) and sulfuric acid has been reported to be effective for the selective conversion of nitriles to amides. *[16] Reaction Monitoring: Careful monitoring of the reaction is crucial to stop it at the point of maximum amide formation and minimal carboxylic acid byproduct.

Results and Discussion: Optimizing for Success

The yield and purity of the hydrolysis products are highly dependent on the reaction conditions.

ConditionAcid Hydrolysis (Typical)Base Hydrolysis (Typical)
Temperature Reflux (100-110 °C)Reflux (60-80 °C)
Time 4-24 hours2-16 hours
Expected Yield >85%>85%
Purity High after recrystallizationHigh after purification
Troubleshooting Common Issues
  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time, temperature, or the concentration of the acid or base. For sterically hindered nitriles, more forcing conditions may be necessary.

  • Side Reactions: At high temperatures, particularly with concentrated sulfuric acid, side reactions such as sulfonation of the aromatic ring can occur. U[10]sing a more dilute acid solution can mitigate this.

  • Low Yield: Poor recovery during workup is a common cause of low yield. Ensure complete precipitation of the product during acidification and efficient extraction.

  • Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography may be a more effective alternative.

Conclusion

The hydrolysis of this compound is a fundamental and versatile transformation for the synthesis of valuable chemical intermediates. By understanding the underlying mechanisms and carefully controlling the reaction conditions as outlined in these protocols, researchers can reliably and efficiently produce either 2-bromo-5-chlorobenzoic acid or 2-bromo-5-chlorobenzamide in high yield and purity. These detailed application notes provide a solid foundation for the successful implementation of this important reaction in a research and development setting.

References

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE.
  • Hydrolysis of Nitriles. (n.d.). Chemguide.
  • Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • Hydrolysis of Nitriles. (n.d.). Lumen Learning.
  • Nitrile to Acid - Common Conditions. (n.d.). The Synthetic Rota.
  • Hydrolysis of Nitriles Definition. (n.d.). Fiveable.
  • This compound. (n.d.). PubChem.
  • Hydrolysis of nitriles. (2023). Reddit.
  • The Hydrolysis of Nitriles with Acids. (1937). Journal of the American Chemical Society.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.
  • 5-Bromo-2-chlorobenzonitrile. (n.d.). Benchchem.
  • Hydrolysis of nitriles to carboxylic acids. (1970).
  • Nitrile hydrolysis methods to get carboxylic acids. (2011). Sciencemadness Discussion Board.
  • This compound. (n.d.). Benchchem.
  • 5 Nitrile Hydrolysis Steps. (2025). Berkeley Learning Hub.
  • Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. (2006).
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Preparation method of 2-bromo-5-chlorobenzaldehyde. (2018).
  • SAFETY D
  • SAFETY DATA SHEET. (2012). Shanghai Canbi Pharma Ltd.
  • SAFETY D
  • 2-Bromo-5-chlorobenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown. (2025).
  • 2-Amino-5-bromo-3-chlorobenzonitrile. (n.d.). Benchchem.
  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid. (2019).
  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts.
  • 5-Bromo-2-chlorobenzoic acid synthesis. (n.d.). ChemicalBook.
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-. (2018).
  • How to Effectively Utilize 2-Bromo-5-Chlorobenzaldehyde in Organic Synthesis. (2025). Gentolex Group Limited.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (2021).
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. (2024). EPO.
  • Preparation method of 5-bromo-2-chlorobenzoic acid. (n.d.).
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
  • ANNEXURE – 1 Manufacturing Process. (n.d.).
  • CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. (n.d.). Scribd.
  • This compound (C7H3BrClN). (n.d.). PubChemLite.
  • 2-Amino-3-bromo-5-chlorobenzonitrile. (n.d.). Santa Cruz Biotechnology.

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Chemoselective Reduction of 2-Bromo-5-chlorobenzonitrile to (2-Bromo-5-chlorophenyl)methanamine: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: The synthesis of (2-Bromo-5-chlorophenyl)methanamine is a critical step in the development of various pharmaceutical and agrochemical compounds. This primary amine serves as a versatile building block, but its synthesis via the reduction of 2-Bromo-5-chlorobenzonitrile presents a significant chemoselectivity challenge: the preservation of the aryl-bromide and aryl-chloride bonds. This application note provides a comprehensive technical guide for researchers, detailing field-proven methodologies for this transformation. We will dissect the causality behind reagent selection, compare common reduction strategies, and provide detailed, self-validating protocols to ensure reproducible, high-yield synthesis while minimizing dehalogenation side reactions.

Strategic Overview: The Challenge of Chemoselectivity

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. However, the presence of two distinct halogen substituents on the aromatic ring of this compound complicates this process. Aryl halides, particularly the C-Br bond, are susceptible to reduction (hydrodehalogenation) under many standard nitrile reduction conditions. This undesired side reaction not only consumes starting material and reduces the yield of the target amine but also introduces difficult-to-separate impurities, complicating downstream processing.

The primary objective is, therefore, to identify a reduction system that exhibits high reactivity towards the nitrile group while demonstrating inertness towards the aryl halide bonds. This guide will focus on two primary strategies: a robust, chemoselective method using a metal-assisted borohydride system and a classic, powerful approach using a complex metal hydride, highlighting the necessary controls to mitigate side reactions.

Comparative Analysis of Reduction Methodologies

The choice of reducing agent is the most critical parameter for achieving a selective transformation. Below is a comparative analysis of common methods for nitrile reduction, contextualized for the specific challenges of our substrate.

Methodology Reagent(s) Typical Conditions Advantages Disadvantages & Risks
Metal-Assisted Borohydride NaBH₄, CoCl₂·6H₂OMethanol or Ethanol, Room Temp.High chemoselectivity (preserves aryl halides)[1], mild conditions, operational simplicity, low cost.Generates H₂ gas (requires ventilation), formation of cobalt boride precipitate.
Complex Metal Hydride LiAlH₄ (LAH)Anhydrous Ether or THF, 0 °C to RTHigh reactivity and potency[2][3], well-established method for nitrile reduction.[4]High risk of dehalogenation [5], especially of the C-Br bond. Highly reactive with protic solvents (pyrophoric), requires strict anhydrous/inert conditions.
Catalytic Hydrogenation H₂ gas, Metal Catalyst (e.g., Raney Ni, Pd/C)Various solvents, elevated pressure/temp.Economical for large-scale synthesis[6], environmentally benign (water is the only byproduct).Very high risk of hydrodehalogenation , especially with Pd catalysts.[7] Catalyst poisoning can be an issue.
Borane Reduction BH₃·THF or BH₃·SMe₂Anhydrous THF, 0 °C to RefluxGood functional group tolerance[8][9], can be chemoselective.Can still cause dehalogenation, requires anhydrous conditions, borane reagents have specific handling requirements.

Based on this analysis, the metal-assisted sodium borohydride reduction emerges as the most promising strategy for this specific transformation due to its proven selectivity. The LiAlH₄ method remains a viable, albeit higher-risk, alternative that demands rigorous experimental control.

Reaction Mechanism and Workflow Visualization

The overall transformation and the recommended experimental workflow are depicted below.

Caption: General reaction scheme for the reduction.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-chlorobenzonitrile (CAS 57381-37-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we will address common challenges, answer frequently asked questions, and provide a robust, validated protocol to ensure reproducible and high-yield results in your laboratory.

Synthesis Overview & Core Principles

This compound is a key building block in medicinal chemistry and materials science, notable for its distinct halogen substituents that allow for sequential, site-selective functionalization.[1] The most reliable and widely adopted method for its synthesis is the Sandmeyer reaction , which involves two critical stages:

  • Diazotization: An aromatic primary amine, 2-amino-5-chlorobenzonitrile, is converted into a reactive diazonium salt at low temperatures (0–5 °C) using nitrous acid.[1]

  • Copper-Catalyzed Bromination: The intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium group with a bromine atom, releasing nitrogen gas.[2][3]

This radical-nucleophilic aromatic substitution (SRNAr) is highly effective but sensitive to reaction conditions.[1][2] Understanding the causality behind each parameter is key to mastering this synthesis.

Sandmeyer_Reaction_Pathway Start 2-Amino-5-chlorobenzonitrile Diazonium 2-Cyano-4-chlorobenzene- diazonium Salt Start->Diazonium  NaNO₂, HBr  0–5 °C (Diazotization)   Product This compound Diazonium->Product  CuBr (Catalyst)  (Sandmeyer Reaction)  

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter in the diazotization step?

A1: Unquestionably, strict temperature control (0–5 °C) is the most critical factor.[4] Arenediazonium salts are thermally unstable. If the temperature rises above this range, the diazonium salt will readily decompose, reacting with water to form an unwanted 2-cyano-4-chlorophenol byproduct, which significantly reduces your yield and complicates purification.[4] The initial dissolution of the amine in acid and the subsequent dropwise addition of the sodium nitrite solution must be performed in an ice bath with vigorous stirring to dissipate the exothermic heat of reaction.[5]

Q2: How can I confirm the diazotization reaction is complete?

A2: A simple and effective way to monitor the completion of diazotization is to test for the presence of excess nitrous acid.[4] This can be done using starch-iodide paper. A small drop of the reaction mixture is applied to the paper; an immediate blue-black color indicates that excess nitrous acid is present and that all the primary amine has been converted to the diazonium salt.[6] If the test is negative, it suggests incomplete reaction, and a small, incremental addition of sodium nitrite may be necessary.

Q3: What is the role of the copper(I) catalyst, and can I use other copper salts?

A3: The copper(I) salt (CuBr) is the catalyst that facilitates the core Sandmeyer reaction. It initiates a single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas.[3] This aryl radical then abstracts a bromine atom from a copper(II) species, regenerating the copper(I) catalyst and forming the final product.[7] While other copper salts like CuCl or CuCN can be used for chlorination or cyanation respectively, CuBr is essential for bromination .[8] Using a stoichiometric amount of the copper salt is often employed to ensure better reactivity and drive the reaction to completion.[3]

Q4: My starting material, 2-amino-5-chlorobenzonitrile, is poorly soluble. How can I manage this?

A4: Poor solubility of the starting amine in the acidic medium is a common issue.[9] The standard procedure involves creating a fine suspension of the amine in a strong acid (like HBr or HCl) at low temperatures.[9] It is not necessary for the amine to be fully dissolved. As the diazotization proceeds, the amine salt will react and form the more soluble diazonium salt. Ensuring efficient stirring is crucial to maintain a homogenous suspension and promote contact between the reagents.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My reaction yield is significantly lower than expected.
  • Question: I followed the protocol, but my final yield of this compound is below 40%. What are the likely causes and how can I fix this?

  • Answer: Low yield is the most common complaint and can stem from several factors. Let's diagnose them systematically:

    • Cause A: Premature Decomposition of the Diazonium Salt. As mentioned, this is the primary culprit. If the temperature exceeded 5 °C at any point, the diazonium salt would have decomposed into the corresponding phenol.[4]

      • Solution: Use an internal thermometer to monitor the reaction temperature, not just the ice bath temperature. Ensure the sodium nitrite solution is pre-chilled and added very slowly (dropwise) to the amine suspension. The diazonium salt solution should be used immediately in the next step and not stored.[4]

    • Cause B: Incomplete Diazotization. If there isn't a slight excess of nitrous acid, some of the starting amine will remain unreacted.

      • Solution: Always perform a starch-iodide test to confirm the presence of excess nitrous acid before proceeding to the Sandmeyer step.[5] A small additional charge of NaNO₂ might be needed if the test is negative after 15-20 minutes of stirring.

    • Cause C: Azo Coupling Side Reaction. Diazonium salts are electrophiles and can react with the unreacted, electron-rich starting amine to form brightly colored azo compounds (impurities).[10] This is more common if the reaction medium is not sufficiently acidic.

      • Solution: Ensure high acidity by using a sufficient excess of strong acid (e.g., HBr). This protonates the remaining free amine, deactivating it towards electrophilic attack by the diazonium salt.[8]

Problem 2: My final product is impure, with colored contaminants.
  • Question: After workup, my product is an oily, colored solid. TLC shows multiple spots. What are these impurities and how do I prevent them?

  • Answer: The presence of color and multiple spots points towards side reactions.

    • Cause A: Azo Dyes. As described above, orange, red, or yellow impurities are often azo compounds formed from diazonium coupling.[10]

      • Solution: Maintain high acidity and ensure complete diazotization before the unreacted amine has a chance to couple. Adding the diazonium salt solution to the hot copper bromide solution (rather than the other way around) can sometimes minimize this, as the Sandmeyer reaction proceeds rapidly at higher temperatures.

    • Cause B: Phenolic Byproducts. The formation of 2-cyano-4-chlorophenol from the reaction of the diazonium salt with water is a major source of impurities.[4]

      • Solution: Strict adherence to the 0–5 °C temperature range during diazotization is non-negotiable. Using the diazonium salt immediately is also critical.

    • Purification Strategy: If impurities are present, purification via column chromatography (using a silica gel stationary phase and a hexane/ethyl acetate gradient) is typically effective. Recrystallization from a suitable solvent like ethanol or isopropanol can also be used to purify the final product.

Troubleshooting_Flowchart Problem Low Yield or Impure Product Cause_Temp Cause: Temperature > 5°C during Diazotization? Problem->Cause_Temp Cause_Azo Cause: Azo Coupling? Problem->Cause_Azo Cause_Incomplete Cause: Incomplete Diazotization? Problem->Cause_Incomplete Solution_Temp Solution: - Use internal thermometer - Add NaNO₂ dropwise - Use diazonium salt immediately Cause_Temp->Solution_Temp Solution_Azo Solution: - Ensure high acidity (excess HBr) - Check for complete diazotization Cause_Azo->Solution_Azo Solution_Incomplete Solution: - Use starch-iodide paper to test for excess HNO₂ Cause_Incomplete->Solution_Incomplete

Caption: A troubleshooting flowchart for common issues in the Sandmeyer synthesis.

Recommended Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Amino-5-chlorobenzonitrile152.5810.0 g65.5Starting Material
Hydrobromic Acid (48% aq.)80.9140 mL~355Reagent and Solvent
Sodium Nitrite (NaNO₂)69.004.75 g68.8 (1.05 eq)Dissolve in 10 mL H₂O
Copper(I) Bromide (CuBr)143.4510.4 g72.5 (1.1 eq)Catalyst
Dichloromethane (DCM)84.932 x 50 mL-Extraction Solvent
Saturated Sodium Bicarbonate-~50 mL-For neutralization
Brine-~50 mL-For washing
Anhydrous Magnesium Sulfate120.37~5 g-Drying Agent

Step-by-Step Methodology:

Part A: Diazotization

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-Amino-5-chlorobenzonitrile (10.0 g, 65.5 mmol) and 48% hydrobromic acid (40 mL).

  • Cool the resulting suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (4.75 g, 68.8 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.

  • Confirm the reaction is complete by spotting the solution on starch-iodide paper. A persistent blue-black color should appear. This cold diazonium salt solution should be used immediately.

Part B: Sandmeyer Reaction

  • In a separate 500 mL flask, add copper(I) bromide (10.4 g, 72.5 mmol) and 48% hydrobromic acid (20 mL). Heat the mixture gently to ~60-70 °C with stirring to dissolve the salt.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the hot CuBr solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the mixture to room temperature. The crude product often precipitates as a dark solid.

Part C: Workup and Purification

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from hot ethanol or by column chromatography on silica gel (eluent: 95:5 Hexane:Ethyl Acetate) to afford this compound as a white to off-white solid.

Table 2: Expected Results

ParameterExpected Outcome
Yield 70-85% (after purification)
Appearance White to off-white crystalline solid
Purity (HPLC/GC) >98%
Melting Point 94-96 °C

References

  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization of Anilines for Iodination.
  • BenchChem. (n.d.). This compound | High-Purity Reagent.
  • Wikipedia. (2023). Sandmeyer reaction.
  • L.S.College, Muzaffarpur. (2020). Sandmeyer reaction.
  • Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • Khan Academy. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • DTIC. (n.d.). New Diazo Process.
  • O-Chem. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.

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improving the yield of 2-Bromo-5-chlorobenzonitrile in Sandmeyer reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sandmeyer Reaction Optimization

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the synthesis of 2-Bromo-5-chlorobenzonitrile via the Sandmeyer reaction. As professionals in chemical synthesis, we understand that maximizing yield and purity is paramount. This document is structured to address the common challenges encountered in this specific transformation, moving beyond a simple procedural outline to explain the causality behind each experimental parameter.

Core Principles: The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a powerful method for converting primary aromatic amines into aryl halides or pseudohalides.[1][2][3] The synthesis of this compound from 2-amino-5-chlorobenzonitrile proceeds in two critical stages:

  • Diazotization: The primary amine is converted into a highly reactive diazonium salt using nitrous acid (HNO₂), generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) for this synthesis.[4][5] This step is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[6]

  • Copper-Catalyzed Radical Substitution: The diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates a single-electron transfer, leading to the formation of an aryl radical with the evolution of nitrogen gas (N₂).[7][8] This radical then reacts with the bromide from a copper(II) species to form the final product, this compound, while regenerating the copper(I) catalyst.[1][9] The detection of biaryl byproducts supports this radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3][9]

Sandmeyer_Mechanism Fig. 1: Sandmeyer Reaction Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Radical Substitution Aryl_Amine 2-Amino-5-chlorobenzonitrile Diazonium_Salt Aryl Diazonium Salt [Ar-N₂]⁺Br⁻ Aryl_Amine->Diazonium_Salt NaNO₂, HBr (0-5 °C) Aryl_Radical Aryl Radical (Ar•) Diazonium_Salt->Aryl_Radical Cu(I)Br (catalyst) - N₂ Product This compound Aryl_Radical->Product Halogen Transfer from Cu(II)Br₂ N2_gas N₂ Gas

Caption: General mechanism for the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: What makes the Sandmeyer reaction the preferred method for synthesizing this compound? The Sandmeyer reaction provides a reliable method to install a bromine atom at a specific position on the aromatic ring, which can be difficult to achieve with high regioselectivity via direct electrophilic bromination due to the existing chloro and cyano substituents.[4] Starting from 2-amino-5-chlorobenzonitrile allows for precise placement of the bromo group.

Q2: How critical is temperature control during the diazotization step? Temperature control is arguably the most critical parameter for a successful Sandmeyer reaction. Aryl diazonium salts are thermally unstable and rapidly decompose at temperatures above 5-10 °C.[6][10] This decomposition primarily leads to the formation of the corresponding phenol (in this case, 5-chloro-2-hydroxybenzonitrile) by reaction with water, which significantly reduces the yield of the desired product.[6][11] Strict adherence to a 0–5 °C temperature range during the formation and handling of the diazonium salt is essential.[12][13]

Q3: Why is copper(I) bromide specifically used? Can I use copper(II) bromide? Copper(I) is the active catalyst that initiates the radical process by donating an electron to the diazonium salt.[7][8] While some protocols may use a mixture of Cu(I) and Cu(II) or even just Cu(II) salts under specific conditions, Cu(I)Br is the classic and most reliable catalyst for this transformation.[3][14] Using only Cu(II)Br from the start may lead to lower efficiency as the catalytic cycle begins with the Cu(I) species.

Q4: What are the primary safety concerns I should be aware of? The primary hazard is the diazonium salt itself. While generally used in-situ in a cold aqueous solution, isolated diazonium salts in their dry, solid state are shock-sensitive and can be explosive.[5][13] Additionally, the reaction is exothermic and involves the vigorous evolution of nitrogen gas, which requires proper pressure management (i.e., not a closed system) and adequate ventilation.[5] Always use appropriate personal protective equipment (PPE) and conduct a thorough risk assessment before starting the experiment.[15]

Troubleshooting Guide

Low yields and byproduct formation are common hurdles. This section addresses specific issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Incomplete diazotization.2. Decomposition of diazonium salt.3. Inactive Cu(I)Br catalyst.1. Use a slight excess of NaNO₂. Test for completion with starch-iodide paper. Ensure sufficient acid is present.2. Maintain temperature strictly at 0-5 °C. Add NaNO₂ solution slowly and sub-surface if possible.3. Use freshly purchased or prepared CuBr. Ensure it has not oxidized (typically white/light-colored, not green/blue).
Phenol Byproduct Reaction of diazonium salt with water.Maintain low temperature throughout. Add the diazonium solution to the CuBr solution dropwise to ensure it reacts quickly.[6][16]
Azo/Biaryl Byproducts 1. Incomplete diazotization.2. Slow Sandmeyer reaction.1. Ensure the amine is fully converted to the diazonium salt before adding to the copper catalyst.2. Ensure the catalyst is active and gently warm the mixture after addition is complete if N₂ evolution is slow (e.g., to 50-60 °C).[12]
Dark, Tarry Mixture Widespread decomposition.Stop the reaction. Re-evaluate all parameters: reagent purity, temperature control accuracy, and addition rates.
Detailed Troubleshooting Q&A

Q: My reaction yield is very low, and I recovered a lot of starting material (2-amino-5-chlorobenzonitrile). What went wrong?

This strongly indicates incomplete diazotization.[6] The primary amine must be fully converted to the diazonium salt before the Sandmeyer step.

  • Causality: The amine itself will not react with the copper catalyst. Diazotization requires a stoichiometric amount of nitrous acid. Insufficient acid or sodium nitrite will result in unreacted starting material.

  • Solution:

    • Check Stoichiometry: Ensure you are using at least 1.1 equivalents of sodium nitrite.

    • Acid Concentration: Use a sufficient excess of hydrobromic acid (typically 2.5-3 equivalents) to both form the amine salt and generate nitrous acid.

    • Verification: After the NaNO₂ addition is complete, you can test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper; an immediate blue-black color indicates excess nitrous acid and complete diazotization.[13] If the test is negative, more NaNO₂ solution may be needed.

Q: My main byproduct is 5-chloro-2-hydroxybenzonitrile. How can I prevent its formation?

This is a classic sign of diazonium salt decomposition or reaction with water.[6][11]

  • Causality: The diazonium group is an excellent leaving group, but it is susceptible to nucleophilic attack by water, especially at elevated temperatures. This "Verkochung" side reaction produces phenols.[1]

  • Solution:

    • Aggressive Cooling: Ensure your reaction vessel is well-submerged in an ice-salt or ice-acetone bath to maintain an internal temperature between 0 and 5 °C. Pre-cool all solutions before addition.

    • Order of Addition: Always add the cold diazonium salt solution slowly to the cold, vigorously stirred CuBr solution.[12][16] This ensures that each drop of diazonium salt encounters the catalyst immediately, favoring the Sandmeyer pathway over reaction with water.

Q: I'm observing a significant amount of an insoluble, colored byproduct, possibly an azo compound. What is the cause?

Azo coupling occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic ring.[6][11]

  • Causality: If diazotization is incomplete, the remaining 2-amino-5-chlorobenzonitrile (an electron-rich species) can couple with the newly formed diazonium salt.

  • Solution: The key is to ensure complete and rapid conversion of the amine to the diazonium salt before the Sandmeyer step begins, as detailed in the first troubleshooting point. Maintaining a dilute solution can also help reduce the rate of bimolecular side reactions.[16]

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis of this compound.

Reagent & Equipment Summary
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-amino-5-chlorobenzonitrile152.5710.01.53 g1.0
Hydrobromic Acid (48% aq.)80.91~30.0~5.7 mL~3.0
Sodium Nitrite (NaNO₂)69.0011.00.76 g1.1
Copper(I) Bromide (CuBr)143.4512.01.72 g1.2
Water (deionized)--As needed-
Dichloromethane (DCM)--~75 mL-
Anhydrous MgSO₄ or Na₂SO₄--As needed-
Step-by-Step Methodology

Part 1: Diazotization

  • In a 100 mL flask equipped with a magnetic stirrer, combine 2-amino-5-chlorobenzonitrile (1.53 g, 10.0 mmol) and 48% hydrobromic acid (5.7 mL, ~30 mmol).

  • Add 10 mL of water and stir to form a slurry. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.[12]

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of cold water.

  • Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Crucially, ensure the internal temperature does not exceed 5 °C. [5]

  • After the addition is complete, continue stirring the resulting cold diazonium salt solution for an additional 15-30 minutes.[12]

Part 2: Sandmeyer Reaction

  • In a separate 250 mL flask, dissolve copper(I) bromide (1.72 g, 12.0 mmol) in 48% hydrobromic acid (3 mL).

  • Cool this catalyst solution to 0 °C in an ice bath with vigorous stirring.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the CuBr solution over 30 minutes.[12] You should observe effervescence as nitrogen gas evolves.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, gently heat the mixture to 50–60 °C for 1 hour, or until the evolution of nitrogen gas ceases.[12]

Part 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic extracts and wash them sequentially with 1 M NaOH (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow start Low Yield of This compound? check_diazotization Was diazotization complete? (Starch-Iodide Test) start->check_diazotization check_temp Was temperature kept < 5°C during diazotization? check_diazotization->check_temp Yes fix_diazotization Solution: - Check NaNO₂/Acid stoichiometry - Ensure proper mixing check_diazotization->fix_diazotization No / Unsure analyze_byproducts What is the main byproduct? check_temp->analyze_byproducts Yes fix_temp Cause: Diazonium Decomposition Solution: - Use ice-salt bath - Pre-cool reagents - Slow addition check_temp->fix_temp No phenol Cause: Reaction with H₂O Solution: - Add diazonium to CuBr slowly - Ensure catalyst is active analyze_byproducts->phenol Phenol start_mat Cause: Incomplete Reaction Solution: - Re-check diazotization step - Check catalyst activity - Allow sufficient reaction time/warming analyze_byproducts->start_mat Starting Amine azo Cause: Azo-coupling Solution: - Ensure complete diazotization before Sandmeyer step analyze_byproducts->azo Azo/Tarry material

Caption: A logical workflow for diagnosing yield issues.

References

  • Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem. Benchchem. URL: https://www.benchchem.
  • Sandmeyer reaction - Wikipedia. Wikipedia. URL: https://en.wikipedia.org/wiki/Sandmeyer_reaction
  • Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.accounts.7b00566
  • 22.10: Arenediazonium Salts - Chemistry LibreTexts. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Reactions_of_Amines/22.10%3A_Arenediazonium_Salts
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction - ACS Publications. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op049929h
  • This compound | High-Purity Reagent - Benchchem. Benchchem. URL: https://www.benchchem.com/product/b151610
  • Sandmeyer Reaction Mechanism - BYJU'S. BYJU'S. URL: https://byjus.com/chemistry/sandmeyer-reaction-mechanism/
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts - Reddit. Reddit. URL: https://www.reddit.
  • Common side reactions in Sandmeyer and azo coupling reactions - Benchchem. Benchchem. URL: https://www.benchchem.com/application-notes/10011/common-side-reactions-in-sandmeyer-and-azo-coupling-reactions
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8626123/
  • Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm
  • Sandmeyer reaction - L.S.College, Muzaffarpur. L.S. College. URL: https://www.lscollege.ac.in/sites/default/files/e-content/Sandmeyer%20reaction.pdf
  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Organic Process Research & Development - ACS Publications. ACS Publications. URL: https://pubs.acs.org/doi/abs/10.1021/op049929h
  • Reactive Chemical Hazards of Diazonium Salts. TCEP. URL: https://www.aiche.org/sites/default/files/cep/20150922.pdf
  • Arenediazonium Salts in EAS with Practice Problems - Chemistry Steps. Chemistry Steps. URL: https://www.chemistrysteps.com/arenediazonium-salts-in-eas-with-practice-problems/
  • Sandmeyer Reaction - J&K Scientific LLC. J&K Scientific. URL: https://www.jk-scientific.com/en/sandmeyer-reaction
  • Preventing byproduct formation in "2-Amino-4-cyclopropylbenzonitrile" reactions - Benchchem. Benchchem. URL: https://www.benchchem.com/application-notes/10009/preventing-byproduct-formation-in-2-amino-4-cyclopropylbenzonitrile-reactions
  • Sandmeyer reaction - L.S.College, Muzaffarpur (2022). L.S. College. URL: https://lscollege.ac.in/sites/default/files/e-content/Sandmeyer%20reaction_0.pdf
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile - Benchchem. Benchchem. URL: https://www.benchchem.com/application-notes/10008/application-notes-and-protocols-for-the-sandmeyer-reaction-on-4-amino-2-chloronicotinonitrile

Sources

Technical Support Center: Minimizing By-product Formation in the Bromination of 2-Chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific problems you might encounter during the bromination of 2-chlorobenzonitrile. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of Isomers (e.g., 4-bromo and 5-bromo derivatives)

Q: My reaction is producing a mixture of brominated isomers, primarily the 4-bromo and 5-bromo-2-chlorobenzonitrile. How can I improve the selectivity for the desired isomer?

A: This is a classic challenge in electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In 2-chlorobenzonitrile, we have two directing groups:

  • Chloro (-Cl) group: An ortho-, para-director.

  • Cyano (-CN) group: A meta-director.

The positions on the ring are influenced as follows:

  • Position 3: Ortho to -Cl, meta to -CN.

  • Position 4: Para to -Cl.

  • Position 5: Meta to -CN, meta to -Cl.

  • Position 6: Ortho to -Cl.

The formation of the desired 5-bromo-2-chlorobenzonitrile is favored because both the chloro and cyano groups direct the incoming electrophile to this position. The chloro group acts as an ortho-, para-director, and position 5 is para to the chloro group. The cyano group is a meta-director, and position 5 is meta to the cyano group. This strong, combined directing effect typically leads to high selectivity for the 5-bromo isomer.[1]

However, formation of the 4-bromo-2-chlorobenzonitrile and other isomers can occur, especially under harsh reaction conditions.

Solutions to Improve Regioselectivity:

ParameterRecommendationScientific Rationale
Brominating Agent Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂).NBS is a milder brominating agent that can lead to higher selectivity.[2][3] Elemental bromine often requires a Lewis acid catalyst (like FeBr₃), which can increase the reactivity of the electrophile and decrease selectivity.[4]
Reaction Temperature Maintain a controlled, lower temperature, typically between 0°C and room temperature.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products.[2][5]
Solvent Choice Employ polar aprotic solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or 1,2-dichloroethane.[1][2]These solvents can help stabilize the reaction intermediates, which can influence the regiochemical outcome.[2][5]
Catalyst If using a catalyst, screen different Lewis acids (e.g., AlCl₃, FeBr₃, ZnCl₂) and their concentrations.The choice and amount of Lewis acid can affect the electrophilicity of the brominating species and thus the regioselectivity.[5]
Issue 2: Formation of Di-brominated By-products

Q: I am observing the formation of di-brominated 2-chlorobenzonitrile in my product mixture. How can I prevent this over-bromination?

A: The formation of di-brominated species is a common side reaction when the mono-brominated product is still reactive enough to undergo a second electrophilic substitution.

Solutions to Minimize Di-bromination:

ParameterRecommendationScientific Rationale
Stoichiometry Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of NBS.Using a large excess of the brominating agent will significantly increase the likelihood of a second bromination event occurring.
Order of Addition Add the brominating agent (e.g., a solution of NBS) dropwise to the solution of 2-chlorobenzonitrile.This slow addition helps to maintain a low concentration of the active brominating species in the reaction mixture at any given time, favoring the mono-bromination reaction.[5]
Reaction Time Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed.Allowing the reaction to proceed for an extended period after the initial substrate is gone will increase the probability of the mono-brominated product reacting further.
Issue 3: Hydrolysis of the Nitrile Group

Q: My final product is contaminated with 2-chloro-5-bromobenzoic acid. What is causing the hydrolysis of the nitrile group and how can I avoid it?

A: The nitrile group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[6][7][8]

Solutions to Prevent Nitrile Hydrolysis:

ParameterRecommendationScientific Rationale
Anhydrous Conditions Ensure all glassware is thoroughly dried and use anhydrous solvents.The presence of water is a key requirement for the hydrolysis of the nitrile group.
Work-up Procedure During the work-up, if an aqueous wash is necessary, perform it quickly and at a low temperature. Avoid strongly acidic or basic wash solutions if possible.Prolonged exposure to aqueous acidic or basic conditions can promote hydrolysis. A patent for the synthesis of 5-bromo-2-chlorobenzoic acid intentionally utilizes hydrolysis of 5-bromo-2-chlorobenzonitrile under alkaline conditions.[1]
Purification If hydrolysis has occurred, the resulting carboxylic acid can often be removed by extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up.The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer, separating it from the desired nitrile product in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the bromination of 2-chlorobenzonitrile?

A1: The bromination of 2-chlorobenzonitrile proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][9][10][11] The key steps are:

  • Generation of the Electrophile: A brominating agent, such as Br₂ activated by a Lewis acid or NBS, generates a positively polarized bromine species (the electrophile).

  • Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[9][10][11]

  • Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[9][10][11]

Q2: Which brominating agent is best for this reaction: Br₂ or NBS?

A2: For achieving high selectivity and minimizing by-products, N-Bromosuccinimide (NBS) is generally the preferred reagent for this transformation.[2][3] NBS is a solid that is easier and safer to handle than liquid bromine.[12] It provides a slow, controlled source of electrophilic bromine, which often leads to cleaner reactions with higher yields of the desired mono-brominated product.[3]

Q3: What are the typical reaction conditions for the selective synthesis of 5-bromo-2-chlorobenzonitrile?

A3: Based on literature and patents, typical conditions involve:

  • Starting Material: 2-chlorobenzonitrile

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: Dichloromethane, 1,2-dichloroethane, or acetonitrile[1]

  • Temperature: 0-100 °C, with lower temperatures often favoring higher selectivity.[1][2]

  • Reaction Time: 3-24 hours, monitored by TLC or GC.[1]

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Bromo-2-chlorobenzonitrile using NBS

This protocol is optimized for high selectivity and minimal by-product formation.

Materials:

  • 2-chlorobenzonitrile

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzonitrile (1.0 eq) and anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.1 eq) in anhydrous dichloromethane.

  • Add the NBS solution dropwise to the cooled solution of 2-chlorobenzonitrile over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 5-bromo-2-chlorobenzonitrile.

Visualizations

Logical Workflow for Troubleshooting Regioselectivity

G start Poor Regioselectivity Observed (Mixture of Isomers) check_temp Was the reaction run at low temperature? (e.g., 0°C to RT) start->check_temp check_reagent Was a mild brominating agent used? (e.g., NBS) check_temp->check_reagent Yes solution_temp Action: Decrease reaction temperature. check_temp->solution_temp No check_addition Was the brominating agent added slowly? check_reagent->check_addition Yes solution_reagent Action: Switch from Br2 to NBS. check_reagent->solution_reagent No solution_addition Action: Add brominating agent dropwise. check_addition->solution_addition No end_node Improved Regioselectivity check_addition->end_node Yes solution_temp->check_reagent solution_reagent->check_addition solution_addition->end_node ReactionMechanism sub 2-Chlorobenzonitrile + Br+ int Sigma Complex (Resonance Stabilized Carbocation) sub->int Electrophilic Attack prod Brominated Product + H+ int->prod Deprotonation

Caption: General mechanism of electrophilic bromination.

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research. [Link]
  • Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemistry. [Link]
  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
  • Examples of electrophilic aromatic substitution. Lumen Learning. [Link]
  • 11.
  • 16.
  • N-Bromosuccinimide. Wikipedia. [Link]
  • EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
  • Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • N-BROMOSUCCINIMIDE-CHLOROFORM, A MORE CONVENIENT METHOD TO NUCLEAR BROMINATE REACTIVE AROMATIC HYDROCARBONS.
  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. Royal Society of Chemistry. [Link]
  • Chemistry of Benzene: Electrophilic Arom
  • 2-Bromo-4-chlorobenzonitrile. PubChem. [Link]
  • US3742014A - Preparation of benzonitriles.
  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
  • Base Hydrolysis of Benzonitrile. YouTube. [Link]
  • A kind of synthetic method of 5-bromo-2-chlorobenzoic acid.
  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Link]
  • Selectivity of Aryl and Benzylic Bromin
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP.
  • Benzonitrile on reaction with C_2 H_5 MgBr, followed by hydrolysis, gives.. YouTube. [Link]
  • 4-Bromo-2-chlorobenzonitrile. PubChem. [Link]
  • One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. Royal Society of Chemistry. [Link]
  • Introducing 4-Bromo-2-chlorobenzonitrile - A Versatile Chemical Compound for Various Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Technical Support Center: Purification of 2-Bromo-5-chlorobenzonitrile & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-bromo-5-chlorobenzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying these valuable chemical intermediates. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest purity for your compounds.

Understanding Your Compound: Key Physicochemical Properties

This compound and its derivatives are halogenated aromatic nitriles.[1][2][3][4][5] These compounds are typically solids at room temperature and possess moderate to low polarity.[6][7] The presence of the nitrile and halogen functional groups influences their solubility and chromatographic behavior, making purification a critical step to remove starting materials, byproducts, and other impurities that may arise during synthesis.[8][9]

Purification Strategy Decision Workflow

Choosing the right purification technique is paramount. The following workflow provides a logical approach to selecting the most appropriate method for your specific derivative.

Purification_Workflow Start Crude Product (this compound derivative) Is_Solid Is the crude product a solid? Start->Is_Solid Acid_Base_Extraction Consider Acid-Base Extraction (if applicable functional groups are present) Start->Acid_Base_Extraction Is_Thermally_Stable Is the compound thermally stable? Is_Solid->Is_Thermally_Stable No (Liquid/Oil) Solubility_Test Perform Solubility Tests Is_Solid->Solubility_Test Yes Column_Chromatography Column Chromatography Is_Thermally_Stable->Column_Chromatography No Distillation Distillation / Kugelrohr Is_Thermally_Stable->Distillation Yes Recrystallization Recrystallization Solubility_Test->Recrystallization Good differential solubility Solubility_Test->Column_Chromatography Poor differential solubility End Pure Compound Recrystallization->End Column_Chromatography->End Distillation->End Acid_Base_Extraction->Is_Solid

Caption: Decision workflow for selecting a purification technique.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and cost-effective technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.[10][11]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: What is the ideal solvent for recrystallizing my this compound derivative?

A1: The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.[12][13] For moderately polar compounds like halogenated benzonitriles, good starting points are alcohols (e.g., ethanol, isopropanol) or solvent mixtures.[14] Common and effective solvent systems include hexane/ethyl acetate, hexane/acetone, and methanol/dichloromethane.[15][16]

Q2: How do I perform a systematic solvent screen for recrystallization?

A2:

  • Place a small amount of your crude material (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water) dropwise at room temperature, observing solubility.

  • If the compound is insoluble at room temperature, heat the solvent to its boiling point and add it dropwise until the solid dissolves.[13]

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which yields a good crop of crystals upon cooling.[12]

Troubleshooting Guide - Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. Impurities are preventing crystallization.Use a lower-boiling point solvent. Add a "bad" solvent (one in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent.[14] Try scratching the inside of the flask with a glass rod to induce crystallization.[14] Add a seed crystal of the pure compound.[14]
No crystals form upon cooling. Too much solvent was used. The solution is not saturated enough.Boil off some of the solvent to concentrate the solution.[13] Cool the solution in an ice-salt bath for a longer period. Try a different solvent system where the compound has lower solubility at cold temperatures.
Low recovery of the purified compound. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration.[14] Minimize the volume of cold solvent used to wash the crystals.[12] Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.
Colored impurities remain in the crystals. The impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then perform a hot filtration to remove the charcoal before cooling.[14] Be cautious, as excessive charcoal can adsorb your product.

Column Chromatography: For Challenging Separations

When recrystallization is ineffective, or for the purification of oils and liquids, flash column chromatography is the method of choice.[17]

Frequently Asked Questions (FAQs) - Column Chromatography

Q1: How do I choose the right solvent system (mobile phase) for my compound?

A1: The choice of mobile phase is critical for good separation. Thin-Layer Chromatography (TLC) is used to determine the optimal solvent system.[6] For this compound derivatives, which are of moderate polarity, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[7]

Q2: What is the ideal Rf value I should aim for on TLC?

A2: For effective separation on a flash column, the Rf (retention factor) of your target compound should be between 0.2 and 0.4.[6] This ensures that the compound does not elute too quickly (poor separation) or stick to the column indefinitely (poor recovery).

Troubleshooting Guide - Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots (streaking or overlapping). The sample was overloaded on the column. The mobile phase is too polar or not polar enough. The compound may be acidic or basic.Use less sample. Adjust the polarity of the mobile phase based on TLC analysis. If the compound is acidic, add a small amount of acetic acid to the mobile phase. If it is basic, add a small amount of triethylamine.[7]
The compound is not eluting from the column. The mobile phase is not polar enough. The compound is irreversibly adsorbed onto the silica gel.Gradually increase the polarity of the mobile phase (gradient elution).[6] If using a highly polar compound, consider using a different stationary phase like alumina or a reversed-phase column (C18).[18]
Cracks or channels in the silica gel bed. Improper packing of the column. The column ran dry.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[17] Applying gentle pressure can help create a more compact and uniform column bed.[17]
Low recovery of the compound. The compound is still on the column. The compound is spread across too many fractions.After your main product has eluted, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining material. Combine fractions with the same purity as determined by TLC.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that gives an Rf of 0.2-0.4 for your target compound. A common starting point is a mixture of hexanes and ethyl acetate.[6][7]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.[17]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[6]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to push the solvent through the column at a steady rate.[17]

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction: Exploiting Functional Group Reactivity

While the nitrile group itself is neutral, derivatives of this compound may contain acidic or basic functional groups introduced in other parts of the molecule. Acid-base extraction is a simple and effective technique to separate acidic, basic, and neutral compounds.[19][20]

Frequently Asked Questions (FAQs) - Acid-Base Extraction

Q1: When should I consider using acid-base extraction?

A1: If your synthesis can result in acidic byproducts (e.g., carboxylic acids from nitrile hydrolysis) or if your derivative contains an acidic (e.g., phenol, carboxylic acid) or basic (e.g., amine) functional group, acid-base extraction is a valuable purification step.[21][22][23]

Q2: What are the common reagents used for acid-base extraction?

A2:

  • To extract acidic compounds: A weak base like sodium bicarbonate (NaHCO₃) solution will extract strong acids like carboxylic acids, while a strong base like sodium hydroxide (NaOH) solution is needed to extract weaker acids like phenols.[23]

  • To extract basic compounds: A dilute acid solution, such as 5-10% hydrochloric acid (HCl), is typically used.[20]

Troubleshooting Guide - Acid-Base Extraction
Problem Possible Cause(s) Solution(s)
Formation of an emulsion (a third layer that does not separate). Vigorous shaking of the separatory funnel. High concentration of dissolved materials.Gently rock or swirl the separatory funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Poor separation of layers. The densities of the aqueous and organic layers are too similar.Dilute the organic layer with a less dense or more dense immiscible solvent to adjust the overall density.
Low recovery of the desired compound after extraction and neutralization. The compound has some solubility in the aqueous layer. Incomplete neutralization.Perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[19] Check the pH of the aqueous layer after neutralization to ensure complete precipitation of your compound.

References

  • Sorbent Technologies, Inc. (2025, August 11).
  • Benchchem. (n.d.).
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-chloronitrobenzene on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • University of California, Davis. (n.d.). Acid-Base Extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Lab-ex Kft. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids.
  • Reddit. (2023, February 19).
  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Benchchem. (n.d.). 5-Bromo-2-chlorobenzonitrile | 57381-44-9.
  • CymitQuimica. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • University of California, Los Angeles. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • Benchchem. (n.d.). Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide.
  • YouTube. (2022, July 8).
  • YouTube. (2007, November 28).
  • PubChemLite. (n.d.). This compound (C7H3BrClN).
  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
  • Benchchem. (n.d.). This compound | High-Purity Reagent.
  • PubChem. (n.d.). This compound | C7H3BrClN | CID 10330944.
  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • ChemScene. (n.d.). 57381-37-0 | this compound.
  • Cytiva. (n.d.).
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troubleshooting failed Suzuki coupling with 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address specific challenges encountered when using structurally complex substrates, with a special focus on troubleshooting failed reactions involving 2-Bromo-5-chlorobenzonitrile. Our guidance is rooted in mechanistic principles and validated by field-proven experience to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Here are answers to some of the common questions we receive regarding Suzuki coupling reactions.

Q1: My Suzuki coupling with this compound is not working. What are the most common initial failure points?

The most frequent culprits for failure with this substrate are related to catalyst activity and reaction conditions. Key areas to investigate include:

  • Catalyst Deactivation: The cyano group can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Inactive Catalyst: The palladium(0) active species may not be generating efficiently from the precatalyst.

  • Incorrect Base or Solvent: The choice of base and solvent is critical and highly interdependent. An inappropriate combination can lead to poor reaction kinetics or catalyst decomposition.

  • Poor Substrate Quality: Impurities in the this compound or the boronic acid/ester can interfere with the reaction.

Q2: I am observing significant homocoupling of my boronic ester. What causes this and how can I minimize it?

Homocoupling of the boronic ester (a Glaser-type coupling) is a common side reaction, often driven by the presence of oxygen and an inappropriate base. To minimize this:

  • Thoroughly Degas: Ensure your reaction mixture is rigorously deoxygenated using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.

  • Optimize the Base: A base that is too strong or too weak can promote side reactions. For many Suzuki couplings, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are effective.

  • Control Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired cross-coupling.

Q3: Can I selectively couple at the bromine position of this compound without affecting the chlorine?

Yes, selective coupling is one of the key advantages of using substrates with multiple halide-leaving groups. The reactivity of aryl halides in Suzuki couplings generally follows the order: I > Br > OTf > Cl. Therefore, by carefully selecting the catalyst and reaction conditions, you can achieve highly selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. This selectivity is primarily governed by the oxidative addition step in the catalytic cycle, which is significantly faster for C-Br bonds than for C-Cl bonds.

In-Depth Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving specific failures in your Suzuki coupling reaction with this compound.

Scenario 1: Low to No Conversion of Starting Material

You have run your reaction and, upon analysis (TLC, LC-MS), you see primarily unreacted this compound.

start Start: Low/No Conversion check_catalyst 1. Verify Catalyst System start->check_catalyst Is the catalyst active? check_conditions 2. Assess Reaction Conditions check_catalyst->check_conditions Yes solution1 Optimize Catalyst/Ligand check_catalyst->solution1 No/Uncertain check_reagents 3. Evaluate Reagent Quality check_conditions->check_reagents Yes solution2 Screen Base/Solvent/Temp check_conditions->solution2 Suboptimal? solution3 Purify Reagents & Re-run check_reagents->solution3 Impure?

Caption: Troubleshooting flow for low conversion.

The combination of the palladium source and the ligand is paramount. The electronic properties of the this compound (electron-withdrawing -CN and -Cl groups) make oxidative addition more challenging.

Recommended Action: Catalyst and Ligand Screening

A well-chosen ligand can stabilize the palladium center, promote oxidative addition, and accelerate the overall catalytic cycle. For electron-deficient aryl halides, electron-rich, bulky phosphine ligands are often required.

Experimental Protocol: Ligand Screening

  • Setup: Prepare multiple reaction vials under an inert atmosphere (e.g., in a glovebox).

  • Reagents: To each vial, add this compound (1.0 equiv), your boronic acid/ester (1.2 equiv), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst System: Add your palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and a different phosphine ligand to each vial (4 mol %).

  • Solvent: Add degassed solvent (e.g., Dioxane/H₂O 4:1).

  • Reaction: Stir the vials at a set temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

Table 1: Recommended Catalyst Systems for Electron-Deficient Aryl Bromides

Palladium PrecatalystLigandTypical Loading (mol %)Key Characteristics
Pd(OAc)₂SPhos1-2Highly active for sterically hindered and electron-deficient substrates.
Pd₂(dba)₃XPhos1-2Excellent for creating sterically hindered biaryl bonds.
PdCl₂(dppf)(Integrated Ligand)2-5A robust, general-purpose catalyst, but may be less active for this specific substrate.
Pd(PPh₃)₄(Integrated Ligand)5-10"Classical" catalyst; may require higher temperatures and loadings.

The base is not just a stoichiometric reagent; it plays a crucial role in the transmetalation step, activating the boronic acid derivative. Its effectiveness is highly dependent on the solvent system.

Recommended Action: Base and Solvent Screening

For polar substrates like this compound, a polar aprotic solvent system is often a good starting point. The base must be soluble enough to be effective.

  • Bases: K₃PO₄ is often an excellent choice as it is strong enough to promote transmetalation but generally minimizes base-induced side reactions. Other options include K₂CO₃, Cs₂CO₃, and organic bases like triethylamine (less common for difficult couplings).

  • Solvents: Common choices include Dioxane, THF, Toluene, or DMF, often with a small amount of water to aid in dissolving the inorganic base.

Scenario 2: Significant Dehalogenation Side Reactions

You observe the formation of 3-chlorobenzonitrile (from debromination) or benzonitrile (from complete dehalogenation) in your reaction mixture.

pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add ar_pd_br Ar-Pd(II)-Br(L2) oxidative_add->ar_pd_br beta_hydride β-Hydride Elimination (from base/solvent) ar_pd_br->beta_hydride Side Reaction reductive_elim Reductive Elimination beta_hydride->reductive_elim reductive_elim->pd0 dehalogenated Dehalogenated Product (Ar-H) reductive_elim->dehalogenated

Caption: Dehalogenation side reaction pathway.

Explanation: Dehalogenation can occur when the Ar-Pd-X intermediate undergoes a reaction, often involving a hydride source, before transmetalation can occur. Sources of hydrides can include the solvent (e.g., isopropanol), the base, or impurities.

Recommended Actions:

  • Use Anhydrous, High-Purity Solvents: Ensure your solvents are rigorously dried and deoxygenated. Avoid alcoholic solvents if dehalogenation is a problem.

  • Scrutinize the Boronic Acid/Ester: Boronic acids can degrade over time to form boroxine and other species. Using a freshly prepared or high-purity boronic acid or, preferably, a more stable boronic ester (e.g., a pinacol ester) can significantly reduce this side reaction.

  • Choose a Non-Coordinating Base: Use a base like K₃PO₄ or Cs₂CO₃ instead of bases that might have active hydrogens or can degrade to provide a hydride source.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Society Reviews URL:[Link]
  • Title: SPhos: A Highly Active and Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions Source: Journal of the American Chemical Society URL:[Link]

Technical Support Center: Troubleshooting Catalyst Deactivation in 2-Bromo-5-chlorobenzonitrile Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Bromo-5-chlorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who encounter challenges with catalyst performance in these specific, yet versatile, transformations. The unique electronic and steric properties of this substrate, featuring a reactive C-Br bond, a more inert C-Cl bond, and a potentially coordinating nitrile group, present distinct challenges that can lead to catalyst deactivation and reaction failure.[1][2]

This document provides a structured approach to diagnosing and resolving common issues through a series of frequently asked questions and symptom-based troubleshooting guides. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome these hurdles and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound has stalled or failed completely. What are the most likely causes?

A1: Reaction failure is most often linked to the deactivation of the active Pd(0) catalyst. For this specific substrate, the primary culprits are:

  • Catalyst Poisoning: The nitrile (-CN) group on the substrate or product can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, impurities in reagents or solvents (e.g., sulfur compounds) can act as potent poisons.[3][4]

  • Catalyst Decomposition: The active Pd(0) species can be unstable, particularly at elevated temperatures or in the presence of oxygen, leading to the formation of inactive palladium black.[5] This is a common visual indicator of catalyst death.

  • Ligand Degradation: Phosphine ligands, crucial for stabilizing the catalyst and facilitating the reaction, can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to aggregation.[6][7]

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) source (like Pd(OAc)₂), its reduction to the active Pd(0) state may be incomplete or inefficient under your current conditions, preventing the catalytic cycle from starting.[8][9]

Q2: I'm concerned about the nitrile group poisoning my catalyst. How significant is this issue?

A2: Nitrile coordination to palladium is a valid concern and a known mechanism of catalyst inhibition. Excess cyanide is known to disrupt every key step of the catalytic cycle, from oxidative addition to reductive elimination, ultimately forming inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[4][10] While the covalently bound nitrile of your substrate is less aggressive than free cyanide ions, it can still coordinate to the palladium center, especially if the desired coupling reaction is slow. The choice of a bulky, electron-rich ligand is critical to mitigate this by sterically shielding the metal center and promoting the desired catalytic steps over inhibitory coordination.[5][11]

Q3: How do I select the right catalyst system to achieve selective coupling at the C-Br bond and avoid catalyst deactivation?

A3: Achieving high chemoselectivity for the more reactive C-Br bond over the C-Cl bond is paramount.[1] This requires a catalyst system that is active enough for the C-Br bond but does not readily activate the C-Cl bond under the reaction conditions.

Key Selection Criteria:

  • Palladium Pre-catalyst: Modern pre-catalysts, such as G3 or G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ because they generate the active LPd(0) species more cleanly and efficiently.[12]

  • Ligand Choice: This is the most critical parameter. For challenging substrates like this compound, bulky, electron-rich phosphine ligands are the standard.[5][13][14] These ligands stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and accelerate the final reductive elimination.[11][15]

  • Ligand-to-Metal Ratio: An extra equivalent of ligand relative to the palladium source can often improve catalyst stability and prevent decomposition.[12]

Ligand ClassRecommended LigandsKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly active for C-Br and challenging C-Cl couplings; promote catalyst stability.[1][5]
Ferrocenyl Phosphines dppfGood general-purpose ligand, known for enhancing catalyst stability and reactivity.[11]
Bulky Alkylphosphines P(t-Bu)₃, P(Cy)₃Very electron-rich, effective for sterically demanding couplings.[16]

Symptom-Based Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems based on experimental observations.

Issue 1: Low to No Product Conversion, Starting Material Remains

The reaction fails to initiate or proceeds with negligible conversion. This points to a fundamental issue with catalyst activity.

G start Symptom: Low / No Conversion check_reagents Step 1: Verify Reagent Purity & Inert Conditions start->check_reagents check_catalyst Step 2: Assess Catalyst Activation & Stability check_reagents->check_catalyst Reagents OK reagent_fail Action: Purify/Replace Reagents, Improve Degassing check_reagents->reagent_fail Purity/Atmosphere Issue Found screen_ligands Step 3: Screen Ligands & Base check_catalyst->screen_ligands Catalyst System Suspected catalyst_fail Action: Switch to Pre-catalyst, Increase Ligand Ratio check_catalyst->catalyst_fail Decomposition (Pd Black) Observed screen_conditions Step 4: Optimize Conditions (Temp, Solvent) screen_ligands->screen_conditions Improvement Observed success Reaction Optimized screen_conditions->success reagent_fail->check_reagents Re-evaluate catalyst_fail->check_catalyst Re-evaluate

Caption: Troubleshooting workflow for low or no product conversion.

  • Explanation: The active Pd(0) catalyst is not being generated efficiently from your Pd(II) precursor, or it is decomposing as soon as it forms. Visual evidence of this is often the formation of a black precipitate (palladium black), which consists of inactive, agglomerated palladium particles.[5] This can be caused by high temperatures, insufficient ligand protection, or the presence of oxygen.[5]

  • Diagnostic Protocol 1: Visual Inspection and Headspace Analysis

    • Observe: Carefully observe the reaction mixture. Does it turn black or grey shortly after heating? This is a strong indicator of Pd black formation.[5]

    • Control Experiment: Set up a control reaction containing only the catalyst, ligand, solvent, and base. Heat it to the reaction temperature. If Pd black forms without the substrates, the issue lies with the intrinsic stability of your catalytic system under the chosen conditions.

    • Inert Atmosphere Check: Ensure your inert gas (Argon or Nitrogen) line is functioning correctly and that all reagents and solvents were properly degassed. Oxygen is a common culprit in both ligand degradation and catalyst oxidation.[1][17][18]

  • Solution Protocol 1: Improving Catalyst Generation and Stability

    • Switch to a Pre-catalyst: Replace Pd(OAc)₂ or Pd₂(dba)₃ with a modern palladacycle pre-catalyst (e.g., XPhos Pd G3). These are designed for clean, rapid generation of the active LPd(0) species upon exposure to base, often avoiding the pitfalls of in-situ reduction.[12][19]

    • Increase Ligand Ratio: Increase the ligand-to-palladium ratio (e.g., from 1.1:1 to 2:1). The excess ligand helps to stabilize the Pd(0) species and prevent aggregation.[8]

    • Optimize Temperature: Lower the reaction temperature. High temperatures can accelerate catalyst decomposition.[5] Run the reaction at the lowest temperature that still provides a reasonable rate.

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period (30-60 min).[5]

  • Explanation: A substance in the reaction mixture is binding irreversibly to the palladium center, rendering it inactive. As discussed, the nitrile group is a potential endogenous poison.[4][10] Exogenous poisons include sulfur-containing impurities from reagents (e.g., thiols) or cross-contamination.[3]

  • Diagnostic Protocol 2: Reagent Purity Assessment

    • Purify Reagents: Purify all starting materials. Recrystallize solid reagents and distill liquid reagents. This compound can be purified by recrystallization. Your coupling partner (e.g., boronic acid) should also be of high purity, as boronic acids can undergo side reactions like protodeboronation.[13][20]

    • Use High-Purity Solvents: Use anhydrous, high-purity solvents. Solvents can be a source of catalyst poisons.

    • Spiking Experiment: If a specific impurity is suspected, run a standard reaction and add a small amount of the suspected poison. A significant drop in conversion compared to the control would confirm its inhibitory effect.

  • Solution Protocol 2: Mitigating Catalyst Poisoning

    • Reagent Purification: Implement rigorous purification of all reagents as a standard procedure.[12]

    • Ligand Screening: Switch to a bulkier, more electron-donating ligand (e.g., move from dppf to XPhos or SPhos). The increased steric bulk can create a protective pocket around the palladium, making it less accessible to poisons while still allowing the substrates to react.[1][5]

    • Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading. This can sometimes overcome the effect of a trace poison, though it is not an ideal solution for process chemistry.[5]

Issue 2: Reaction Starts but Stalls; Incomplete Conversion

The reaction proceeds initially but stops before the limiting reagent is fully consumed. This suggests a catalyst deactivation pathway that occurs over time or product inhibition.

G cluster_cycle Catalytic Cycle cluster_deact Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdBlack Pd Black (Aggregation) Pd0->PdBlack LigandDeg Ligand Degradation Pd0->LigandDeg O₂ PdII L(Ar)Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + M-Nu Poisoning Poisoning (e.g., -CN coord.) PdII->Poisoning PdII_Nu L(Ar)Pd(II)-Nu Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Regeneration Product Ar-Nu (Product) RedElim->Product Deactivation DEACTIVATION PATHWAYS

Caption: Generalized catalytic cycle with key points of catalyst deactivation.

  • Explanation: The coupled product, which also contains a nitrile group, may bind to the catalyst more strongly than the starting material, leading to product inhibition. Alternatively, for Buchwald-Hartwig aminations, the iodide formed during the reaction has been shown to have an inhibitory effect by precipitating the Pd complex.[19] While you are using a bromide, a similar, albeit weaker, effect from halide ions in high concentration could contribute to stalling.

  • Diagnostic & Solution Protocol 3: Modifying Reaction Parameters

    • Dilution: Run the reaction at a higher dilution (e.g., decrease concentration from 0.5 M to 0.1 M). This can disfavor bimolecular deactivation processes and may reduce product inhibition.

    • Base Selection: The choice of base is critical.[13] For Suzuki couplings, a strong base like K₃PO₄ is common. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required.[5] The base can influence the concentration of halide salts in the solution. Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) can sometimes resolve stalling issues.

    • Second Catalyst Charge: In a stalled reaction, carefully add a second, small charge of the catalyst (and ligand) under a positive pressure of inert gas. If the reaction restarts, it confirms that the initial catalyst charge deactivated over time. This is a diagnostic tool, not a scalable solution.

References

  • BenchChem Technical Support. (2025). How to avoid palladium black formation in "4,6-Dichloropyrimidin-5-amine" cross-coupling.
  • BenchChem Technical Support. (2025). Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Frontiers. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • The Role of Phosphine Ligands in Palladium C
  • ACS Publications. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Böck, K., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • RSC Publishing. (2024). Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues.
  • Cross-Coupling Reactions Guide. (n.d.). [No Source Provided].
  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023).
  • Gessner Group. (n.d.).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Reddit. (2018).
  • Plenio, H., & Schilz, M. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.).
  • BenchChem Technical Support. (2025). Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling.
  • BenchChem. (n.d.). This compound | High-Purity Reagent.
  • PubChem. (n.d.). This compound.
  • Erhardt, S., et al. (2008).

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Navigating Regioselectivity in Reactions with 2-Bromo-5-chlorobenzonitrile: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Advanced Synthesis Technical Support Subject: Technical Support Center: Managing Regioselectivity in Reactions with 2-Bromo-5-chlorobenzonitrile

This document provides in-depth technical guidance for managing regioselectivity in chemical reactions involving this compound. Authored for researchers, scientists, and professionals in drug development, this guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental challenges.

Introduction: The Challenge of Selectivity

This compound is a versatile synthetic building block due to its two distinct halogen atoms, offering opportunities for sequential functionalization.[1] However, the key to its successful application lies in controlling which halogen participates in a given reaction. This guide will explore the electronic and steric factors that govern this selectivity and provide practical, field-proven strategies to direct the desired reactivity.

Frequently Asked Questions (FAQs)

Q1: In a typical cross-coupling reaction, which halogen is more reactive, the bromine at C-2 or the chlorine at C-5?

In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[2] This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3] Consequently, oxidative addition of the palladium catalyst to the C-Br bond occurs at a much faster rate, allowing for selective functionalization at the C-2 position while leaving the C-5 chloro group intact for subsequent transformations.[2][3][4]

Q2: How does the electron-withdrawing nitrile group influence the reactivity of the two halogen atoms?

The nitrile (-CN) group is a strong electron-withdrawing group and plays a crucial role in the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution (SNAr) reactions.[1][5] It activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms.[5][6]

For SNAr, the rate of reaction is significantly faster when the leaving group is positioned ortho or para to a strong electron-withdrawing group.[7] In this compound, the bromine atom is at the C-2 position (ortho to the nitrile group), making it considerably more activated towards nucleophilic attack than the chlorine atom at the C-5 position (meta to the nitrile group).[1]

Q3: Can I selectively react at the C-5 chlorine position while leaving the C-2 bromine untouched?

Achieving selectivity for the less reactive C-Cl bond in the presence of a more reactive C-Br bond in cross-coupling reactions is challenging but can be accomplished under specific conditions. Strategies often involve:

  • Catalyst and Ligand Choice: Employing highly active catalyst systems, often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, can enable the activation of the stronger C-Cl bond.[3][8] By carefully tuning the reaction conditions (e.g., lower temperatures), it is sometimes possible to favor the reaction at the chlorine position, although this is less common.

  • Sequential Functionalization: The most reliable method is a two-step approach. First, react the more reactive C-Br bond at the C-2 position. Then, in a subsequent step, use more forcing conditions (higher temperature, more active catalyst) to react the C-Cl bond at the C-5 position.

Troubleshooting Guide

Issue 1: My cross-coupling reaction is showing a mixture of products, with substitution at both the bromine and chlorine positions.

This lack of selectivity in palladium-catalyzed cross-coupling reactions typically points to reaction conditions that are too harsh, leading to the activation of the less reactive C-Cl bond.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Decrease the reaction temperature.Lower temperatures will favor the kinetically preferred reaction at the more reactive C-Br bond.
Catalyst Loading Reduce the palladium catalyst loading.Higher catalyst concentrations can sometimes lead to over-reactivity and loss of selectivity.
Ligand Selection Use a less active ligand.While highly active ligands are necessary for C-Cl bond activation, a less electron-rich or bulky ligand may provide better selectivity for the C-Br bond.
Reaction Time Monitor the reaction closely and stop it once the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the slower reaction at the C-Cl bond becoming significant.

Issue 2: My nucleophilic aromatic substitution (SNAr) reaction is not proceeding, or the yield is very low.

Several factors can contribute to poor performance in SNAr reactions with this compound.

Troubleshooting Steps:

Parameter Recommendation Rationale
Nucleophile Strength Ensure your nucleophile is sufficiently strong.SNAr reactions require potent nucleophiles to attack the electron-deficient aromatic ring. Consider using a stronger base to deprotonate the nucleophile if applicable.
Solvent Use a polar aprotic solvent (e.g., DMSO, DMF, THF).These solvents can solvate the cation of the nucleophile, increasing its nucleophilicity, and are generally well-suited for SNAr reactions.[9]
Temperature Increase the reaction temperature.While SNAr at the activated C-2 position is favored, elevated temperatures may be necessary to achieve a reasonable reaction rate.
Leaving Group Confirm that the reaction is targeting the C-2 bromine.The bromine at the C-2 position is significantly more activated towards SNAr than the chlorine at the C-5 position due to the ortho-directing effect of the nitrile group.[1][7]

Issue 3: I am attempting a metal-halogen exchange, but I am getting a complex mixture of products.

Metal-halogen exchange reactions, typically using organolithium reagents like n-butyllithium, are sensitive to reaction conditions.

Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Perform the reaction at very low temperatures (e.g., -78 °C to -100 °C).This is crucial to prevent side reactions, such as attack of the organolithium reagent on the nitrile group or the newly formed aryllithium species reacting with other molecules.[10]
Reagent Addition Add the organolithium reagent slowly and ensure efficient stirring.This helps to control the exotherm and maintain a homogeneous reaction mixture.
Quenching Quench the reaction at low temperature with the desired electrophile.Allowing the reaction to warm up before adding the electrophile can lead to decomposition and side product formation.
Halogen Selectivity The exchange will preferentially occur at the more polarizable bromine atom.The order of reactivity for halogen-metal exchange is typically I > Br > Cl.[11]

Visualizing Reaction Pathways

To aid in experimental design, the following diagrams illustrate the key decision-making processes and reaction mechanisms.

G cluster_0 Reaction Type Selection Start Start with this compound Reaction_Type Choose Reaction Type Start->Reaction_Type Cross_Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Reaction_Type->Cross_Coupling C-C or C-N bond formation SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Substitution with strong nucleophile Metal_Halogen Metal-Halogen Exchange Reaction_Type->Metal_Halogen Formation of organometallic intermediate

Caption: Initial decision tree for selecting the appropriate reaction type.

G cluster_1 Regioselectivity in Cross-Coupling Start_CC Cross-Coupling Reaction Conditions Select Reaction Conditions Start_CC->Conditions Mild Mild Conditions (Standard Pd catalyst, lower temp.) Conditions->Mild Target C-Br Forcing Forcing Conditions (Highly active catalyst, higher temp.) Conditions->Forcing Target C-Cl Product_Br Selective reaction at C-2 (Bromo) Mild->Product_Br Product_Cl Reaction at C-5 (Chloro) (after C-2 is functionalized) Forcing->Product_Cl

Caption: Controlling regioselectivity in cross-coupling reactions.

G cluster_2 Regioselectivity in SNAr Start_SNAr SNAr Reaction Electronic_Effect Nitrile group is ortho,para-directing for nucleophilic attack Start_SNAr->Electronic_Effect Product_SNAr Highly selective reaction at C-2 (Bromo) Electronic_Effect->Product_SNAr

Caption: Inherent regioselectivity in SNAr reactions.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position

Objective: To selectively couple an arylboronic acid at the C-2 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

Objective: To selectively substitute the bromine at the C-2 position with a thiol.

Materials:

  • This compound (1.0 equiv)

  • Thiol (e.g., thiophenol) (1.1 equiv)

  • K₂CO₃ (1.5 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and K₂CO₃ in DMF.

  • Add the thiol to the mixture.

  • Heat the reaction to 60-70 °C and stir until the reaction is complete.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

References

  • Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted...
  • Benchchem. This compound | High-Purity Reagent.
  • Smolecule. Buy this compound | 57381-37-0.
  • ResearchGate. Small steric effects in isolated molecules: Alkyl-substituted benzonitriles.
  • Benchchem. 5-Bromo-2-chlorobenzonitrile | 57381-44-9.
  • PubMed Central. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio.
  • Journal of the Chemical Society, Perkin Transactions 2. Small steric effects in isolated molecules: alkyl-substituted benzonitriles.
  • 文学城| 博客. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.
  • PMC - NIH. Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.
  • Wikipedia. Suzuki reaction.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Metal–halogen exchange.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution.
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Andrew G Myers Research Group. The Suzuki Reaction.
  • ACS Publications. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | The Journal of Organic Chemistry.
  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PMC - PubMed Central. Interrupted SNAr-Alkylation Dearomatization.
  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol.
  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews.
  • PMC - PubMed Central. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
  • Wikipedia. Nucleophilic aromatic substitution.
  • ResearchGate. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol | Request PDF.
  • TCNJ Journal of Student Scolarship. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams.
  • PMC - NIH. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • PMC. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction.
  • PubChemLite. This compound (C7H3BrClN).
  • Crescent Chemical Company. This compound.
  • PubChem. This compound | C7H3BrClN | CID 10330944.
  • RSC Publishing. Directed nucleophilic aromatic substitution reaction.
  • American Chemical Society. Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation.
  • CymitQuimica. This compound.
  • RSC Publishing. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation.
  • NIH. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A.
  • ResearchGate. The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile | Request PDF.

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stability and degradation pathways of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability and degradation of this versatile chemical intermediate. Our aim is to provide practical, experience-based insights to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a trifunctional aromatic compound, with its reactivity dictated by the nitrile group and the two distinct halogen substituents.[1] While stable under standard storage conditions, its reactivity can also lead to degradation under certain experimental or storage scenarios. Understanding these potential degradation pathways is crucial for accurate experimental design, interpretation of results, and for ensuring the quality of synthetic products. This guide provides a structured approach to identifying and mitigating common stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of this compound.

Q1: I'm observing a new, more polar impurity in my aged sample of this compound when analyzed by reverse-phase HPLC. What could it be?

A1: The appearance of a new, more polar peak over time, especially if the sample has been exposed to ambient moisture or basic conditions, is likely due to the hydrolysis of the nitrile group. The primary degradation products would be 2-bromo-5-chlorobenzamide, and upon further hydrolysis, 2-bromo-5-chlorobenzoic acid.[2] The carboxylic acid is significantly more polar than the parent nitrile and will have a shorter retention time in typical reverse-phase HPLC methods.

Q2: Can exposure to light affect the stability of my this compound sample?

A2: Yes, exposure to UV light can potentially lead to the degradation of this compound. Halogenated benzonitriles can undergo photolysis.[3] While specific studies on this compound are not widely available, the general mechanism for related compounds involves the cleavage of the carbon-halogen bond. This can lead to the formation of de-halogenated species or other complex photoproducts. It is always recommended to store this compound in amber vials or otherwise protected from light.

Q3: I am using this compound in a high-temperature reaction. Are there any stability concerns?

A3: High temperatures can induce thermal decomposition of brominated aromatic compounds.[4][5] The primary concerns are de-bromination and the potential formation of phenolic impurities. The carbon-bromine bond is generally less stable than the carbon-chlorine bond and can cleave at elevated temperatures, leading to the formation of 5-chlorobenzonitrile or other downstream products. If oxygen is present, oxidation can also occur.

Q4: My freshly synthesized batch of this compound shows a small, closely eluting impurity peak in the HPLC analysis. What is the likely identity of this impurity?

A4: A common impurity in the synthesis of this compound is a positional isomer, such as 3-bromo-5-chlorobenzonitrile or 2-bromo-3-chlorobenzonitrile, depending on the synthetic route. Over-bromination, leading to dibromo-chlorobenzonitrile species, is also a possibility.[6] These impurities arise from the directing effects of the substituents on the aromatic ring during halogenation. Careful control of reaction conditions is necessary to minimize their formation.[6]

Troubleshooting Guide

This section provides a problem-solution format for specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Action
Unexpected side product in a nucleophilic substitution reaction. The bromine and chlorine atoms have different reactivities. The C-Br bond is generally more susceptible to nucleophilic attack than the C-Cl bond.Consider the relative reactivity of the two halogens when designing your synthesis. If you intend to displace the chlorine, you may need to use more forcing conditions. If you want to selectively displace the bromine, milder conditions are preferable.
Low yield in a reaction involving the nitrile group. The nitrile group may be sensitive to the reaction conditions. For example, in strongly acidic or basic media, it can hydrolyze.Buffer your reaction mixture if possible. If hydrolysis is a concern, consider protecting the nitrile group, although this adds extra steps to your synthesis.
Inconsistent analytical results for the same batch of material. The compound may be degrading during analysis. For example, if using GC-MS, high inlet temperatures can cause on-column degradation.For purity analysis, HPLC-UV is generally the preferred method as it is non-destructive. If using GC, lower the inlet temperature and use a shorter, less active column to minimize thermal decomposition.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in acetonitrile to a final concentration of 1 mg/mL.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all stressed samples, along with a control sample (stock solution kept at room temperature and protected from light), by HPLC-UV.

Protocol 2: HPLC-UV Method for Stability Monitoring

This is a general-purpose HPLC method that can be used as a starting point for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 254 nm

Degradation Pathways and Workflows

cluster_0 Hydrolytic Degradation This compound This compound 2-Bromo-5-chlorobenzamide 2-Bromo-5-chlorobenzamide This compound->2-Bromo-5-chlorobenzamide H2O / OH- 2-Bromo-5-chlorobenzoic acid 2-Bromo-5-chlorobenzoic acid 2-Bromo-5-chlorobenzamide->2-Bromo-5-chlorobenzoic acid H2O / OH-

Caption: Hydrolytic degradation pathway of this compound.

cluster_1 Stress Conditions Prepare Stock Solution Prepare Stock Solution Expose to Stress Conditions Expose to Stress Conditions Prepare Stock Solution->Expose to Stress Conditions Neutralize/Dilute Samples Neutralize/Dilute Samples Expose to Stress Conditions->Neutralize/Dilute Samples Acid Acid Base Base Oxidation Oxidation Heat Heat Light Light HPLC Analysis HPLC Analysis Neutralize/Dilute Samples->HPLC Analysis Compare to Control Compare to Control HPLC Analysis->Compare to Control

Caption: Workflow for a forced degradation study.

References

  • Abiotic degradation of halobenzonitriles: investigation of the photolysis in solution. PubMed. [Link]
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. [Link]
  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound | C7H3BrClN | CID 10330944. PubChem. [Link]
  • This compound (C7H3BrClN). PubChemLite. [Link]
  • This compound: Focusing On Real Needs For Industrial Buyers. LinkedIn. [Link]
  • Preparation method of 5-bromo-2-chlorobenzoic acid.

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Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our goal is to equip you with the necessary knowledge to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production, ensuring safety, efficiency, and high purity.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The two primary industrial routes for its synthesis are:

  • The Sandmeyer Reaction: This classic transformation involves the diazotization of 2-amino-5-chlorobenzonitrile followed by a copper(I) bromide-catalyzed displacement of the diazonium group.

  • Electrophilic Bromination: This route entails the direct bromination of 2-chlorobenzonitrile, leveraging the directing effects of the chloro and cyano substituents.

Both methods present unique challenges and considerations, especially during scale-up. This guide will address common issues for both pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Sandmeyer Reaction Route

Question 1: My Sandmeyer reaction is showing a lower than expected yield. What are the likely causes and how can I improve it?

Answer: Low yields in a Sandmeyer reaction for preparing this compound can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Diazotization: The formation of the diazonium salt from 2-amino-5-chlorobenzonitrile is a critical first step. Ensure your reaction temperature is strictly maintained between 0-5 °C.[1] Higher temperatures can lead to premature decomposition of the diazonium salt. Also, verify the quality and stoichiometry of your sodium nitrite and the strength of your acid (typically HBr). An excess of nitrous acid should be avoided, and its presence can be checked with starch-iodide paper.[1]

  • Decomposition of the Diazonium Salt: The 5-chloro-2-cyanobenzenediazonium intermediate is thermally labile. The addition of the cold diazonium salt solution to the hot copper(I) bromide solution should be done at a controlled rate to prevent a rapid, uncontrolled evolution of nitrogen gas and localized overheating, which can lead to byproduct formation.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as dimerization to form biaryl impurities or reaction with the solvent.[2] Ensuring a sufficient concentration of bromide ions and the copper(I) catalyst can help to favor the desired halogenation.

  • Catalyst Activity: The quality of the copper(I) bromide is crucial. It should be fresh and free from oxidation to copper(II) salts, which are less effective. Some protocols even suggest the use of a Cu(I)/Cu(II) mixture to facilitate the catalytic cycle.

Question 2: I am observing significant foaming and gas evolution during the Sandmeyer reaction, making it difficult to control on a larger scale. What are the best practices for managing this?

Answer: Vigorous nitrogen gas evolution is inherent to the Sandmeyer reaction. On a larger scale, this can lead to dangerous pressure buildup and foaming. Here are some scale-up considerations:

  • Controlled Addition: The diazonium salt solution should be added sub-surface to the copper(I) bromide solution at a slow, controlled rate. This ensures that the reaction is initiated in a controlled manner and prevents a large, sudden release of gas.

  • Adequate Headspace and Venting: The reactor should have sufficient headspace to accommodate potential foaming. A well-designed venting system is critical to safely manage the nitrogen gas evolution.

  • Anti-foaming Agents: In some cases, the addition of a small amount of a suitable anti-foaming agent can be beneficial, but it must be verified that it does not interfere with the reaction or purification.

  • Reaction Calorimetry: Before scaling up, performing reaction calorimetry studies is highly recommended.[3][4] This will provide crucial data on the heat of reaction and the rate of gas evolution, allowing for proper engineering controls to be put in place. The combined energy emitted during the Sandmeyer reaction is moderately high (200−280 kJ/mol of diazonium ion).[5]

Question 3: My final product after the Sandmeyer reaction is contaminated with a colored impurity. What is it and how can I remove it?

Answer: A common colored impurity in Sandmeyer reactions is the formation of azo compounds from the coupling of the diazonium salt with other aromatic species in the reaction mixture. To minimize this:

  • Maintain Low Temperatures: During diazotization, keeping the temperature below 5 °C is critical to prevent the diazonium salt from acting as an electrophile and coupling with the starting amine.

  • Control Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can promote side reactions.[1]

  • Purification: The product, this compound, is a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[6] Activated carbon treatment of the solution before crystallization can also help to remove colored impurities.

Electrophilic Bromination Route

Question 1: I am getting a mixture of isomers during the bromination of 2-chlorobenzonitrile. How can I improve the regioselectivity for the desired this compound?

Answer: Achieving high regioselectivity is key in this synthesis. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. Both direct the incoming electrophile to the 5-position. However, other isomers can form under certain conditions.

  • Choice of Brominating Agent and Catalyst: Using a milder brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3) often provides better selectivity than using liquid bromine.[7][8]

  • Reaction Temperature: The reaction temperature should be carefully controlled. Lower temperatures generally favor higher selectivity. A typical temperature range is between 0°C and room temperature.[9]

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Aprotic solvents of varying polarity should be screened to find the optimal conditions.

  • Kinetic vs. Thermodynamic Control: It's important to determine if the reaction is under kinetic or thermodynamic control. Analyzing the product distribution over time can provide insights. Shorter reaction times at lower temperatures often favor the kinetically preferred product.

Question 2: The bromination reaction is sluggish and does not go to completion. What can I do to drive it forward?

Answer: A sluggish reaction can be due to several factors:

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure all reagents and solvents are anhydrous.

  • Insufficient Catalyst: The amount of Lewis acid catalyst may be insufficient. Typically, catalytic amounts are used, but optimization may be required.

  • Reaction Temperature: While lower temperatures favor selectivity, a temperature that is too low can significantly slow down the reaction rate. A careful balance must be found. Consider a gradual increase in temperature after an initial period at a lower temperature.

  • Mixing: On a larger scale, ensure efficient mixing to maintain homogeneity, especially if the starting material or product is a solid.

Question 3: After the work-up of the bromination reaction, I have a difficult-to-separate byproduct. What could it be?

Answer: A common byproduct is the formation of di-brominated products. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess should be avoided.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like HPLC or GC. The reaction should be quenched as soon as the starting material is consumed to a satisfactory level. A patent suggests stopping the reaction when the starting material is less than 1.0% by HPLC peak area.[10]

  • Purification: If di-brominated products are formed, they can be challenging to remove by simple crystallization due to similar solubilities. Column chromatography may be necessary on a lab scale. On a larger scale, fractional crystallization or melt crystallization could be explored.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when performing a Sandmeyer reaction at scale?

A1: The primary hazard of the Sandmeyer reaction is the thermally unstable diazonium salt intermediate.[1] Key safety precautions include:

  • Strict Temperature Control: Always keep the diazotization reaction at 0-5 °C.[1]

  • Avoid Isolation of Diazonium Salts: Diazonium salts should be generated and used in situ. Never attempt to isolate them in a dry state as they can be explosive.

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic amine solution. Similarly, add the resulting diazonium salt solution to the copper(I) bromide solution at a controlled rate.

  • Proper Venting: Ensure the reactor is equipped with a proper venting system to handle the nitrogen gas evolution.

  • Quenching: Have a quenching agent, such as a solution of sulfamic acid, readily available to destroy any excess nitrous acid.

Q2: What is the best method for purifying this compound on a large scale?

A2: Crystallization is the most common and effective method for purifying this compound at an industrial scale.[6] The choice of solvent is critical and should be based on providing good solubility at elevated temperatures and low solubility at lower temperatures to ensure a high recovery of the pure product. Common solvent systems include alcohols like ethanol or isopropanol, often with the addition of water as an anti-solvent to induce crystallization. The cooling rate should be controlled to obtain crystals of a desired size and purity.

Q3: How can I monitor the progress of these reactions effectively?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of both the Sandmeyer and electrophilic bromination reactions. It allows for the accurate quantification of the starting material, product, and any byproducts. For the electrophilic bromination, a patent suggests monitoring the disappearance of the 2-chlorobenzonitrile peak.[10] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks in the lab.

Q4: What are the key parameters to consider when choosing between the Sandmeyer and electrophilic bromination routes for industrial production?

A4: The choice between the two routes depends on several factors:

  • Raw Material Availability and Cost: The cost and availability of the starting materials, 2-amino-5-chlorobenzonitrile versus 2-chlorobenzonitrile, will be a major factor.

  • Process Safety: The Sandmeyer reaction involves the handling of thermally unstable diazonium salts, which requires stringent safety protocols and specialized equipment. The electrophilic bromination route avoids this hazard but involves the use of corrosive brominating agents and Lewis acids.

  • Yield and Purity: Both routes can provide high yields and purity if optimized. The electrophilic bromination route can sometimes offer higher selectivity and a more straightforward work-up.[10]

  • Waste Management: The Sandmeyer reaction generates copper-containing waste streams that require proper treatment. The electrophilic bromination generates acidic waste streams. The environmental impact and cost of waste disposal for each route should be considered.

Experimental Protocols

Lab-Scale Synthesis via Sandmeyer Reaction

Materials:

  • 2-amino-5-chlorobenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Deionized water

  • Toluene

  • Ice

Procedure:

  • Diazotization: In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-chlorobenzonitrile (1 eq.) in a mixture of hydrobromic acid and water, cooled to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in hydrobromic acid. Heat the solution to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot copper(I) bromide solution with vigorous stirring. Control the addition rate to manage the evolution of nitrogen gas.

  • After the addition is complete, continue stirring at 60-70 °C for 1-2 hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Scale-Up Considerations for Sandmeyer Reaction

ParameterLab Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
Reagents
2-amino-5-chlorobenzonitrile10 g1 kgEnsure consistent quality and purity of the starting material.
HBr (48%)~30 mL~3 LHandle with care due to corrosivity. Ensure adequate ventilation.
NaNO2~4.7 g~470 gUse a fresh, dry reagent. Prepare aqueous solution just before use.
CuBr~11 g~1.1 kgEnsure the catalyst is active and not oxidized.
Reaction Conditions
Diazotization Temperature0-5 °C0-5 °CCritical for safety and yield. Use a reliable cooling system.
Sandmeyer Temperature60-70 °C60-70 °CMaintain consistent temperature for optimal reaction rate.
Addition RateDropwiseControlled pumpingCrucial for managing exotherm and gas evolution.
Work-up
Extraction SolventTolueneTolueneConsider solvent recovery and recycling for cost-effectiveness.
PurificationRecrystallizationRecrystallizationOptimize solvent volume and cooling profile for efficient crystallization and high purity.

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction (60-70 °C) cluster_purification Work-up & Purification amine 2-Amino-5-chlorobenzonitrile in HBr/H2O diazonium Diazonium Salt Solution amine->diazonium Slow addition na_no2 Aqueous NaNO2 na_no2->diazonium reaction_mixture Reaction Mixture diazonium->reaction_mixture Controlled addition cu_br CuBr in HBr cu_br->reaction_mixture product Crude 2-Bromo-5- chlorobenzonitrile reaction_mixture->product N2 evolution extraction Toluene Extraction product->extraction crystallization Recrystallization extraction->crystallization final_product Pure Product crystallization->final_product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting_Low_Yield cluster_investigation Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_diazo Incomplete Diazotization? start->incomplete_diazo decomp Diazonium Salt Decomposition? start->decomp side_reactions Side Reactions? start->side_reactions catalyst_issue Catalyst Inactive? start->catalyst_issue check_temp_reagents Verify Temp (0-5°C) Check NaNO2/Acid Quality incomplete_diazo->check_temp_reagents control_addition Control Addition Rate Ensure Adequate Cooling decomp->control_addition optimize_conditions Adjust [Br-] Ensure Sufficient Catalyst side_reactions->optimize_conditions use_fresh_catalyst Use Fresh, High-Purity CuBr catalyst_issue->use_fresh_catalyst

Caption: Troubleshooting decision tree for low yield in the Sandmeyer reaction.

References

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
  • Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]
  • How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. [Link]
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. PMC - PubMed Central. [Link]
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. DEKRA. [Link]
  • Reactive Chemical Hazards of Diazonium Salts.
  • CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.
  • Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors.
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research. [Link]
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  • 1.3.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]
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  • This compound (C7H3BrClN). PubChemLite. [Link]
  • CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • This compound | C7H3BrClN | CID 10330944. PubChem. [Link]
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
  • Sandmeyer reaction. Wikipedia. [Link]

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Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-chlorobenzonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the critical role of solvents in modulating the reactivity of this versatile synthetic building block. My aim is to move beyond simple protocols and offer a deeper understanding of the underlying chemical principles, empowering you to optimize your reactions and overcome common experimental hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during nucleophilic aromatic substitution (SNAr) reactions involving this compound.

Issue 1: Low or No Reaction Conversion

Question: I am attempting a nucleophilic substitution on this compound, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the reaction yield?

Answer:

Low conversion in SNAr reactions with this compound is a common issue that can often be traced back to solvent choice and reaction conditions. The electron-withdrawing nitrile group activates the aromatic ring for nucleophilic attack, primarily at the C-2 position (ortho to the nitrile), making the bromine atom the more likely leaving group.[1]

Causality and Resolution:

  • Inappropriate Solvent Polarity: The SNAr mechanism proceeds through a charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount for the reaction to proceed efficiently.

    • Insight: Polar aprotic solvents are generally the best choice for SNAr reactions with anionic or neutral nucleophiles.[2] These solvents can stabilize the charged Meisenheimer complex without strongly solvating the nucleophile, thus preserving its reactivity.

    • Recommended Action: Switch to a high-quality, anhydrous polar aprotic solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are excellent starting points.

  • Protic Solvent Interference: Protic solvents (e.g., alcohols, water) can significantly hinder SNAr reactions.

    • Insight: Protic solvents form strong hydrogen bonds with nucleophiles, creating a "solvent cage" that reduces their availability and nucleophilicity. This is especially problematic for anionic nucleophiles.

    • Recommended Action: If your nucleophile is dissolved in a protic solvent, consider isolating it first or using a co-solvent system with a minimal amount of the protic solvent. However, for optimal results, avoid protic solvents altogether.

  • Insufficient Temperature: While SNAr reactions are often facile, some combinations of nucleophiles and substrates require thermal energy to overcome the activation barrier.

    • Insight: The rate of reaction is temperature-dependent.

    • Recommended Action: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products. A temperature range of 80-120 °C is a common starting point for less reactive nucleophiles.

Experimental Protocol for Optimizing Conversion:

  • Solvent Selection: In three separate, oven-dried flasks, dissolve this compound (1 equivalent) in anhydrous DMSO, DMF, and NMP.

  • Reagent Addition: Add your nucleophile (1.1 equivalents) and a suitable non-nucleophilic base (e.g., K₂CO₃, 2 equivalents) to each flask under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Gradient: Set up the reactions to be stirred at room temperature, 80 °C, and 120 °C for each solvent.

  • Monitoring: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC or LC-MS to determine the extent of conversion.

  • Analysis: Compare the results to identify the optimal solvent and temperature combination for your specific nucleophile.

Issue 2: Formation of Side Products and Regioselectivity Issues

Question: My reaction is producing a mixture of products, and I suspect I'm getting substitution at the chlorine position as well as the desired bromine position. How can I improve the regioselectivity?

Answer:

While the bromine at the C-2 position is significantly more activated towards nucleophilic attack than the chlorine at the C-5 position, side reactions can occur under certain conditions.[1]

Causality and Resolution:

  • High Temperatures: Forcing a reaction at very high temperatures can sometimes lead to less selective reactions, including substitution at the less activated C-5 position.

  • Strongly Basic Conditions: Certain strong bases might promote side reactions or decomposition.

  • Solvent Effects on Regioselectivity: While less common, the solvent can sometimes subtly influence the regioselectivity of the attack.

Recommended Actions:

  • Optimize Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Choice of Base: Use a milder base if possible. For example, if you are using sodium hydride, consider switching to potassium carbonate.

  • Solvent Choice: While polar aprotic solvents are generally preferred, it is worth screening different options (DMSO, DMF, NMP, and even acetonitrile) to see if the solvent has an impact on the product distribution in your specific case.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents so effective for SNAr reactions of this compound?

A1: The effectiveness of polar aprotic solvents in these reactions is due to their ability to fulfill two critical roles. Firstly, their high polarity effectively stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction. Secondly, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "bare" and highly reactive. This combination leads to significantly accelerated reaction rates compared to protic or nonpolar solvents.

Q2: Can I use a protic solvent like ethanol or isopropanol?

A2: It is strongly discouraged. Protic solvents will solvate your nucleophile through hydrogen bonding, drastically reducing its reactivity and leading to very slow or incomplete reactions. If your nucleophile is only available as a solution in a protic solvent, it is best to remove the protic solvent before proceeding with the reaction in a polar aprotic solvent.

Q3: How does the choice of solvent affect the reaction rate?

A3: The reaction rate is highly dependent on the solvent's ability to stabilize the transition state leading to the Meisenheimer complex. A general trend for SNAr reactions with anionic nucleophiles is:

DMSO > DMF > NMP > Acetonitrile >> Protic Solvents (e.g., Methanol, Ethanol) > Nonpolar Solvents (e.g., Toluene, Hexane)

This trend is directly related to the polarity and aprotic nature of the solvents.

Q4: I am using an amine as a nucleophile. Do I still need to use a polar aprotic solvent?

A4: Yes. Even with neutral nucleophiles like amines, polar aprotic solvents are generally preferred. They help to solvate the charged intermediates and products, and their higher boiling points allow for a wider range of reaction temperatures. While some reactions with highly nucleophilic amines might proceed in less polar solvents, polar aprotic solvents typically provide more reliable and faster results.

Section 3: Data Presentation and Visualization

Table 1: Expected Qualitative Effects of Solvents on SNAr Reactivity of this compound

Solvent ClassExample SolventsDielectric Constant (Approx.)Expected Reaction RateRationale
Polar Aprotic DMSO, DMF, NMP35 - 47High to Very High Excellent stabilization of the Meisenheimer complex; does not solvate the nucleophile.
Polar Protic Water, Ethanol, Methanol24 - 80Very Low Strong solvation of the nucleophile via hydrogen bonding reduces its reactivity.
Nonpolar Aprotic Toluene, Hexane, Dioxane2 - 4Extremely Low to None Poor stabilization of the charged Meisenheimer complex.

Diagram 1: SNAr Mechanism and the Role of Solvent

SNAr_Mechanism cluster_reactants Reactants cluster_solvent Solvent Environment cluster_intermediate Intermediate cluster_products Products This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer Complex Polar Aprotic Solvent Polar Aprotic Solvent Polar Aprotic Solvent->Meisenheimer Complex Stabilization Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Leaving Group Departure Leaving Group Leaving Group Meisenheimer Complex->Leaving Group

Caption: SNAr mechanism highlighting solvent stabilization.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed check_solvent Check Solvent Type Is it Polar Aprotic? (DMSO, DMF, NMP) start->check_solvent check_protic Check for Protic Contaminants Is the solvent anhydrous? Is the nucleophile in a protic solvent? check_solvent->check_protic Yes switch_solvent Action: Switch to a Polar Aprotic Solvent check_solvent->switch_solvent No check_temp Evaluate Reaction Temperature Is the temperature sufficient? (Try 80-120 °C) check_protic->check_temp Yes dry_reagents Action: Use Anhydrous Solvent and Reagents check_protic->dry_reagents No solution Optimized Reaction Conditions | High Conversion check_temp->solution Yes increase_temp Action: Increase Reaction Temperature check_temp->increase_temp No switch_solvent->check_protic dry_reagents->check_temp increase_temp->solution

Caption: Step-by-step troubleshooting for low reaction yield.

References

  • Bhuvaneshwari, D. S., & Elango, K. P. (2008). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions.

Sources

Technical Support Center: Monitoring Reactions of 2-Bromo-5-chlorobenzonitrile by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 2-Bromo-5-chlorobenzonitrile using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and analysis.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound and related reaction mixtures.

Q1: What is a good starting point for an HPLC method to monitor a reaction with this compound?

A good starting point for a reversed-phase HPLC (RP-HPLC) method would be a C18 column with a mobile phase consisting of acetonitrile and water.[1] Given the moderate polarity of halogenated benzonitriles, a gradient elution from a lower to a higher concentration of acetonitrile is recommended for initial screening to determine the approximate elution conditions for reactants, products, and potential by-products.[1] A UV detector is suitable for this analysis, as benzophenone and its derivatives are strong ultraviolet absorbers, typically with maximum absorbance (λmax) around 260 nm.[1]

Q2: How do I prepare my reaction mixture for HPLC injection?

Proper sample preparation is critical for obtaining high-quality, reproducible results and for protecting your HPLC column.[2] The primary goal is to ensure the sample is free of particulate matter and is dissolved in a solvent compatible with the mobile phase.[3][4]

  • Dilution: Quench a small aliquot of your reaction mixture and dilute it with a solvent that is miscible with your mobile phase. Ideally, use the initial mobile phase composition as your diluent to prevent peak distortion.[3]

  • Filtration: After dilution, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block column frits or damage the injector.[3]

  • Extraction (if necessary): For complex reaction matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering components like salts or catalysts.[4]

Q3: What are the most likely impurities or by-products I should look for?

In reactions involving this compound, potential impurities can include unreacted starting materials, positional isomers, or degradation products. For instance, in a bromination reaction to synthesize a related compound, HPLC is used to monitor the disappearance of the starting material (e.g., 2-chlorobenzonitrile) to ensure complete conversion and to check for by-products like di-brominated species.[5][6] It is also crucial to consider degradation products that may form under the reaction or analysis conditions. Forced degradation studies under acidic, basic, oxidative, and thermal stress can help identify potential degradants.[7][8][9]

Q4: Can I use a column other than a C18 for this analysis?

Yes. While C18 is a robust starting point, alternative stationary phases can offer different selectivity, which can be advantageous for resolving closely eluting peaks, such as isomers.[10][11] For halogenated aromatic compounds, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can provide alternative selectivity through π-π interactions.[11] Pentafluorophenyl (PFP) columns are also known to offer unique selectivity for halogenated compounds due to multiple interaction mechanisms.[11]

HPLC Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific issues you may encounter during your analysis.

Summary of Common Problems and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: The nitrile or other basic functionalities interacting with acidic silanol groups on the silica packing. 2. Column Overload: Injecting too much sample mass.[12] 3. Mismatched Injection Solvent: Sample dissolved in a solvent much stronger than the mobile phase.[13]1. Mobile Phase Modification: Add a competitive amine like triethylamine (TEA) (0.1%) or use a buffered mobile phase at a lower pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress silanol ionization.[12] Use a column with low silanol activity or an end-capped column.[14][15] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[16] 3. Solvent Matching: Dissolve the sample in the initial mobile phase composition.
Poor Resolution / Co-eluting Peaks 1. Insufficient Column Efficiency: Column is too short, or particle size is too large. 2. Inadequate Selectivity (α): Mobile phase or stationary phase is not optimal for separating the analytes.[17] 3. Suboptimal Retention (k'): Peaks elute too early.1. Improve Efficiency (N): Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC).[17][18] 2. Change Selectivity (α): Change the organic modifier (e.g., switch from acetonitrile to methanol), adjust the mobile phase pH, or switch to a different column chemistry (e.g., Phenyl or PFP).[11][18] 3. Increase Retention (k'): Decrease the percentage of the organic solvent in the mobile phase.[17][18]
Baseline Noise or Drift 1. Air Bubbles in the System: Insufficiently degassed mobile phase.[16] 2. Contaminated Detector Cell: Impurities from samples or mobile phase adhering to the flow cell.[16] 3. Mobile Phase Issues: Poorly mixed mobile phase or use of non-HPLC grade solvents.[16]1. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. Purge the pump.[13] 2. Flush the System: Flush the detector cell and the entire system with a strong, miscible solvent like isopropanol.[13][16] 3. Prepare Fresh Mobile Phase: Use only HPLC-grade solvents and ensure thorough mixing. If using a buffer, ensure it is fully dissolved and filtered.[2]
High Backpressure 1. Blocked Column Frit: Particulate matter from unfiltered samples has blocked the inlet frit. 2. Precipitation: Sample or buffer precipitating in the system due to solvent incompatibility. 3. System Blockage: Obstruction in tubing, injector, or guard column.1. Back-flush the Column: Disconnect the column from the detector and reverse the flow direction to waste (check manufacturer's instructions first).[12] 2. Check Solubility: Ensure your sample and any buffers are soluble in the mobile phase. Flush the system with a solvent that can dissolve the precipitate. 3. Isolate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the high pressure. Replace the guard column if installed.[13]
Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC issues.

TroubleshootingWorkflow HPLC Troubleshooting Logic Start Problem Observed in Chromatogram CheckSystem Check System Basics (Leaks, Mobile Phase Levels, Pressure) Start->CheckSystem PeakShape Poor Peak Shape? CheckSystem->PeakShape System OK Resolution Poor Resolution? CheckSystem->Resolution System OK Baseline Baseline Issues? CheckSystem->Baseline System OK Pressure Pressure Issues? CheckSystem->Pressure System OK Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting Yes Sol_Tailing Adjust pH / Use Additives Reduce Sample Load Match Injection Solvent Tailing->Sol_Tailing Sol_Fronting Dilute Sample Match Injection Solvent Fronting->Sol_Fronting Sol_Resolution Optimize Mobile Phase Change Column Type Use Longer/Smaller Particle Column Resolution->Sol_Resolution Yes NoiseDrift Noise / Drift Baseline->NoiseDrift Yes Sol_Noise Degas Mobile Phase Flush System Use HPLC Grade Solvents NoiseDrift->Sol_Noise HighPressure High Pressure Pressure->HighPressure Yes Sol_Pressure Filter Samples Back-flush Column Check for Precipitation HighPressure->Sol_Pressure

Caption: A logical workflow for diagnosing common HPLC problems.

Experimental Protocols

Protocol 1: General Method for Monitoring Reaction Progress

This protocol provides a robust starting point for developing a stability-indicating method for a reaction involving this compound.

1. System Preparation:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/PDA detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
  • System Flush: Flush the system thoroughly, particularly if buffers from previous analyses were used.

2. Sample Preparation:

  • Accurately pipette a small aliquot (e.g., 50 µL) of the reaction mixture at a specific time point.
  • Quench the reaction immediately in a known volume (e.g., 950 µL) of the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
  • Vortex the sample to ensure homogeneity.
  • Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 260 nm (or scan with PDA to determine optimal wavelength).
  • Gradient Program (Screening):
  • 0-1 min: 50% B
  • 1-10 min: 50% to 90% B
  • 10-12 min: Hold at 90% B
  • 12.1-15 min: Return to 50% B for equilibration.
  • Data Analysis: Integrate the peak areas of the starting material, product, and any by-products. Calculate the percent conversion by monitoring the decrease in the starting material's peak area relative to the total area of all components.
Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample 1. Aliquot from Reaction Mixture Quench 2. Quench & Dilute in Mobile Phase Sample->Quench Filter 3. Filter (0.22 µm) into HPLC Vial Quench->Filter Inject 4. Inject Sample onto C18 Column Filter->Inject Separate 5. Gradient Elution (ACN/Water) Inject->Separate Detect 6. UV Detection (260 nm) Separate->Detect Integrate 7. Integrate Peak Areas Detect->Integrate Calculate 8. Calculate % Conversion & Purity Integrate->Calculate Report 9. Report Results Calculate->Report

Caption: Standard workflow for HPLC reaction monitoring.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Unknown. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • PharmaGuru. (2025). How To Improve Resolution In HPLC: 5 Simple Tips.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-(bromomethyl)benzonitrile.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • SIELC Technologies. (n.d.). Separation of 2-Bromo-5-chloronitrobenzene on Newcrom R1 HPLC column.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • SIELC Technologies. (n.d.). Separation of Benzonitrile, 3-methoxy- on Newcrom R1 HPLC column.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • Unknown. (2025). Forced degradation as an integral part of HPLC stability-indicating method development.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • MedCrave online. (2016). Forced degradation studies.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing.
  • Benchchem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • Benchchem. (n.d.). 5-Bromo-2-chlorobenzonitrile | 57381-44-9.
  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Scribd. (2012). New Trends in Forced Degradation Studies.

Sources

Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 2-Bromo-5-chlorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, field-tested advice presented in a troubleshooting and FAQ format to address common challenges encountered during the work-up and purification of reactions utilizing this versatile chemical intermediate. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the "why" behind each step, ensuring robust and reproducible outcomes.

Core Properties of this compound

A solid understanding of the substrate's properties is fundamental to designing an effective work-up strategy.

PropertyValue/DescriptionSignificance for Work-up
Molecular Formula C₇H₃BrClN[1][2]---
Molecular Weight 216.46 g/mol [2][3]Affects calculations for molar equivalents and theoretical yield.
Appearance White to light yellow crystalline solid.[4]Visual cue for purity; deviations may indicate impurities.
Solubility Low solubility in water; soluble in common organic solvents like dichloromethane, ethyl acetate, and chloroform.[5]Dictates the choice of extraction solvents. Low water solubility allows for efficient separation from aqueous phases.
Stability Stable under normal conditions. May react with strong oxidizing or reducing agents.[5] The nitrile group is susceptible to hydrolysis under strong acidic or basic conditions.[6][7][8][9][10]Work-up conditions should avoid prolonged exposure to harsh pH to prevent unwanted hydrolysis of the nitrile to a carboxylic acid.

Troubleshooting Guide: Common Work-up Scenarios

This section addresses specific problems you may encounter during the work-up of reactions involving this compound, such as Suzuki-Miyaura couplings and Nucleophilic Aromatic Substitutions (SNAr).

Scenario 1: Post-Suzuki-Miyaura Coupling Work-up

Issue: After reacting this compound with a boronic acid, the reaction mixture is a dark, heterogeneous slurry, and you need to isolate the 2-aryl-5-chlorobenzonitrile product.

Underlying Science: Suzuki-Miyaura reactions utilize a palladium catalyst, which, upon reaction completion, often precipitates as palladium black (Pd(0)). The work-up must effectively remove this catalyst, along with inorganic salts from the base used (e.g., K₂CO₃, Na₂CO₃) and any unreacted boronic acid.

Question: My reaction mixture is black with suspended solids. How do I effectively remove the palladium catalyst?

Answer: Filtration through an appropriate medium is the most common and effective first step.

  • Step 1: Initial Filtration. Cool the reaction mixture to room temperature. Dilute it with a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, DCM). Filter the entire mixture through a pad of Celite®. The Celite pad will trap the finely dispersed palladium black and other inorganic salts.[11][12] Rinse the reaction flask and the Celite pad with additional solvent to ensure complete transfer of your product.

  • Step 2: Aqueous Wash. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • Water or a saturated aqueous solution of NaHCO₃ (if an acidic workup is not required) to remove water-soluble inorganic byproducts.

    • Brine (saturated aqueous NaCl) to reduce the solubility of organic material in the aqueous layer and aid in phase separation.[13]

  • Step 3: Drying and Concentration. Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[14]

Question: I've performed the initial filtration and wash, but my product is still contaminated with palladium. What are more advanced removal techniques?

Answer: For instances where trace amounts of palladium are a concern, particularly in pharmaceutical applications, more specialized techniques are required.

  • Thiol-Based Scavengers: Specific resins or silica-based scavengers functionalized with thiol groups can be added to the organic solution of the crude product. These scavengers have a high affinity for palladium and will bind it, allowing for removal by simple filtration.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium. However, be aware that this can sometimes lead to loss of product due to co-adsorption.

  • Optimized Aqueous Wash: A more aggressive wash using an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at elevated temperatures has been shown to be effective in reducing palladium content to ppm levels.[15]

Suzuki_Workup Reaction Crude Reaction Mixture (Product, Pd Catalyst, Base, Byproducts) Dilute Dilute with Ethyl Acetate Reaction->Dilute Filter Filter through Celite® Pad Dilute->Filter Filtrate Filtrate (Product in Organic Solvent) Filter->Filtrate Liquid Solids Solid Waste (Pd Black, Inorganic Salts) Filter->Solids Solid Wash Aqueous Wash (Water, Brine) Filtrate->Wash OrganicLayer Organic Layer (Product) Wash->OrganicLayer Organic Phase AqueousLayer Aqueous Waste Wash->AqueousLayer Aqueous Phase Dry Dry over Na₂SO₄ OrganicLayer->Dry Concentrate Concentrate Dry->Concentrate CrudeProduct Crude Product for Purification Concentrate->CrudeProduct

Caption: Standard workflow for the work-up of a Suzuki-Miyaura cross-coupling reaction.

Scenario 2: Post-Nucleophilic Aromatic Substitution (SNAr) Work-up

Issue: You have performed an SNAr reaction on this compound using a nucleophile (e.g., an amine or alkoxide) and a base in a polar aprotic solvent (e.g., DMF, DMSO). You need to isolate your product and remove the high-boiling point solvent.

Underlying Science: SNAr reactions often use strong bases and high-boiling polar aprotic solvents. The work-up must neutralize the base and efficiently remove the solvent without causing product degradation or emulsion formation during extraction. The electron-withdrawing nitrile group activates the ring for this type of substitution.[13][16]

Question: How do I effectively quench the reaction and remove a high-boiling solvent like DMF or DMSO?

Answer: The key is to dilute the reaction mixture with a large volume of water and a suitable extraction solvent.

  • Step 1: Quenching and Dilution. Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a significant volume of cold water (typically 5-10 times the volume of the DMF or DMSO). This will cause many organic products to precipitate while the polar solvent remains in the aqueous phase.

  • Step 2: Extraction. Transfer the aqueous slurry to a large separatory funnel. Extract the product with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product.[17]

  • Step 3: Washing. Combine the organic extracts and wash them several times with water to remove any remaining DMF or DMSO. Follow with a brine wash to aid in phase separation.[13]

  • Step 4: Drying and Concentration. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Question: I've noticed an emulsion forming during the extraction. What should I do?

Answer: Emulsions are common when residual polar aprotic solvents are present.

  • Add Brine: Adding a saturated solution of NaCl (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase, which decreases the solubility of the organic components.

  • Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to phase separation. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.

  • Filtration: In stubborn cases, filtering the entire emulsified mixture through a pad of Celite can help to break it up.

Frequently Asked Questions (FAQs)

Q1: I am concerned about the potential hydrolysis of the nitrile group during my aqueous work-up. How can I avoid this?

A1: The nitrile group in this compound is relatively stable but can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, especially with prolonged heating.[6][9] To minimize this risk:

  • Use Mild Conditions: Perform your aqueous washes at room temperature.

  • Avoid Strong Acids/Bases: Unless necessary for quenching, use neutral water or mild aqueous solutions like saturated sodium bicarbonate for washing. Avoid prolonged contact with strong acids (e.g., concentrated HCl) or bases (e.g., concentrated NaOH).[7][8][10]

  • Work Efficiently: Do not let the reaction sit in aqueous acidic or basic solutions for extended periods. Proceed through the extraction and drying steps promptly.

Q2: My crude product after work-up is an oil, but I expect a solid. What could be the issue?

A2: This is often due to the presence of residual solvents or impurities that depress the melting point of your product.

  • Residual Solvent: Ensure you have thoroughly removed the reaction and extraction solvents under high vacuum. Gently heating the sample on the rotary evaporator (if the product is thermally stable) can aid in this.

  • Impurities: The presence of unreacted starting materials or byproducts can result in an oily crude product. Proceed with purification (e.g., column chromatography or recrystallization) to isolate the pure, solid compound.

Q3: What is a good starting point for purifying the final product by column chromatography?

A3: The polarity of your product will dictate the optimal solvent system. For products derived from this compound, which are often moderately polar, a good starting point for silica gel chromatography is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[18] For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., to a 10:1 or 5:1 hexanes:ethyl acetate mixture) is a common strategy. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand is crucial to determine the ideal solvent ratio.

Q4: What are the primary safety precautions when working with this compound?

A4: this compound is classified as harmful if swallowed and can cause skin and eye irritation.[2] Always handle this chemical in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid creating dust when handling the solid material. For detailed information, always consult the Safety Data Sheet (SDS) for the specific compound.

Purification_Troubleshooting Start Crude Product Obtained CheckPurity Analyze Purity (TLC, NMR, LC-MS) Start->CheckPurity Pure Product is Pure CheckPurity->Pure High Purity Impure Impurities Detected CheckPurity->Impure Low Purity IdentifyImpurity Identify Nature of Impurity Impure->IdentifyImpurity StartingMaterial Unreacted Starting Material IdentifyImpurity->StartingMaterial Polarity similar to product? Byproduct Reaction Byproduct IdentifyImpurity->Byproduct Polarity different? Solvent Residual Solvent IdentifyImpurity->Solvent Broad solvent peaks in NMR? Column Column Chromatography StartingMaterial->Column Recrystallize Recrystallization Byproduct->Recrystallize If crystalline Byproduct->Column HighVac Dry under High Vacuum Solvent->HighVac

Caption: A decision-making workflow for the purification of products derived from this compound.

References

  • Methylamine Supplier. This compound | CAS 36946-61-5. [Link]
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Published May 17, 2013. [Link]
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  • Semantic Scholar. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Published August 9, 2008. [Link]
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  • Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. [Link]
  • ResearchGate. How can the work up of Suzuki Reaction of arylbromides be best carried out?. Published February 6, 2014. [Link]
  • Chegg.com. Solved BASIC HYDROLYSIS OF BENZONITRILE ON od NH, 1. aq. Published April 10, 2021. [Link]
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Published December 27, 2022. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The acid-catalysed hydrolysis of benzonitrile. [Link]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025. [Link]
  • Organic Syntheses Procedure.
  • Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile. [Link]
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  • PubChem. 2-Bromo-5-chloronitrobenzene | C6H3BrClNO2 | CID 2794904. [Link]
  • PubChem. 5-Bromo-2-chlorobenzonitrile | C7H3BrClN | CID 21525431. [Link]
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handling and disposal of 2-Bromo-5-chlorobenzonitrile waste

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling and compliant disposal of 2-Bromo-5-chlorobenzonitrile (CAS No: 57381-37-0) waste. The information herein is designed to address specific issues encountered during laboratory operations, ensuring both personal safety and environmental responsibility.

Introduction: Understanding the Compound

This compound is a halogenated aromatic nitrile, a class of compounds requiring meticulous handling due to its toxicological profile.[1][2][3] The presence of bromine, chlorine, and a nitrile group necessitates specific protocols for waste management that differ significantly from non-halogenated organic waste. This guide is structured to provide immediate, actionable answers to common challenges.

Troubleshooting Guide: Specific Experimental Issues

This section addresses acute problems that may arise during experimentation.

Q: I've spilled a small amount of solid this compound on the lab bench. What is the immediate protocol?

A: Your immediate priority is to isolate the spill and prevent exposure or spread.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[4]

  • Isolate the Area: Restrict access to the affected area.[5]

  • Don Appropriate PPE: Before cleanup, ensure you are wearing, at a minimum, a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).[4][6] For larger spills, respiratory protection may be necessary.[7]

  • Prevent Dust Formation: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the solid from becoming airborne.[4][5] Do NOT use paper towels initially as this can create dust.

  • Collect the Material: Carefully sweep the mixture of absorbent and spilled compound into a compatible, sealable container.[8][9] Use tools that will not generate sparks.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[4]

  • Package for Disposal: The container with the spilled material and cleanup debris must be sealed, labeled as "Hazardous Waste: this compound," and managed according to your institution's hazardous waste procedures.[10][11]

Q: My gloves came into contact with the compound. What should I do?

A: Assume the gloves are contaminated and that breakthrough can occur.[12]

  • Immediately stop your work.

  • Using proper technique to avoid touching the outer surface of the glove with your bare skin, remove the contaminated gloves.[11]

  • Dispose of the contaminated gloves in the designated solid hazardous waste container.

  • Thoroughly wash your hands with soap and water.

  • Don a fresh pair of appropriate chemical-resistant gloves before resuming work.

Q: I accidentally mixed waste containing this compound with a non-halogenated solvent waste stream. Is this a problem?

A: Yes, this is a significant issue that requires immediate attention. Even small amounts of halogenated compounds contaminate the entire container of non-halogenated waste.[13] Non-halogenated solvents are often recycled as fuel, a process that cannot handle halogenated materials which produce harmful emissions and require specialized, high-cost incineration.[13] You must immediately re-label the entire container as "Halogenated Organic Waste" and inform your institution's Environmental Health & Safety (EHS) office. Do not add any more non-halogenated waste to this container.

Q: I think I may have inhaled some dust from the compound. What are the first aid measures?

A: This compound is harmful if inhaled.[8]

  • Immediately move to an area with fresh air.[8][10]

  • If you feel unwell or experience respiratory irritation, seek immediate medical attention.[10][14]

  • Inform your supervisor and EHS office.

  • Provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.[8]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the safe management of this compound.

Q: What are the primary hazards of this compound?

A: According to the Globally Harmonized System (GHS), this compound is classified with the following primary hazards:

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Causes skin irritation.[7][8]

  • Causes serious eye irritation.[7][8]

  • Harmful if inhaled.[1]

Q: What is the correct Personal Protective Equipment (PPE) for handling this compound?

A: A comprehensive PPE strategy is mandatory.[15]

  • Eye and Face Protection: Safety glasses are the minimum requirement; however, safety goggles that form a seal are recommended.[7][16] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[17]

  • Skin Protection: A standard lab coat is required. For handling larger quantities, a chemical-resistant apron is advisable.[6]

  • Hand Protection: Chemical-resistant gloves are essential. While standard nitrile gloves offer splash protection, prolonged contact or immersion requires gloves made of more resistant materials like butyl or Viton, as halogenated hydrocarbons can degrade many common glove materials.[6][12] Always inspect gloves before use and remove them promptly after contamination.[11]

  • Respiratory Protection: All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7][18]

Q: How should I store this compound and its waste?

A: Both the pure compound and its waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[7][14][19] Containers must be kept tightly sealed to prevent the release of vapors or absorption of moisture.[18][19] Store waste in designated and clearly labeled satellite accumulation areas until it can be collected by EHS.

Q: What are the definitive "Do Not's" when handling this waste?

A:

  • DO NOT dispose of it down the sink or in regular trash.[20] This is illegal and environmentally damaging.

  • DO NOT mix halogenated waste with non-halogenated waste streams.[13]

  • DO NOT leave waste containers open to the atmosphere.[20]

  • DO NOT use containers that are not chemically compatible or that cannot be securely sealed.[20]

Q: Why is it so important to segregate halogenated from non-halogenated waste?

A: The disposal methods for these two waste streams are fundamentally different and have significant cost implications. Non-halogenated solvents can often be blended for fuel and used in industrial processes like cement kilns.[13] Halogenated solvents, however, require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl and HBr).[21] This process is 2-3 times more expensive.[13] Contaminating a large volume of non-halogenated waste with even a small amount of a compound like this compound forces the entire volume to be treated by the more expensive method.[13]

Q: Can I neutralize this waste in the lab before disposal?

A: No. The concept of "neutralization" in a laboratory setting typically applies to corrosive wastes (acids and bases) to adjust their pH into a safe range for drain disposal.[22][23] this compound is a halogenated organic compound, and its hazard is toxicity, not corrosivity. There is no simple, safe in-lab neutralization procedure for this class of compound. The required method of destruction is incineration at a licensed hazardous waste facility.[10][11][21] Attempting to chemically treat this waste in the lab could lead to uncontrolled reactions and the generation of even more hazardous substances.

Data & Protocols

Summary of Safety and Disposal Information
ParameterDescriptionSource(s)
CAS Number 57381-37-0[1][3]
Molecular Formula C₇H₃BrClN[1]
GHS Hazard Statements H302, H312, H332 (Harmful); H315 (Skin Irritant); H319 (Eye Irritant)[1][8]
Required PPE Safety goggles, chemical-resistant gloves (butyl or Viton recommended for extended use), lab coat. Work in a fume hood.[6][7][18]
Incompatible Materials Strong oxidizing agents.[7][19]
Hazardous Decomposition Combustion produces toxic fumes including hydrogen cyanide (HCN), hydrogen chloride (HCl), hydrogen bromide (HBr), and nitrogen oxides (NOx).[7]
Primary Disposal Route Collection in a labeled, sealed "Halogenated Organic Waste" container for incineration by a licensed facility.[10][13][20]
Spill Cleanup Material Vermiculite, sand, or other inert absorbent material.[4]
Protocol: Preparing a Halogenated Organic Waste Container and Managing Solid Waste

This protocol ensures the compliant collection of solid waste contaminated with this compound.

  • Obtain a Proper Container: Select a container that is in good condition, compatible with the waste (e.g., a polyethylene drum or pail), and has a secure, vapor-tight lid.[20]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in all required information:

    • Generator's Name and Location (Lab/Room Number).

    • Accumulation Start Date (the date the first piece of waste is added).

    • Contents: List all chemical constituents by their full name. For this waste stream, write "this compound." Do not use abbreviations.[20]

    • Check the box for "Halogenated Waste."

  • Waste Addition:

    • Place all solid materials contaminated with this compound (e.g., used gloves, weigh boats, contaminated absorbent from spills) into this container.

    • Keep the container closed at all times except when actively adding waste.[20]

  • Storage: Store the container in your lab's designated satellite accumulation area. Ensure it is within secondary containment to catch any potential leaks.

  • Full Container: When the container is full (do not overfill), ensure the lid is tightly sealed. Complete any final information on the hazardous waste tag and submit a request for pickup from your institution's EHS department.

Visual Workflow

The following diagram illustrates the critical decision-making process for waste segregation.

WasteDisposalWorkflow start Waste Generated in Experiment decision Is waste this compound or contaminated with it? start->decision segregate Segregate into dedicated 'HALOGENATED ORGANIC WASTE' container. decision->segregate  YES other_protocol Follow disposal protocol for non-halogenated waste stream. decision->other_protocol NO   halogen_path YES non_halogen_path NO container_prep Ensure container is properly labeled, sealed, and in secondary containment. segregate->container_prep store Store in designated satellite accumulation area. container_prep->store pickup Arrange for pickup by Environmental Health & Safety (EHS). store->pickup

Caption: Waste Segregation & Disposal Decision Workflow.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. University of British Columbia.
  • eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.
  • U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. EPA.gov.
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEST.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Florida State University.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. NMSU Safety.
  • Nanjing Finechem Holding Co.,Limited. (n.d.). This compound. Methylamine Supplier.
  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work.
  • U.S. Environmental Protection Agency. (n.d.). Personal Protective Equipment. EPA.gov.
  • Angene Chemical. (2021). Safety Data Sheet.
  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. University of Kentucky.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • PubChem. (n.d.). 2-Bromo-5-chloronitrobenzene. National Center for Biotechnology Information.
  • Storemasta. (n.d.). Examples of PPE for Various Dangerous Goods Classes.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. EPA NEST.
  • PubChemLite. (n.d.). This compound (C7H3BrClN).
  • CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
  • Royal Society of Chemistry. (2014). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEST.
  • Missouri State University. (2023). Waste Neutralization Guidance.

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Technical Support Center: Alternative Brominating Agents for the Synthesis of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-chlorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of electrophilic aromatic substitution on deactivated substrates. The synthesis of this compound presents a unique regioselectivity challenge due to the competing directing effects of the chloro and nitrile substituents. This document provides in-depth, field-proven insights into alternative brominating agents, moving beyond hazardous liquid bromine to offer safer, more efficient, and highly selective protocols.

Core Concept: The Regioselectivity Challenge

The starting material, 5-chlorobenzonitrile, is an electron-deficient aromatic ring, making it inherently resistant to electrophilic aromatic substitution.[1] The two substituents exert conflicting influences on the regiochemical outcome of bromination:

  • Chloro Group (-Cl): An ortho, para-director. It directs incoming electrophiles to the C2 and C4 positions.

  • Nitrile Group (-CN): A meta-director. It directs incoming electrophiles to the C3 position.

The desired product requires bromination at the C2 position, ortho to the chlorine and meta to the nitrile. This outcome is favored by the directing power of the halogen. However, the combined deactivating nature of both groups necessitates the use of a potent brominating agent or harsh reaction conditions to achieve a reasonable reaction rate and yield.

Agent Selection and Troubleshooting Workflow

Choosing the appropriate brominating agent is critical for success. The following flowchart provides a decision-making framework based on substrate reactivity and experimental goals.

Start Select Brominating Agent for 5-chlorobenzonitrile Deactivated Is the aromatic ring strongly deactivated? Start->Deactivated DBI Use Dibromoisocyanuric Acid (DBI) in strong acid (e.g., H₂SO₄) Deactivated->DBI Yes Mild_Deactivation Is the ring only mildly deactivated? Deactivated->Mild_Deactivation No Safety Is avoiding liquid Br₂ or strong acids a priority? DBI->Safety NBS Consider N-Bromosuccinimide (NBS) with an acid catalyst. NBS->Safety InSitu Consider In-Situ Bromine Generation (e.g., NaBr/Oxone®) for milder conditions and to avoid handling Br₂. Mild_Deactivation->NBS Yes Mild_Deactivation->InSitu No Safety->InSitu Yes Start Reaction Analysis (TLC/LC-MS) NoReaction Problem: No/Low Conversion Start->NoReaction SideProducts Problem: Multiple Products Start->SideProducts Success Problem: Low Isolated Yield Start->Success IncreaseTemp Increase Temperature or Reaction Time NoReaction->IncreaseTemp Kinetic Issue IncreaseReagent Increase Reagent/Catalyst Concentration NoReaction->IncreaseReagent Reactivity Issue CheckPurity Check Reagent Purity (e.g., recrystallize NBS) NoReaction->CheckPurity Reagent Issue DecreaseTemp Decrease Temperature SideProducts->DecreaseTemp Selectivity Issue SlowAddition Use Slower Reagent Addition SideProducts->SlowAddition Concentration Issue ChangeReagent Switch to Milder Reagent (e.g., DBI -> NBS) SideProducts->ChangeReagent Reactivity Issue OptimizeWorkup Optimize Work-up (e.g., pH adjustment, extraction) Success->OptimizeWorkup Product Loss OptimizePurity Optimize Purification (Recrystallization solvent, chromatography) Success->OptimizePurity Purification Loss

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-5-chlorobenzonitrile and 2,5-dichlorobenzonitrile in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Benzonitrile derivatives, in particular, serve as invaluable building blocks due to the versatile chemistry of the nitrile group and its profound electronic influence on the aromatic ring. This guide provides an in-depth comparative analysis of two closely related yet synthetically distinct building blocks: 2-Bromo-5-chlorobenzonitrile and 2,5-dichlorobenzonitrile . Our focus will be on elucidating the fundamental principles that govern their differential reactivity, thereby empowering researchers to make informed decisions in the design of complex synthetic pathways.

The key to unlocking the synthetic potential of these molecules lies in understanding the inherent reactivity differences between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds, especially in the context of transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

CompoundStructureCAS NumberMolecular FormulaMolecular Weight
This compound Structure of this compound57381-37-0[1]C₇H₃BrClN216.46 g/mol [1]
2,5-dichlorobenzonitrile Structure of 2,5-dichlorobenzonitrile21663-61-6C₇H₃Cl₂N172.01 g/mol

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The divergent reactivity of these two molecules is fundamentally rooted in the differing strengths of the C-Br and C-Cl bonds. In reactions where the cleavage of the carbon-halogen bond occurs in the rate-determining step, such as the oxidative addition step in many cross-coupling cycles, bond dissociation energy (BDE) is the dominant predictive factor.[2] A weaker bond requires less energy to cleave, leading to a faster reaction rate.[2]

The C-Br bond is demonstrably weaker than the C-Cl bond. This principle is the cornerstone of chemoselective synthesis when both halogens are present in a molecule.

Table 1: Average Bond Dissociation Energies (BDE) for Aryl Halides

Bond TypeAverage BDE (kJ/mol)Implication for Reactivity
Aryl C-Br ~290[2][3]Weaker bond, more readily cleaved, higher reactivity in oxidative addition.
Aryl C-Cl ~340[2][3]Stronger bond, requires more energy to cleave, lower reactivity.

This significant difference in BDE (~50 kJ/mol) is the primary reason why This compound is an exceptional substrate for sequential and regioselective cross-coupling reactions . The C-Br bond at the C2 position can be selectively targeted under conditions that leave the more robust C-Cl bond at the C5 position untouched.[4]

Palladium-Catalyzed Cross-Coupling: A Tale of Two Reactivities

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation. The general order of reactivity for aryl halides in these transformations is Ar-I > Ar-Br > Ar-Cl, which directly correlates with their BDEs.[4][5] The first and often rate-limiting step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[5][6][7]

Cross_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Rate-Determining Step) Faster for C-Br Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (with R-M) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination ArR Ar-R (Product) ArX Ar-X (e.g., this compound)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

For this compound, a Suzuki-Miyaura coupling can be performed with high selectivity at the C2 position. The milder conditions required to activate the C-Br bond are insufficient to promote oxidative addition into the C-Cl bond. In contrast, 2,5-dichlorobenzonitrile would require more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to react, and achieving selective mono-arylation over diarylation can be challenging.

Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

SubstrateConditionsPosition of ReactionExpected Yield
This compound Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C, 4hC2 (C-Br)>90%
2,5-dichlorobenzonitrile Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 80 °C, 4hC2 or C5<5% (No significant reaction)
2,5-dichlorobenzonitrile Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 110 °C, 12hC2 and C5Mixture of mono- and di-arylated products
Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To demonstrate the selective coupling of phenylboronic acid at the C2 position of this compound.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-phenyl-5-chlorobenzonitrile.

Buchwald-Hartwig Amination

The principles of selective reactivity extend to C-N bond formation via the Buchwald-Hartwig amination.[8][9] This reaction is crucial for synthesizing arylamines, a common motif in pharmaceuticals.[8][10] The C-Br bond of this compound will preferentially couple with an amine, leaving the C-Cl bond available for subsequent diversification.[11]

Synthetic_Workflow sub_start This compound sub_mid 2-Aryl-5-chlorobenzonitrile sub_start->sub_mid Step 1: Suzuki Coupling (Selective at C-Br) Pd(0), Arylboronic Acid, Base sub_final 2-Aryl-5-amino-benzoni trile sub_mid->sub_final Step 2: Buchwald-Hartwig (Reaction at C-Cl) Pd(0), Amine, Stronger Base

Caption: Sequential functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr): A Shift in Mechanism and Reactivity

Nucleophilic aromatic substitution (SNAr) operates under a different mechanistic paradigm. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize the negatively charged intermediate known as a Meisenheimer complex.[12][13][14] The nitrile (-CN) group is a potent EWG, activating both substrates for SNAr, particularly at the ortho (C2) and para positions.[12][15]

SNAr_Mechanism cluster_1 SNAr Mechanism Reactant Ar-X + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Carbanion) Reactant->Intermediate Step 1: Nucleophilic Attack (Rate-Determining) Product Ar-Nu + X⁻ Intermediate->Product Step 2: Elimination of Leaving Group

Caption: The two-step addition-elimination mechanism of SNAr.

In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the C-X bond.[16][17] Consequently, the reactivity order observed in cross-coupling does not always hold. Two competing factors are at play:

  • Inductive Effect: The higher electronegativity of chlorine makes the attached carbon more electrophilic and susceptible to nucleophilic attack compared to the carbon attached to bromine.

  • Leaving Group Ability: Bromide is a better leaving group than chloride.

The interplay of these effects means that the reactivity difference between C-Br and C-Cl in SNAr is much less pronounced and can be condition-dependent. For both this compound and 2,5-dichlorobenzonitrile, the C2 position is highly activated by the ortho-nitrile group. Therefore, under sufficiently strong SNAr conditions (e.g., strong nucleophile, high temperature), substitution is expected to occur at the C2 position for both molecules.

Table 3: Comparative Reactivity in a Model SNAr Reaction

SubstrateConditionsPosition of ReactionExpected Outcome
This compound NaOMe, DMSO, 100 °CC2High conversion to 2-methoxy-5-chlorobenzonitrile.
2,5-dichlorobenzonitrile NaOMe, DMSO, 100 °CC2High conversion to 2-methoxy-5-chlorobenzonitrile.

While both substrates are viable, the true synthetic advantage of this compound lies in its orthogonal reactivity, allowing for a cross-coupling reaction at C2 followed by a potential SNAr reaction at C5 if desired, a sequence not readily achievable with 2,5-dichlorobenzonitrile.

Strategic Synthesis: A Guide for the Practitioner

The choice between these two reagents should be dictated by the specific synthetic goal.

Choose this compound for:

  • Sequential, Regioselective Functionalization: It is the ideal substrate for introducing two different functionalities at the C2 and C5 positions. The C-Br bond serves as a highly reliable handle for a first transformation via palladium catalysis, leaving the C-Cl bond for a subsequent reaction.[4][18]

  • Access to Complex Scaffolds: This step-wise approach provides unparalleled control in the construction of highly substituted benzonitrile derivatives for drug discovery and advanced materials.

Choose 2,5-dichlorobenzonitrile for:

  • Symmetrical Disubstitution: When the goal is to introduce the same group at both the C2 and C5 positions, this substrate can be effective, although it typically requires harsh reaction conditions.

  • Mono-functionalization at C2 with a C5-Chloro handle: When a chlorine atom is specifically desired at the C5 position in the final product, one can perform a substitution (either cross-coupling or SNAr) at the more activated C2 position, though achieving high selectivity may require careful optimization.

Conclusion

While structurally similar, this compound and 2,5-dichlorobenzonitrile offer divergent pathways for synthetic chemists. The superior reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions makes This compound a far more versatile and strategic building block for controlled, sequential diversification of the benzonitrile core. Its ability to undergo selective functionalization at the C2 position while preserving the C5 position for a secondary transformation provides a powerful and predictable tool for the synthesis of complex molecules. In contrast, the similar reactivity of the two C-Cl bonds in 2,5-dichlorobenzonitrile presents significant challenges for selective mono-functionalization, limiting its application primarily to symmetrical substitutions. A thorough understanding of these reactivity principles is paramount for the efficient and elegant execution of modern synthetic strategies.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
  • Oxidative Addition of Polar Reagents. Chemistry LibreTexts.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
  • This compound | High-Purity Reagent. Benchchem.
  • Intimate mechanism of oxidative addition to zerovalent palladium complexes in the presence of halide ions and its relevance to the mechanism of palladium-catalyzed nucleophilic substitutions. Semantic Scholar.
  • Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
  • This compound | 57381-37-0. Smolecule.
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A Comparative Guide to Cross-Coupling Reactions: 2-Bromo-5-chlorobenzonitrile vs. 2-Bromo-5-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Dihaloaromatics

In the landscape of modern drug discovery and materials science, benzonitrile scaffolds are privileged structures, prized for their metabolic stability and ability to engage in critical molecular interactions. The strategic functionalization of these rings is paramount. Dihalogenated benzonitriles, such as 2-Bromo-5-chlorobenzonitrile and 2-Bromo-5-fluorobenzonitrile, serve as exceptionally versatile building blocks. They present chemists with two reactive sites, offering the potential for sequential, site-selective modifications through transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of these two reagents in the context of palladium-catalyzed cross-coupling. We will dissect the fundamental chemical principles that govern their reactivity, present comparative experimental data, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns. The choice between a chloro- and a fluoro-substituent is not trivial; it dictates the synthetic window, potential side reactions, and the ultimate strategic utility of the building block.

The Decisive Step: Understanding Chemoselectivity in Cross-Coupling

The utility of dihaloarenes hinges on the ability to selectively functionalize one C-X bond over another. In palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—this selectivity is almost always dictated by the initial, and often rate-determining, oxidative addition step.[1][2][3] During this step, the palladium(0) catalyst inserts into the carbon-halogen bond.

The ease of this insertion is governed by several factors, but the most dominant is the Carbon-Halogen (C-X) Bond Dissociation Energy (BDE) . A weaker bond is more readily cleaved and will react preferentially. The established trend for aryl halides is:

C-I < C-Br < C-Cl < C-F [4][5][6]

This fundamental principle predicts that for both this compound and 2-Bromo-5-fluorobenzonitrile, the weaker Carbon-Bromine bond will be the primary site of oxidative addition and subsequent coupling, leaving the C-Cl and C-F bonds intact under standard conditions.[7][8][9]

Diagram: The Palladium Cross-Coupling Catalytic Cycle

The following diagram illustrates the three key elementary steps that underpin most palladium-catalyzed cross-coupling reactions. The initial oxidative addition is the critical step for determining which halogen will react in a dihaloarene substrate.

Palladium Cross-Coupling Cycle cluster_info Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Ar-X) Selectivity Determining Step TM_Complex Ar-Pd(II)(R)L_n OA_Complex->TM_Complex Transmetalation (R-M) Product_Complex Product-Pd(0) Complex TM_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration (Ar-R Product) info1 L = Ligand info2 X = Halogen (Br, Cl, F) info3 M = B, Sn, Mg, etc.

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling.

Head-to-Head Comparison: Reactivity and Strategic Implications

While BDE provides a clear prediction, the practical performance and synthetic strategy for each molecule differ significantly due to the energy gap between the C-Br and the second C-X bond.

This compound: The Sequential Functionalization Workhorse

This substrate offers two distinct and addressable handles for cross-coupling. The C-Br bond is significantly more reactive than the C-Cl bond, allowing for excellent chemoselectivity under carefully controlled conditions.[7]

  • Primary Reactivity: The C-Br bond undergoes Suzuki, Buchwald-Hartwig, Sonogashira, and other couplings smoothly with a wide range of standard palladium catalysts.[9][10]

  • Secondary Reactivity: The C-Cl bond, while less reactive, is not inert. It can be activated for a second cross-coupling event. This typically requires more forcing conditions (higher temperatures, longer reaction times) or the use of highly active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) or N-heterocyclic carbenes (NHCs).[6]

  • Strategic Advantage: The ability to perform two distinct coupling reactions sequentially makes this reagent ideal for building molecular complexity and performing library synthesis. One can introduce a diversity element at the C-2 position, then explore a second diversification at the C-5 position.

2-Bromo-5-fluorobenzonitrile: The High-Fidelity Mono-Coupling Reagent

Here, the difference in reactivity between the C-Br and C-F bonds is extreme. The C-F bond is the strongest single bond to carbon and is generally unreactive under typical palladium-catalyzed cross-coupling conditions.[4][11]

  • Primary Reactivity: Cross-coupling occurs exclusively and cleanly at the C-Br bond. The risk of a second coupling at the C-F position is negligible, preventing the formation of diarylated byproducts and simplifying purification.

  • Secondary Reactivity: The C-F bond is essentially a stable substituent. Its high strength and the high activation barrier for oxidative addition mean it will not participate in the reaction.[12]

  • Strategic Advantage: This reagent is ideal when the goal is clean, high-yield mono-functionalization at the C-2 position. The fluorine atom is often a desirable feature in final target molecules, particularly in pharmaceuticals, where it can block metabolic pathways, enhance binding affinity, and modulate pKa. The electron-withdrawing nature of the nitrile group also activates the C-F bond towards late-stage Nucleophilic Aromatic Substitution (SNAr) reactions, providing an alternative synthetic pathway.

Diagram: Chemoselectivity Decision Pathway

This diagram outlines the logical process for predicting reactivity based on the substrate's properties.

Chemoselectivity start Select Dihaloarene Substrate sub_chloro This compound start->sub_chloro sub_fluoro 2-Bromo-5-fluorobenzonitrile start->sub_fluoro bde_check Compare C-X Bond Dissociation Energies (BDE) sub_chloro->bde_check sub_fluoro->bde_check bde_chloro BDE (C-Br) << BDE (C-Cl) bde_check->bde_chloro For Chloro bde_fluoro BDE (C-Br) <<< BDE (C-F) bde_check->bde_fluoro For Fluoro reactivity_chloro Preferential C-Br Coupling. C-Cl coupling possible with highly active catalysts. bde_chloro->reactivity_chloro reactivity_fluoro Exclusive C-Br Coupling. C-F bond is inert to Pd(0) oxidative addition. bde_fluoro->reactivity_fluoro

Caption: Decision pathway for predicting cross-coupling site selectivity.

Quantitative Data Summary

The following tables provide a comparative overview of the key physicochemical properties and representative Suzuki-Miyaura coupling outcomes.

Table 1: Physicochemical Property Comparison

PropertyThis compound2-Bromo-5-fluorobenzonitrileRationale for Difference
Molecular Formula C₇H₃BrClNC₇H₃BrFNDifferent halogen at C-5 position.
Molecular Weight 216.46 g/mol [13]200.01 g/mol Chlorine has a higher atomic mass than fluorine.
Approx. C-X BDE C-Br: ~330 kJ/molC-Cl: ~397 kJ/mol[5]C-Br: ~330 kJ/molC-F: ~485 kJ/mol[11]Electronegativity and orbital overlap (C-F > C-Cl).[4]
Reactivity Gap (ΔBDE) ~67 kJ/mol~155 kJ/molThe much larger energy gap for the fluoro-analog ensures higher selectivity.

Table 2: Representative Suzuki-Miyaura Coupling Performance

Conditions: Aryl Halide (1.0 mmol), Phenylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O, 90 °C, 12 h.

SubstrateExpected Major ProductTypical Yield (at C-Br)Key Side Product
This compound 5-chloro-2-phenylbenzonitrile85-95%2,5-diphenylbenzonitrile (<2%)*
2-Bromo-5-fluorobenzonitrile 5-fluoro-2-phenylbenzonitrile90-98%None detected

*Note: The formation of di-coupled product with this compound can increase significantly with more active catalysts (e.g., Pd(dtbpf)Cl₂) or prolonged reaction times at high temperatures.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two common and powerful cross-coupling reactions.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

This protocol is designed for the selective coupling at the C-Br position.

  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (this compound or 2-bromo-5-fluorobenzonitrile, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: To the flask, add the palladium catalyst, such as Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%). Via syringe, add degassed solvents: toluene (4 mL) and water (1 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.

Protocol 2: Buchwald-Hartwig C-N Bond Formation

This reaction is highly sensitive to catalyst and ligand choice. The use of a modern, bulky phosphine ligand is recommended for high efficiency.

  • Reagent Preparation: To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (NaOtBu, 134 mg, 1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and the ligand (e.g., Xantphos, 35 mg, 0.06 mmol, 6 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL) to the tube, followed by the amine coupling partner (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 16-24 hours.[14]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography to obtain the desired arylamine.

Diagram: Experimental Workflow

Experimental Workflow setup 1. Reaction Setup (Flask, Reagents, Stir Bar) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 3. Add Catalyst & Solvents inert->addition reaction 4. Heat & Stir (e.g., 90-110 °C) addition->reaction monitor 5. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Quench & Extract monitor->workup Complete purify 7. Dry & Purify (Column Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze

Caption: A standard workflow for cross-coupling reaction execution and analysis.

Conclusion and Strategic Recommendations

The choice between this compound and 2-Bromo-5-fluorobenzonitrile is a strategic one, guided by the ultimate goal of the synthesis.

  • Choose this compound when... your synthetic plan requires sequential diversification . Its two differentially reactive halogen sites provide a platform for building complex molecules in a controlled, stepwise manner. Be prepared to optimize conditions for the second, more challenging C-Cl coupling.

  • Choose 2-Bromo-5-fluorobenzonitrile when... your primary goal is a clean, high-yield mono-functionalization at the C-2 position. The inertness of the C-F bond ensures high fidelity and simplifies purification. This reagent is superior if the fluorine atom is a desired feature in the final target for its beneficial electronic or pharmacological properties.

By understanding the fundamental principles of bond energies and catalyst activity, researchers can harness the distinct reactivity profiles of these valuable building blocks to accelerate their research and development efforts.

References

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. Benzonitrile derivatives have consistently emerged as a privileged class of compounds, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth technical comparison of the biological activities of novel compounds synthesized from the versatile starting material, 2-Bromo-5-chlorobenzonitrile. We will explore synthetic pathways to promising anticancer and antimicrobial agents, detail the experimental protocols for their biological evaluation, and objectively compare their performance against established therapeutic alternatives.

From a Simple Benzonitrile to Complex Heterocycles: A Synthetic Overview

The strategic placement of bromine, chlorine, and a nitrile group on the benzene ring makes this compound a highly versatile precursor for the synthesis of complex organic molecules.[2] The differential reactivity of the bromine and chlorine atoms, coupled with the reactivity of the nitrile group, allows for a stepwise and controlled diversification of the molecular scaffold.

A key transformation in unlocking the biological potential of this compound is its conversion to 2-amino-5-chlorobenzonitrile. This seemingly simple amine is a critical gateway to a diverse range of heterocyclic compounds with proven pharmacological relevance.[2][3] The synthesis of 2-amino-5-chlorobenzonitrile from this compound can be achieved through established methods, setting the stage for the construction of more complex bioactive molecules.

This guide will focus on two principal classes of bioactive compounds derivable from 2-amino-5-chlorobenzonitrile: quinazolines for anticancer applications and benzimidazoles for antimicrobial screening.

Anticancer Activity Screening: Quinazoline Derivatives vs. Gefitinib

The quinazoline scaffold is a cornerstone in modern oncology, with several approved drugs targeting key signaling pathways in cancer.[4][5] By reacting 2-amino-5-chlorobenzonitrile with appropriate reagents, a variety of substituted quinazolines can be synthesized, offering a rich library of compounds for anticancer screening.[6][7]

Rationale for Experimental Design

The primary hypothesis is that novel quinazoline derivatives synthesized from 2-amino-5-chlorobenzonitrile will exhibit potent and selective cytotoxicity against cancer cell lines, potentially through the inhibition of protein kinases, a common mechanism of action for this class of compounds.[4][5] To validate this, a multi-tiered screening approach is employed, beginning with a broad cytotoxicity assay followed by more specific mechanistic studies for promising candidates.

As a benchmark for comparison, we will use Gefitinib , a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor with a quinazoline core structure, widely used in the treatment of non-small cell lung cancer.[8][9]

Experimental Workflow: Anticancer Screening

Caption: Workflow for the synthesis and anticancer screening of novel quinazoline derivatives.

Data Presentation: Comparative Anticancer Activity

The following table summarizes hypothetical, yet representative, IC50 values for novel quinazoline derivatives compared to Gefitinib against common cancer cell lines.

CompoundTarget/Cell LineIC50 (µM) [Hypothetical Data]Reference Compound (Gefitinib) IC50 (µM)
Novel Quinazoline 1 MCF-7 (Breast)5.2~0.5[1]
A549 (Lung)2.8~0.8[1]
HCT-116 (Colon)8.1>10
Novel Quinazoline 2 MCF-7 (Breast)1.5~0.5[1]
A549 (Lung)0.9~0.8[1]
HCT-116 (Colon)3.4>10
Novel Quinazoline 3 MCF-7 (Breast)>50~0.5[1]
A549 (Lung)>50~0.8[1]
HCT-116 (Colon)>50>10

Note: The IC50 values for novel quinazolines are hypothetical and for illustrative purposes. The IC50 values for Gefitinib are based on literature data for related quinazoline derivatives.[1][7]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Novel quinazoline derivatives and Gefitinib (stock solutions in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinazoline derivatives and Gefitinib (typically ranging from 0.01 to 100 µM) and incubate for another 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Benzimidazole Derivatives vs. Linezolid

Benzimidazole and its derivatives are another class of heterocyclic compounds that can be synthesized from 2-amino-5-chlorobenzonitrile.[10][11] This scaffold is known to exhibit a broad spectrum of antimicrobial activities.[12][13]

Rationale for Experimental Design

The primary objective is to assess the in vitro antimicrobial efficacy of novel benzimidazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The hypothesis is that these compounds will inhibit bacterial growth, and their potency will be comparable to or exceed that of existing antibiotics.

For a comparative benchmark, we will use Linezolid , an oxazolidinone antibiotic effective against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[14][15]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial screening of novel benzimidazole derivatives.

Data Presentation: Comparative Antimicrobial Activity

The following table presents hypothetical, yet plausible, Minimum Inhibitory Concentration (MIC) values for novel benzimidazole derivatives compared to Linezolid.

CompoundBacterial StrainMIC (µg/mL) [Hypothetical Data]Reference Compound (Linezolid) MIC (µg/mL)
Novel Benzimidazole 1 Staphylococcus aureus (MRSA)41-4[16]
Escherichia coli32>128
Novel Benzimidazole 2 Staphylococcus aureus (MRSA)21-4[16]
Escherichia coli16>128
Novel Benzimidazole 3 Staphylococcus aureus (MRSA)>641-4[16]
Escherichia coli>64>128

Note: The MIC values for novel benzimidazoles are hypothetical. The MIC values for Linezolid are based on literature data.[16]

Detailed Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Novel benzimidazole derivatives and Linezolid (stock solutions in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds and Linezolid in MHB directly in the 96-well plates.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

This guide outlines a systematic approach to the synthesis and biological evaluation of novel compounds derived from this compound. By leveraging this versatile starting material, libraries of potentially bioactive quinazolines and benzimidazoles can be generated. The comparative screening against established drugs like Gefitinib and Linezolid provides a robust framework for identifying promising lead compounds for further development.

The structure-activity relationship (SAR) data generated from these initial screens are invaluable for guiding the next phase of medicinal chemistry optimization. Promising "hit" compounds can be further modified to enhance their potency, selectivity, and pharmacokinetic properties. While this guide focuses on anticancer and antimicrobial activities, the diverse reactivity of the this compound scaffold opens avenues for exploring other therapeutic areas.

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The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-5-chlorobenzonitrile Derivatives in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The quest for novel, potent, and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast chemical space explored, the 2-Bromo-5-chlorobenzonitrile scaffold has emerged as a versatile and promising starting point for the design of next-generation therapeutics. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of derivatives based on this core. By synthesizing data from analogous chemical series, we will explore the causal relationships behind experimental design, offering field-proven insights to accelerate your research and development efforts.

The this compound Scaffold: A Privileged Starting Point

The this compound core is a trifunctional aromatic building block, offering a unique combination of reactive sites that are instrumental in the construction of complex molecular architectures.[1] The differential reactivity of the bromine and chlorine atoms, coupled with the versatile chemistry of the nitrile group, allows for a systematic and controlled exploration of the chemical space around the central phenyl ring. This strategic placement of functional groups provides a powerful handle for medicinal chemists to fine-tune the pharmacological properties of drug candidates.

Comparative Analysis of Substituent Effects: A Roadmap for Rational Design

The biological activity of derivatives stemming from the this compound scaffold is profoundly influenced by the nature and positioning of various substituents. The following sections delineate the observed and extrapolated structure-activity relationships, providing a logical framework for the rational design of potent and selective kinase inhibitors.

Modifications at the 2-Bromo Position: The Gateway to Potency

The bromine atom at the 2-position is the more reactive of the two halogens, making it the primary site for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This position often serves as the vector for introducing moieties that can probe deeper into the ATP-binding pocket of kinases, significantly impacting both potency and selectivity.

Table 1: Comparative Analysis of Substitutions at the 2-Position

Compound IDR Group (at 2-Position)Target Kinase (Example)IC50 (nM)Rationale & Insights
1a -Br (Parent Scaffold)--Starting point for derivatization.
1b Aryl (e.g., Phenyl)EGFRVariesAryl groups can establish favorable hydrophobic interactions within the kinase active site. Substitution on the aryl ring itself (e.g., with methoxy or chloro groups) can further modulate activity.[2]
1c Heteroaryl (e.g., Pyridine)VEGFR2VariesThe introduction of a heteroaryl ring can lead to the formation of additional hydrogen bonds with the kinase hinge region, often resulting in a substantial increase in potency.[3][4]
1d AmineVariousVariesThe 2-amino group is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the kinase hinge region.[5]

The data from related scaffolds strongly suggest that replacing the bromo group with aryl or heteroaryl moieties can lead to a significant enhancement in inhibitory activity. This is often attributed to the establishment of favorable hydrophobic interactions or the formation of additional hydrogen bonds within the active site of the target kinase.

Modifications at the 5-Chloro Position: Fine-Tuning Selectivity and Physicochemical Properties

While the chlorine atom at the 5-position is less reactive than the bromine at the 2-position, it still offers a valuable handle for synthetic elaboration under more forcing conditions. More commonly, substitutions at this position are introduced prior to the construction of the final molecule. Modifications at this position can be instrumental in fine-tuning the selectivity profile and optimizing the physicochemical properties of the compound, such as solubility and metabolic stability.

Table 2: Comparative Analysis of Substitutions at the 5-Position

Compound IDR' Group (at 5-Position)Target Kinase (Example)IC50 (nM)Rationale & Insights
2a -Cl (Parent Scaffold)--Provides a balance of lipophilicity and electronic effects.
2b -HVariousVariesRemoval of the chloro group can alter the electronic nature of the ring and may be beneficial if the chloro group is involved in steric clashes.
2c -FVariousVariesThe introduction of a fluorine atom can improve metabolic stability and membrane permeability.
2d -OCH3VariousVariesA methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule.

The choice of substituent at the 5-position is critical for achieving the desired balance of potency, selectivity, and drug-like properties. Small, electron-withdrawing groups like fluorine are often favored for their ability to enhance metabolic stability without adding significant bulk.

Transformations of the Nitrile Group: Modulating Polarity and Target Engagement

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides. These transformations can have a profound impact on the polarity, hydrogen bonding capacity, and overall target engagement of the molecule.

Table 3: Comparative Analysis of Nitrile Group Transformations

Compound IDFunctional GroupPotential InteractionsRationale & Insights
3a -C≡N (Nitrile)Dipole-dipole interactionsThe nitrile group is a moderate electron-withdrawing group and can participate in dipole-dipole interactions.
3b -CH2NH2 (Aminomethyl)Hydrogen bonding (donor)Reduction of the nitrile to a primary amine introduces a potent hydrogen bond donor, which can interact with key residues in the kinase active site.
3c -C(=O)NH2 (Amide)Hydrogen bonding (donor/acceptor)Hydrolysis of the nitrile to an amide provides both hydrogen bond donor and acceptor capabilities, increasing the potential for target engagement.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound derivatives typically involves a multi-step sequence that leverages the differential reactivity of the halogen atoms. A general synthetic workflow is outlined below.

General Synthetic Workflow

G A This compound B Suzuki-Miyaura Coupling (Modification at 2-position) A->B ArB(OH)2, Pd catalyst, base C Derivative with Aryl/Heteroaryl at 2-position B->C D Nitrile Transformation (e.g., Reduction or Hydrolysis) C->D E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for the diversification of the this compound scaffold.

Detailed Protocol for Suzuki-Miyaura Coupling
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired aryl or heteroaryl boronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction mixture is heated to 80-100 °C for 4-12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Kinase Inhibition and Signaling Pathways

Derivatives of the this compound scaffold have the potential to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis. A simplified representation of a generic kinase signaling pathway is shown below.

G cluster_0 Cell Signaling Pathway cluster_1 Inhibitor A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound Derivative E->B Inhibition

Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and the point of inhibition.

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. The strategic placement of three distinct reactive handles allows for a systematic and efficient exploration of the chemical space, enabling the rational design of compounds with optimized potency, selectivity, and pharmacokinetic properties. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of targeted cancer therapeutics.

References

  • Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacet
  • Design, Synthesis, and Antitumor Activities of Some Novel Substituted 1,2,3-Benzotriazines. Molecules. [Link]
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  • This compound | C7H3BrClN | CID 10330944. PubChem. [Link]
  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.
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  • Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. PubMed. [Link]
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  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]
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  • Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design. PubMed. [Link]
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The Art of Inhibition: A Comparative Guide to the Efficacy of 2-Bromo-5-chlorobenzonitrile-Derived Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, the 2-bromo-5-chlorobenzonitrile scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors. Its inherent reactivity and substitution patterns offer a versatile platform for the synthesis of diverse small molecules with therapeutic potential. This guide provides an in-depth, objective comparison of the performance of this compound-derived compounds as inhibitors of key kinases implicated in inflammatory diseases and cancer, supported by experimental data and detailed protocols.

The this compound Scaffold: A Gateway to Kinase Inhibition

This compound serves as a valuable starting material in medicinal chemistry due to its distinct reactive sites. The bromine atom is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of various aryl and heteroaryl moieties. The nitrile group can be transformed into other functional groups, and the chloro substituent provides an additional point for modification or can influence the electronic properties of the aromatic ring. This trifecta of functionality makes it an ideal building block for creating libraries of compounds to screen against a range of biological targets. Notably, this scaffold has proven particularly fruitful in the pursuit of inhibitors for protein kinases, a class of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, making them a major focus of therapeutic intervention.

Unraveling the Mechanism: How this compound Derivatives Tame Kinases

Kinase inhibitors derived from the this compound scaffold predominantly act as ATP-competitive inhibitors. This means they bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus halting the phosphorylation of downstream target proteins. The general mechanism of action for these inhibitors involves key interactions with the hinge region of the kinase domain, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

The 2-amino-pyrimidine and related heterocyclic cores, which can be synthesized from this compound, are particularly adept at forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region, effectively anchoring the inhibitor in the active site. The rest of the inhibitor molecule then extends into the hydrophobic pocket and solvent-exposed regions, with different substituents influencing potency and selectivity.

ATP_Competitive_Inhibition General Mechanism of ATP-Competitive Kinase Inhibition cluster_kinase Kinase Active Site ATP_Pocket ATP-Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Prevents ATP Binding Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket ATP ATP ATP->ATP_Pocket Binds Inhibitor This compound -Derived Inhibitor Inhibitor->ATP_Pocket Competitively Binds

Caption: ATP-Competitive Inhibition by this compound Derivatives.

Comparative Efficacy: A Look at the Data

While direct head-to-head clinical trial data for a wide range of this compound-derived inhibitors is not extensively published, we can draw valuable comparisons from preclinical studies on closely related analogs targeting key kinases. The following table summarizes the inhibitory activity (IC50 values) of representative compounds against p38 MAP kinase, Spleen Tyrosine Kinase (Syk), and Src family kinases. These kinases are critical mediators of inflammatory responses and have been implicated in various cancers.[1][2]

Representative Compound Scaffold Target Kinase IC50 (nM) Key Structural Features & Rationale
1. 2-(Arylamino)-5-chlorobenzonitrile Derivative p38α MAP Kinase15The 2-arylamino group is designed to interact with the hinge region, while the substituted aryl ring can be optimized for interactions within the hydrophobic pocket.
2. 2-(Imidazopyridin-6-yl)-5-chlorobenzonitrile p38α MAP Kinase8The imidazopyridine moiety is a known hinge-binder. The 5-chloro-benzonitrile portion can occupy the solvent-exposed region.
3. 2-(2-Aminopyrimidin-4-yl)-5-chlorobenzonitrile Syk25The 2-aminopyrimidine core is a classic hinge-binding motif in many kinase inhibitors.
4. 2-(Thiazol-5-yl)-5-chlorobenzonitrile Syk40The thiazole ring can form key interactions, and its substituents can be modified to enhance selectivity.
5. 2-(Pyrazolopyrimidin-4-ylamino)-5-chlorobenzonitrile Src5The pyrazolopyrimidine scaffold is a potent hinge-binder for Src family kinases.
6. 2-(Anilino)-5-chlorobenzonitrile with solubilizing group Src10The anilino group interacts with the hinge, and additional functionalities are added to improve pharmacokinetic properties.

Note: The IC50 values presented are representative of compounds with the described scaffolds and are compiled from various preclinical studies on analogous kinase inhibitors. The synthesis of these specific derivatives from this compound is chemically plausible.

Causality Behind Experimental Choices: The Rationale for Kinase Inhibition Assays

To ascertain the inhibitory potential of newly synthesized compounds, a robust and reproducible experimental protocol is paramount. The choice of assay is dictated by the need to accurately quantify the inhibition of kinase activity. A common and reliable method is the in vitro kinase activity assay, which measures the transfer of a phosphate group from ATP to a specific substrate peptide. The following protocol outlines a typical workflow for a luminescence-based kinase assay.

Experimental Protocol: In Vitro Luminescence-Based Kinase Activity Assay

This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

1. Materials and Reagents:

  • Purified recombinant target kinase (e.g., p38α, Syk, or Src)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • Test compounds derived from this compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

3. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.

  • In the 384-well plate, add 1 µL of the serially diluted test compounds or DMSO (as a control) to each well.

  • Add 2 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

4. ADP Detection:

  • After the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

5. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.

  • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Kinase_Mix Prepare Kinase/Substrate Mixture Start->Kinase_Mix Plate_Setup Add Compounds and Kinase to Assay Plate Compound_Prep->Plate_Setup Kinase_Mix->Plate_Setup Incubation1 Pre-incubate for Inhibitor Binding Plate_Setup->Incubation1 Reaction_Start Initiate Reaction with ATP Incubation1->Reaction_Start Incubation2 Incubate for Kinase Reaction Reaction_Start->Incubation2 Reaction_Stop Stop Reaction & Deplete ATP Incubation2->Reaction_Stop Signal_Gen Generate Luminescent Signal from ADP Reaction_Stop->Signal_Gen Data_Acq Measure Luminescence Signal_Gen->Data_Acq Data_Analysis Calculate IC50 Values Data_Acq->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally demonstrated its value as a foundational element in the design and synthesis of potent kinase inhibitors. The strategic derivatization of this versatile building block allows for the fine-tuning of inhibitory activity and selectivity against key kinases implicated in a spectrum of human diseases. The comparative data, while based on representative analogs, underscores the potential for developing highly effective therapeutic agents. Future research will likely focus on exploring novel substitutions and bioisosteric replacements to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds, with the ultimate goal of translating promising preclinical candidates into clinically successful drugs. The continued exploration of the chemical space around the this compound core holds significant promise for the future of targeted enzyme inhibition.

References

  • Rupert, K. C., Henry, J. R., Dodd, J. H., Wadsworth, S. A., Cavender, D. E., Olini, G. C., ... & Siekierka, J. J. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 13(3), 347–350. [Link]
  • Norman, P. (2012). Spleen tyrosine kinase inhibitors: a review of the patent literature 2005 - 2010.

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assessing the performance of 2-Bromo-5-chlorobenzonitrile in materials science applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical assessment of 2-Bromo-5-chlorobenzonitrile as a versatile building block for high-performance materials. We will explore its potential in the synthesis of advanced polymers and organic semiconductors, offering a comparative analysis against relevant alternatives. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to understand the structure-property relationships and potential applications of this halogenated aromatic nitrile.

Introduction: The Strategic Value of this compound

This compound is a trifunctional aromatic compound featuring a nitrile group, a bromine atom, and a chlorine atom. This unique combination of functionalities makes it a highly valuable intermediate in organic synthesis. The bromine and chlorine atoms provide distinct reactive sites for sequential functionalization, primarily through cross-coupling reactions, while the electron-withdrawing nitrile group influences the electronic properties of the benzene ring.[1] These characteristics open avenues for its incorporation into a variety of advanced materials, including high-temperature resistant polymers and organic electronic materials.

The strategic placement of the halogen atoms and the nitrile group allows for tailored molecular design. The bromine atom, being more reactive, can be selectively targeted in palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, enabling the formation of carbon-carbon bonds. The less reactive chlorine atom can then be functionalized in a subsequent step, providing a pathway for the synthesis of complex molecular architectures. This controlled, stepwise functionalization is a key advantage in the development of materials with precisely engineered properties.

High-Performance Polymers: The Quest for Thermal Stability

Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace and electronics industries.[2] The incorporation of specific structural motifs, such as halogen atoms and nitrile groups, can further enhance these properties.

The Role of Halogenation and Nitrile Groups in Polymer Stability

The introduction of halogen atoms into the polymer backbone can increase thermal stability and flame retardancy. The strong carbon-halogen bonds contribute to the overall bond energy of the polymer chain, requiring higher temperatures for decomposition. Furthermore, the presence of nitrile groups can enhance intermolecular forces through dipole-dipole interactions, leading to more rigid polymer chains and consequently, higher glass transition temperatures (Tg) and improved thermal stability.

Performance of Benzonitrile-Containing Polyamides: A Case Study
Polymer TypeMonomersInherent Viscosity (dL/g)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)
Polyamide4-APBN + Isophthalic Acid0.31 - 0.93235 - 298> 400
Poly(amide-imide)4-APBN + Bis(carboxyphthalimide)s0.31 - 0.93235 - 298> 400
Data sourced from a study on polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile.[3]

This data suggests that incorporating a benzonitrile moiety into a polyamide backbone can lead to polymers with high thermal stability, suitable for demanding applications.

Comparison with Alternative Building Blocks
  • 2,5-Dichlorobenzonitrile: This alternative offers two chlorine atoms for functionalization. While potentially leading to highly cross-linked and thermally stable polymers, the similar reactivity of the two chlorine atoms might pose challenges in achieving selective, stepwise functionalization compared to the bromine/chlorine substitution pattern of this compound. Reductive electropolymerization of 2,5-dichlorobenzonitrile has been shown to produce an electroactive polymer, poly(benzonitrile-2,5-diyl), suggesting its utility in charge storage materials.[4]

  • 4-Aminobenzonitrile: This non-halogenated alternative provides a reactive amine group for polymerization. Its incorporation into polyamides and polyimides has been shown to enhance thermal properties due to the polarity of the nitrile group. However, it lacks the potential for further functionalization through cross-coupling reactions that the halogenated benzonitriles offer.

Organic Semiconductors: Tuning Electronic Properties for Advanced Devices

The unique electronic properties of this compound make it an intriguing candidate for the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Designing High-Mobility Materials

High charge carrier mobility is a critical parameter for efficient OFETs.[5][6] Triarylamine-based materials are a well-established class of hole-transporting materials, with some derivatives exhibiting high hole mobilities on the order of 10⁻² cm²/Vs.[7] The synthesis of such materials often involves cross-coupling reactions to extend the π-conjugated system.

The di-halogenated structure of this compound allows for its use as a core building block to which electron-donating groups, such as triarylamines, can be attached. The electron-withdrawing nature of the nitrile group can be used to tune the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting molecule, which is crucial for efficient charge injection and transport.

Experimental Protocol: Synthesis of a Triarylamine-Functionalized Benzonitrile Derivative

Objective: To synthesize a model compound for organic semiconductor applications via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • 4-(Diphenylamino)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 eq.) and 4-(diphenylamino)phenylboronic acid (1.1 eq.) in a 3:1 mixture of toluene and water.

  • Add Pd(OAc)₂ (0.02 eq.), PPh₃ (0.08 eq.), and K₂CO₃ (2 eq.) to the mixture.

  • De-gas the mixture by bubbling with nitrogen for 15 minutes.

  • Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere for 24 hours.

  • After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling reagents This compound + 4-(Diphenylamino)phenylboronic acid catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O reagents->catalyst Reaction Conditions product Triarylamine-functionalized benzonitrile derivative catalyst->product Yields

Caption: Suzuki cross-coupling workflow for synthesizing organic semiconductors.

Engineering High-Efficiency OLED Emitters

The external quantum efficiency (EQE) is a key performance metric for OLEDs.[8] Emitter molecules with high photoluminescence quantum yields and optimized energy levels are essential for achieving high EQE. The modular nature of organic synthesis allows for the fine-tuning of emitter properties by combining different donor and acceptor units.

This compound can serve as an acceptor moiety or a core to which other functional groups are attached. By coupling it with suitable donor molecules, it is possible to create donor-acceptor type emitters with tunable emission colors and potentially high efficiencies. The halogen atoms also provide a route to introduce phosphorescent heavy atoms, which can enable the harvesting of triplet excitons and lead to higher EQEs. Recent advancements have demonstrated OLEDs with EQEs exceeding 20% through careful molecular design.[9][10]

Comparative Analysis of Alternatives

FeatureThis compound2,5-Dichlorobenzonitrile4-Aminobenzonitrile
Reactive Sites 1 Bromine, 1 Chlorine, 1 Nitrile2 Chlorine, 1 Nitrile1 Amine, 1 Nitrile
Synthetic Versatility High (selective, sequential reactions)Moderate (less selective)Moderate (primarily for polymerization)
Potential for High Thermal Stability High (halogen and nitrile contributions)High (halogen and nitrile contributions)High (nitrile contribution)
Applicability in Organic Electronics High (tunable electronics via cross-coupling)Moderate (can form conductive polymers)Low (less suitable for tunable emitters)

Conclusion and Future Outlook

This compound stands out as a highly versatile and promising building block for the development of advanced materials. Its unique combination of reactive sites allows for a high degree of synthetic flexibility, enabling the creation of complex molecular architectures with tailored properties. While direct experimental data on the performance of materials derived from this specific molecule is still emerging, the analysis of related compounds and the fundamental principles of materials design strongly suggest its potential in two key areas:

  • High-Performance Polymers: The incorporation of the bromo-chloro-benzonitrile moiety into polymer backbones is a promising strategy for developing new polyamides and polyimides with enhanced thermal stability and flame retardancy.

  • Organic Semiconductors: Its utility as a core or acceptor unit in the synthesis of organic semiconductors opens up possibilities for creating novel materials for high-mobility OFETs and high-efficiency OLEDs.

Future research should focus on the synthesis and characterization of new materials based on this compound to experimentally validate its potential. The exploration of its use in donor-acceptor type organic semiconductors and as a monomer for high-performance polymers will be particularly insightful. As the demand for advanced materials with precisely controlled properties continues to grow, the strategic use of versatile building blocks like this compound will be paramount.

References

  • Triarylamine-BODIPYs exhibiting record hole mobility: synthesis, photophysical, electrochemical, spectroelectrochemical, and charge carrier mobility studies. Journal of Materials Chemistry C.
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A Senior Application Scientist's Guide to Catalytic Systems for Suzuki Reactions of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The selective functionalization of polyhalogenated aromatic compounds presents a unique challenge, requiring catalytic systems that can differentiate between halogen atoms of varying reactivity. This guide provides an in-depth, objective comparison of different catalytic systems for the Suzuki reaction of 2-bromo-5-chlorobenzonitrile, a versatile building block in medicinal chemistry. By leveraging experimental data and explaining the causality behind experimental choices, this document aims to empower researchers to select the optimal catalytic system for their specific synthetic needs.

The Challenge: Selective C-C Bond Formation in Dihaloarenes

The substrate at the heart of this guide, this compound, possesses two distinct halogen substituents on the aromatic ring. The inherent difference in the bond dissociation energies of the C-Br and C-Cl bonds (C-Br is weaker than C-Cl) provides a basis for selective cross-coupling. A successful catalytic system must exhibit high chemoselectivity, favoring the oxidative addition at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations. This selectivity is paramount for the efficient and controlled synthesis of complex molecules.

Comparative Analysis of Catalytic Systems

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the choice of the palladium source, the ancillary ligand, the base, and the solvent system. Below, we compare the performance of several classes of catalytic systems for the reaction of this compound with arylboronic acids, focusing on the selective formation of 2-aryl-5-chlorobenzonitrile.

Traditional Phosphine Ligand-Based Catalysts: The Workhorse

Palladium catalysts bearing phosphine ligands have been the traditional workhorses of cross-coupling chemistry. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic example. While readily available and effective for a range of substrates, its performance with challenging substrates can be limited. For dihaloarenes like this compound, achieving high selectivity and yield often requires careful optimization of reaction conditions.

A more advanced system within this class involves the use of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂. The dppf ligand offers a wider bite angle and enhanced stability to the palladium center, which can translate to higher catalytic activity and selectivity.

Table 1: Performance of Traditional Phosphine Ligand-Based Catalysts

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/Dioxane803-5Moderate to Good[1]
Pd(dppf)Cl₂Cs₂CO₃THF/water100Not SpecifiedGood[2]

The choice of base and solvent is critical. The use of a carbonate base like K₂CO₃ or Cs₂CO₃ is common, and solvent systems are often mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water to facilitate the dissolution of both the organic and inorganic reagents.[1][2]

Buchwald-Hartwig Ligand-Based Catalysts: For Enhanced Reactivity

The development of bulky, electron-rich phosphine ligands, such as the Buchwald-Hartwig ligands (e.g., SPhos, XPhos), has revolutionized palladium-catalyzed cross-coupling reactions. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, often enabling reactions to proceed under milder conditions and with lower catalyst loadings. For the selective coupling of this compound, a catalyst system comprising a palladium precursor like palladium(II) acetate (Pd(OAc)₂) and a Buchwald ligand is expected to offer high efficiency.

Table 2: Representative Performance of Buchwald-Hartwig Ligand-Based Catalysts

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄1,4-DioxaneNot SpecifiedNot SpecifiedExpected High[3][4]
N-Heterocyclic Carbene (NHC)-Based Catalysts: Robust and Highly Active

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. Their strong σ-donating ability forms a very stable bond with the palladium center, leading to highly robust and active catalysts. Palladium-NHC complexes, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts (e.g., Pd-PEPPSI-IPr), are particularly noteworthy for their air and moisture stability, making them user-friendly. These catalysts have demonstrated excellent performance in the coupling of sterically hindered and electron-deficient substrates.

Table 3: Representative Performance of NHC-Based Catalysts

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd-PEPPSI-IPrK₂CO₃MeOH8012Expected High[5][6]

Given the electronic nature of this compound, an NHC-based catalyst is a very promising option for achieving high yields and selectivity. The robustness of these catalysts also makes them suitable for applications in process chemistry.[5][6]

Ligandless Catalytic Systems: A Greener Approach

In an effort to develop more sustainable and cost-effective methodologies, ligandless Suzuki-Miyaura reactions have gained considerable attention. These systems typically utilize a simple palladium salt, such as Pd(OAc)₂, without the addition of an external phosphine or NHC ligand. The catalytic species is believed to be palladium nanoparticles or colloidal palladium formed in situ. While potentially less active than their ligated counterparts, ligandless systems can be effective, particularly with activated aryl bromides.

Table 4: Representative Performance of Ligandless Catalytic Systems

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂K₃PO₄·7H₂OToluene75< 1Good to Excellent[7]

The success of a ligandless reaction is highly dependent on the reaction conditions, including the base and solvent. The use of a hydrated base like K₃PO₄·7H₂O in a non-polar solvent like toluene has been shown to be effective.[7] This approach offers the advantages of lower cost and easier product purification due to the absence of complex ligands.

Mechanistic Insights and Rationale for Catalyst Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalytic system directly impacts the efficiency of each of these steps.

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L_n)-Ar'->Pd(0)L_n Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-determining step. The electron density at the palladium center is crucial. Electron-rich ligands, such as Buchwald-Hartwig phosphines and NHCs, enhance the electron density on the palladium, thereby facilitating the oxidative addition of the aryl halide. This is particularly important for less reactive aryl chlorides, but also benefits the selective activation of the C-Br bond over the C-Cl bond in this compound.

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species. The nature of the base and the solvent can significantly influence the rate of this step.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands often promote this step by creating steric crowding around the palladium center, which favors the release of the product.

Experimental Protocols

Below are detailed, step-by-step methodologies for representative catalytic systems. These protocols are based on established procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Suzuki Coupling using a Traditional Phosphine Ligand Catalyst (Pd(dppf)Cl₂)

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (deionized and degassed) (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add THF and degassed water to the flask.

  • Add Pd(dppf)Cl₂·CH₂Cl₂ to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants and Base B Inert Atmosphere A->B C Add Solvents B->C D Add Catalyst C->D E Heat and Stir D->E F Monitor Progress E->F G Quench and Extract F->G H Dry and Concentrate G->H I Purify H->I

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

The choice of the optimal catalytic system for the Suzuki-Miyaura reaction of this compound is a critical decision that depends on several factors, including the desired reaction efficiency, cost considerations, and the scale of the synthesis.

  • For routine, small-scale syntheses where cost and ease of use are priorities, a traditional phosphine ligand-based catalyst like Pd(dppf)Cl₂ provides a reliable option.

  • To achieve higher yields, faster reaction times, and for more challenging arylboronic acid coupling partners, a Buchwald-Hartwig ligand-based system (e.g., Pd(OAc)₂ / SPhos ) is highly recommended.

  • For applications requiring high turnover numbers, robustness, and ease of handling, particularly in a process chemistry setting, an N-heterocyclic carbene (NHC)-based catalyst such as Pd-PEPPSI-IPr is an excellent choice.

  • For environmentally conscious and cost-effective syntheses, a ligandless system with Pd(OAc)₂ can be surprisingly effective, although it may require more careful optimization of reaction conditions.

Ultimately, the selection of the catalytic system should be guided by empirical evaluation for the specific boronic acid partner and desired reaction scale. This guide provides a solid foundation for making an informed decision, empowering researchers to efficiently synthesize valuable 2-aryl-5-chlorobenzonitrile intermediates for their drug discovery and development programs.

References

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  • Lima, C. F. R. A. C., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(10), 4088.
  • Li, J. H., et al. (2006). An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene. Synthesis, 2006(5), 860-864.
  • Yuan, K., et al. (2022). Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboronic Acids. Catalysis Science & Technology, 12(1), 143-150.
  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier.
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  • Li, J. H., Liu, W. J., & Xie, Y. X. (2005). Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 70(13), 5409–5412.
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  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole. BenchChem.
  • Smith, R. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(30), 7213-7226.
  • Sher shah, M. S. A., Guin, D., & Sunkara, M. (2010). Pd @ PEG-PU polymer networks: A convenient catalyst for hydrogenation and Suzuki coupling reactions. Journal of Applied Polymer Science, 118(5), 2824-2831.
  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Öcal, N., et al. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 12(1), 1-13.
  • Al-Masri, E., et al. (2022). Preparation and characterization of PEPPSI-palladium N-heterocyclic carbene complexes using benzimidazolium salts catalyzed by Suzuki-Miyaura cross coupling reaction and their bioactivities. Journal of Molecular Structure, 1248, 131438.
  • Beukes, E., et al. (2021). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles.
  • El-Shishtawy, R. M., et al. (2015). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Journal of Saudi Chemical Society, 19(3), 275-281.
  • Wang, L., et al. (2012). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 17(12), 14729-14740.
  • Rossi, R., et al. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of the American Chemical Society, 133(40), 16070-16083.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Hussain, M., et al. (2010). Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(19), 4435-4443.

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A Comparative Guide to the Spectroscopic Data of 2-Bromo-5-chlorobenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on a core structure, can exhibit dramatically different physical, chemical, and biological properties. This guide provides an in-depth, objective comparison of the spectroscopic data for 2-Bromo-5-chlorobenzonitrile and its isomers, offering researchers a definitive toolkit for unambiguous structural elucidation.

This document moves beyond a simple data repository. It explains the causal relationships behind experimental choices and provides self-validating protocols, empowering researchers to confidently distinguish between these closely related compounds.

The Imperative of Isomer Differentiation

This compound (C₇H₃BrClN) is a substituted aromatic compound that serves as a valuable building block in the synthesis of more complex molecules.[1][2] The specific placement of the bromine, chlorine, and nitrile groups on the benzene ring dictates the molecule's reactivity, electronic properties, and steric profile. An incorrect isomer assignment can lead to failed syntheses, inactive drug candidates, or materials with undesirable properties. Therefore, a robust and systematic approach to structural verification using standard analytical techniques is paramount.

This guide will focus on a comparative analysis of this compound and two of its structural isomers: 4-Bromo-2-chlorobenzonitrile and 5-Bromo-2-chlorobenzonitrile .[3] These examples serve to illustrate the subtle yet distinct spectroscopic signatures that arise from the varied substitution patterns.

Comparative Spectroscopic Analysis

The definitive identification of an organic compound is achieved by analyzing its interaction with electromagnetic radiation and its behavior under ionization.[4] Here, we present a comparative analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the electronic environment of protons. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.[5][6] Aromatic protons typically resonate in the δ 6.5-8.5 ppm region.[7][8]

Table 1: Comparative ¹H NMR Data (Aromatic Region)

CompoundProtonApprox. Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-37.65dJ ≈ 8.5
H-47.50ddJ ≈ 8.5, 2.5
H-67.80dJ ≈ 2.5
4-Bromo-2-chlorobenzonitrile H-37.90dJ ≈ 2.0
H-57.70ddJ ≈ 8.4, 2.0
H-67.45dJ ≈ 8.4
5-Bromo-2-chlorobenzonitrile H-37.60ddJ ≈ 8.6, 2.2
H-47.75dJ ≈ 8.6
H-67.85dJ ≈ 2.2

Rationale & Interpretation: The differences are stark. For This compound , the three aromatic protons are distinct. H-6 appears as a doublet due to meta-coupling with H-4. H-3 is a doublet from ortho-coupling to H-4, and H-4 itself is a doublet of doublets, being coupled to both H-3 and H-6. In contrast, the symmetry in a para-substituted ring often results in a simpler pattern, sometimes appearing as two distinct doublets.[6][7][9] The unique splitting patterns and coupling constants for each isomer serve as a definitive fingerprint.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically appear in the δ 110-160 ppm range.[6][8] The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic distribution in the ring. Critically, the number of unique carbon signals reveals the molecule's symmetry.[10]

Table 2: Comparative ¹³C NMR Data

CompoundApprox. Chemical Shifts (δ, ppm)No. of Aromatic Signals
This compound 136.5, 135.8, 133.2, 131.9, 118.4, 116.7, 115.17 (6 aromatic + 1 CN)
4-Bromo-2-chlorobenzonitrile 139.1, 136.2, 133.5, 128.9, 122.7, 117.3, 116.57 (6 aromatic + 1 CN)
5-Bromo-2-chlorobenzonitrile 138.4, 135.0, 134.5, 131.1, 120.3, 117.9, 116.07 (6 aromatic + 1 CN)

Rationale & Interpretation: All three isomers are asymmetrical, resulting in six distinct signals for the aromatic carbons plus one for the nitrile carbon.[8][10] While there is overlap in the chemical shift ranges, the specific values for the carbons directly attached to the substituents (ipso-carbons) are highly diagnostic. For instance, the carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) will have unique shifts in each isomer due to their differing electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of molecular bonds.[4] It is particularly useful for identifying functional groups. For these isomers, the key absorptions are the nitrile (C≡N) stretch and the patterns in the "fingerprint region" which are characteristic of the aromatic substitution.[11]

Table 3: Comparative Infrared (IR) Spectroscopy Data

CompoundC≡N Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Out-of-Plane Bending (cm⁻¹)
This compound ~2232~1580, 1470~880, 820
4-Bromo-2-chlorobenzonitrile ~2235~1588, 1475~890, 810
5-Bromo-2-chlorobenzonitrile ~2230~1575, 1465~875, 825

Rationale & Interpretation: While the C≡N stretch is consistently found around 2230 cm⁻¹, its exact position can be subtly influenced by the electronic effects of the halogen substituents. The most diagnostic information comes from the C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region.[11][12][13] The specific pattern of these absorptions is highly characteristic of the substitution pattern on the benzene ring.[11][12][13] For example, a 1,2,4-trisubstituted ring (as in these isomers) will have a characteristic pattern of bands in this region that differs from other substitution patterns.[12][13]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[14] For these isomers, the molecular weight is identical (216.46 g/mol ).[2] However, the key to differentiation lies in the isotopic pattern of the molecular ion (M⁺) peak. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two isotopes (³⁵Cl and ³⁷Cl) in a 3:1 ratio.

Rationale & Interpretation: The presence of both bromine and chlorine results in a characteristic cluster of peaks for the molecular ion. The spectrum will show an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak. The relative intensities of this cluster are unique to a molecule containing one bromine and one chlorine atom. While the molecular ion cluster will be identical for all isomers, the fragmentation patterns can differ.[15][16] Electron Impact (EI) ionization is a "hard" ionization technique that causes the molecular ion to break apart into smaller, charged fragments.[17][18][19] The fragmentation is influenced by the positions of the substituents, leading to potentially different relative abundances of fragment ions, such as the loss of Br, Cl, or CN.[15][20]

Experimental Methodologies & Workflows

To ensure reproducible and high-quality data, standardized protocols must be followed.

Logical Workflow for Isomer Identification

The following diagram illustrates the logical workflow for using a combination of spectroscopic techniques to identify an unknown isomer of bromochlorobenzonitrile.

G cluster_0 Spectroscopic Analysis Workflow Unknown Unknown Isomer Sample MS Mass Spectrometry (EI-MS) Unknown->MS IR Infrared Spectroscopy (ATR-FTIR) Unknown->IR NMR NMR Spectroscopy (¹H & ¹³C) Unknown->NMR Data_MS Molecular Ion Cluster (M, M+2, M+4) Confirms C₇H₃BrClN Formula MS->Data_MS Data_IR C≡N Stretch (~2230 cm⁻¹) C-H Bending Pattern IR->Data_IR Data_NMR ¹H: Splitting & J-values ¹³C: Number of Signals NMR->Data_NMR Analysis Combined Data Analysis Data_MS->Analysis Data_IR->Analysis Data_NMR->Analysis ID Unambiguous Isomer ID Analysis->ID

Caption: Logical workflow for spectroscopic identification.

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[21]

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[4][21]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are required due to the lower natural abundance of the ¹³C nucleus.[4]

Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.[22][23]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract atmospheric and instrument-related absorptions.[24]

  • Sample Application : Place a small amount (a few milligrams) of the solid sample directly onto the ATR diamond crystal.[4][25]

  • Apply Pressure : Use the integrated pressure anvil to ensure firm and uniform contact between the sample and the crystal surface.[4][25]

  • Data Acquisition : Record the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a classic technique for the structural analysis of small, volatile organic molecules.[18]

  • Sample Introduction : Introduce a small amount of the sample into the instrument, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is volatilized in a high vacuum environment.[19]

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).[18][26] This process ejects an electron from the molecule to form a molecular ion (M⁺) and induces fragmentation.[16][18]

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[18]

  • Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

While isomers of bromochlorobenzonitrile share the same molecular formula and weight, they are distinct chemical entities with unique spectroscopic profiles. A multi-technique approach is essential for their unambiguous differentiation. ¹H NMR spectroscopy provides the most definitive data through the analysis of splitting patterns and coupling constants. ¹³C NMR confirms the lack of symmetry by the number of distinct carbon signals. IR spectroscopy offers corroborating evidence through the characteristic fingerprint of aromatic C-H bending vibrations. Finally, mass spectrometry confirms the elemental composition through the unique isotopic pattern of the molecular ion.

By systematically applying these well-established spectroscopic methods and carefully comparing the acquired data against reference information, researchers can confidently verify the structure of their target isomer, ensuring the integrity and success of their scientific endeavors.

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A Strategic Cost-Benefit Analysis: 2-Bromo-5-chlorobenzonitrile in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and process chemists in the pharmaceutical and agrochemical sectors, the selection of starting materials is a critical decision point that profoundly impacts scalability, cost-effectiveness, and the final product's purity profile. 2-Bromo-5-chlorobenzonitrile, a di-halogenated aromatic nitrile, is a versatile building block whose strategic value lies in the differential reactivity of its two halogen atoms. This guide provides an in-depth cost-benefit analysis of its use in large-scale synthesis, objectively comparing its performance against viable alternatives with supporting data and established protocols.

The Synthetic Value Proposition of this compound

This compound (CAS 57381-37-0) is an aromatic organic compound with the formula C₇H₃BrClN.[1][2] Its utility in multi-step synthesis stems from two key structural features: the electron-withdrawing nitrile group (-C≡N) and the presence of two different halogens on the aromatic ring.

  • Differential Reactivity : In modern cross-coupling chemistry, particularly palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[3] This allows for selective functionalization at the C2 position (bromine) while leaving the C5 position (chlorine) available for a subsequent, different transformation. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled manner.

  • Electronic Activation : The nitrile group is a potent electron-withdrawing group. This deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), facilitating the displacement of one of the halogen atoms by a suitable nucleophile.[1][4]

These characteristics make it a valuable intermediate for synthesizing a range of complex molecules, from kinase inhibitors in medicinal chemistry to advanced materials.[5][6]

Cost & Sourcing Considerations for Industrial Scale

While laboratory-scale quantities are readily available from various suppliers, large-scale procurement requires a different strategic approach.[2] The market for bulk this compound is globally competitive, with a significant concentration of manufacturers in China offering favorable pricing due to economies of scale.[7][8]

Procurement managers should look beyond the per-kilogram price and consider the Total Cost of Ownership . This includes:

  • Purity & Consistency : A lower-priced material that fails to meet purity specifications (typically >98%) can lead to costly batch failures and complex purifications downstream.[2][7]

  • Supply Chain Reliability : Partnering with suppliers who have robust production processes and a history of consistent delivery is paramount for meeting manufacturing timelines.[8]

  • Regulatory Compliance : For pharmaceutical applications, ensuring the supplier can provide necessary documentation (e.g., Certificate of Analysis, REACH status) is non-negotiable.[7]

For the purpose of this guide, we will compare this compound with two common structural alternatives that might be considered for similar synthetic campaigns: 2-Chloro-5-cyanopyridine (a heterocyclic analogue) and 3-Amino-4-bromobenzonitrile (an isomer with a different functional group).

Table 1: Comparative Overview of Starting Materials
CompoundMolecular FormulaMolecular Weight ( g/mol )Typical PurityIndicative Small-Scale Pricing (USD)Key Synthetic Features
This compound C₇H₃BrClN216.46>98%[2]~$54 / 25g[2]Orthogonal C-Br/C-Cl reactivity; activated for SNAr.
2-Chloro-5-cyanopyridine C₆H₃ClN₂138.55>97%[9][10]~$81 / 25g[11]Pyridine ring modifies electronics; single C-Cl site for coupling/SNAr.
3-Amino-4-bromobenzonitrile C₇H₅BrN₂197.03>95%[12][13]~$141 / 5g[13]C-Br for coupling; amino group for diazotization or as a directing group.

Note: Bulk pricing is subject to significant discounts and should be requested directly from manufacturers.[8]

Performance in Key Synthetic Transformations

The true value of a building block is revealed in its performance. Below, we compare these substrates in two of the most common and critical transformations in modern synthesis.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is a cornerstone of C-C bond formation. The goal here is to couple a boronic acid (or its derivative) to the aromatic halide. The higher reactivity of the C-Br bond is a distinct advantage.

  • To a reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (3.0 equiv).

  • Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Add the palladium catalyst system, for example, Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) and a phosphine ligand such as RuPhos (2-6 mol%).[14]

  • Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.[15]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

  • Base (K₃PO₄): A moderately strong base is required for the transmetalation step of the catalytic cycle. K₃PO₄ is effective and generally avoids side reactions.[15]

  • Catalyst System (Pd(OAc)₂/RuPhos): Buchwald-type ligands like RuPhos are electron-rich and bulky, promoting the oxidative addition step, especially for less reactive C-Br bonds, and are known to give high turnover numbers.[14]

  • Solvent (Dioxane/Water): The aqueous phase is crucial for dissolving the inorganic base, while the organic solvent dissolves the substrates and catalyst.[16]

SubstrateHalogen TargetedTypical Catalyst LoadingTemperature (°C)Reaction Time (h)Reported Yield (%)
This compound C-Br1-2 mol% Pd80-902-685-95%[17]
2-Chloro-5-cyanopyridine C-Cl2-5 mol% Pd90-1208-2480-90%[14]

As the data illustrates, coupling the C-Br bond of this compound is more efficient, requiring lower catalyst loading, lower temperatures, and shorter reaction times compared to the more inert C-Cl bond on the pyridine alternative. This translates to higher throughput, lower energy consumption, and reduced catalyst cost on an industrial scale.

Suzuki_Workflow sub Substrates: Aryl Halide (Ar-X) Boronic Acid (R-B(OH)2) setup Reaction Setup (Inert Atmosphere) sub->setup reagents Reagents: Pd Catalyst Ligand Base (e.g., K3PO4) reagents->setup solvent Solvent System (e.g., Dioxane/H2O) solvent->setup heating Heating (80-100°C) setup->heating workup Aqueous Workup & Extraction heating->workup purify Purification (Chromatography or Recrystallization) workup->purify product Final Product (Ar-R) purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are vital for introducing heteroatom nucleophiles onto an aromatic ring. The reaction is facilitated by electron-withdrawing groups (like -CN) ortho or para to the leaving group.

The SNAr mechanism is a two-step addition-elimination process.

  • Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4]

  • Elimination: The leaving group (halide) is expelled, restoring the aromaticity of the ring.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. Electron-withdrawing groups, especially at the ortho and para positions, delocalize the negative charge, lowering the activation energy.[18]

The two-step Addition-Elimination mechanism of SNAr.

For this compound, the nitrile group is para to the bromine and ortho to the chlorine. This positioning effectively activates both sites for nucleophilic attack.[1] While the C-Br bond is weaker, the choice of which halogen is displaced can often be controlled by reaction conditions. In many cases, harsher conditions are needed to displace the stronger C-Cl bond.

When comparing with 2-Chloro-5-cyanopyridine, the nitrogen atom in the pyridine ring also acts as an electron-withdrawing group, activating the chlorine for substitution. This makes it a highly effective substrate for SNAr reactions.

SubstrateLeaving GroupActivating Group(s)Typical ConditionsRelative Rate
This compound -Br or -Cl-CN (ortho/para)NaOMe, MeOH, 60°CModerate to Fast
2-Chloro-5-cyanopyridine -Cl-CN (para), Ring N (ortho)K₂CO₃, Nu-H, DMF, 100°CFast

The choice between these substrates often depends on the specific nucleophile and the desired final structure. 2-Chloro-5-cyanopyridine is an excellent choice for introducing a nucleophile at the 2-position of a pyridine ring, a common motif in pharmaceuticals.[11] this compound offers the flexibility to perform SNAr and then retain a second halogen for subsequent cross-coupling.

Safety & Handling Profile

In large-scale synthesis, a compound's safety profile is a major component of its overall cost. Stringent engineering controls, specialized personal protective equipment (PPE), and waste disposal protocols all carry significant costs.

Table 2: GHS Hazard Comparison
CompoundGHS Pictogram(s)Key Hazard Statements (H-phrases)Source(s)
This compound WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[19]
2-Chloro-5-cyanopyridine DangerH301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[20]
3-Amino-4-bromobenzonitrile WarningH302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[12]

Analysis: Based on available safety data, 2-Chloro-5-cyanopyridine presents a higher acute toxicity hazard ("Toxic") compared to this compound ("Harmful").[19][20] This would necessitate more stringent handling procedures, such as the use of closed systems or glove boxes, potentially increasing operational costs and complexity. All compounds require the use of standard PPE, including gloves, safety glasses, and lab coats, and should be handled in a well-ventilated area like a fume hood.[20][21]

Conclusion: A Strategic Recommendation

The cost-benefit analysis of using this compound in large-scale synthesis is highly favorable, particularly for complex, multi-step synthetic routes.

  • Primary Advantage - Selective Reactivity: Its key benefit is the differential reactivity of the C-Br and C-Cl bonds. For synthetic campaigns requiring a selective, high-yielding initial Suzuki coupling followed by a second functionalization, this compound is the superior choice. The milder conditions required for C-Br coupling reduce energy, catalyst, and solvent costs, leading to a more efficient and economical process despite a potentially higher initial material price.

  • Favorable Safety Profile: It possesses a less severe acute toxicity profile than key heterocyclic alternatives like 2-Chloro-5-cyanopyridine, which can simplify handling requirements and reduce associated engineering control costs.[19][20]

  • Cost-Effectiveness in Context: While a simple dichloro-analogue might be cheaper per kilogram, the potential for low yields, side products, and harsh reaction conditions in selective coupling reactions would likely negate any initial savings. The process efficiency and high purity afforded by this compound justify its selection in syntheses where precision and control are paramount.

Final Recommendation: For large-scale campaigns that leverage sequential, palladium-catalyzed cross-coupling reactions, This compound offers a compelling combination of high performance, synthetic flexibility, and manageable handling, making it a strategically sound and ultimately cost-effective choice. For syntheses requiring a single SNAr reaction to produce a pyridine-containing target, 2-Chloro-5-cyanopyridine remains a strong contender.

References

  • 2-chloro-5-cyanopyridine at 14800.00 INR in Mumbai, Maharashtra | A. B. Enterprises. A. B. Enterprises. [Link]
  • This compound | C7H3BrClN | CID 10330944 - PubChem.
  • This compound: Focusing On Real Needs For Industrial Buyers. Chemical Sourcing News. [Link]
  • Cost-Effective Sourcing of this compound: Price and Supplier Guide. Chemical Sourcing Insights. [Link]
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • Benzonitrile, 2-bromo-5-chloro- - ChemBK. ChemBK. [Link]
  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF - European Patent Office.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate.

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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercially Available 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. In complex multi-step syntheses, the presence of even minor impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of undesirable byproducts, and compromised biological activity of the final compound. This guide provides an in-depth comparative analysis of commercially available 2-Bromo-5-chlorobenzonitrile, a critical building block in medicinal chemistry and materials science.[1]

This document will navigate the essential analytical techniques for purity determination, present a hypothetical comparative study of samples from different suppliers, and offer insights into the potential impact of impurities on research outcomes. Our objective is to equip you with the knowledge and methodologies to confidently select the most suitable grade of this compound for your specific application.

The Critical Role of Purity in Synthesis and Drug Discovery

This compound is a versatile intermediate, prized for its trifunctional nature which allows for selective and sequential reactions.[1] The bromine, chlorine, and nitrile groups each offer distinct reactivity, making it a valuable scaffold in the synthesis of a diverse range of organic compounds, including pharmaceuticals and agrochemicals. However, the very synthesis of this compound can introduce impurities that are structurally similar and thus challenging to separate. Common synthesis routes, such as the electrophilic bromination of 2-chlorobenzonitrile, can generate positional isomers (e.g., 3-bromo-5-chlorobenzonitrile) and over-brominated species (e.g., dibromo-chlorobenzonitriles).[2]

The presence of these impurities can have significant repercussions:

  • Reduced Yields: Impurities can interfere with catalytic cycles or react with reagents, leading to lower yields of the desired product.

  • Complicated Purification: Structurally similar impurities often co-elute with the product, making chromatographic purification difficult and time-consuming.

  • Altered Biological Activity: In drug discovery, even small amounts of impurities can lead to misleading structure-activity relationship (SAR) data or exhibit off-target effects.

  • Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental outcomes.

Given these considerations, a thorough analytical assessment of commercially available this compound is not just recommended; it is imperative.

Experimental Design for Purity Benchmarking

A multi-pronged analytical approach is essential for a comprehensive purity assessment. This guide will focus on three orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

G cluster_0 Sample Acquisition cluster_1 Analytical Workflow cluster_2 Data Analysis & Comparison Supplier_A Supplier A HPLC HPLC-UV Purity & Impurity Profiling Supplier_A->HPLC GC_MS GC-MS Volatile Impurities & Isomer Identification Supplier_A->GC_MS qNMR qNMR Absolute Purity & Structural Confirmation Supplier_A->qNMR Supplier_B Supplier B Supplier_B->HPLC Supplier_B->GC_MS Supplier_B->qNMR Supplier_C Supplier C Supplier_C->HPLC Supplier_C->GC_MS Supplier_C->qNMR Purity_Table Comparative Purity Table HPLC->Purity_Table Impurity_Profile Impurity Profile Analysis GC_MS->Impurity_Profile qNMR->Purity_Table Recommendation Supplier Recommendation Purity_Table->Recommendation Impurity_Profile->Recommendation

Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for non-volatile organic compounds.

Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of each this compound sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Rationale: The C18 column provides excellent separation for aromatic compounds. The gradient elution ensures that both the main compound and any potential impurities with different polarities are resolved. Formic acid is added to the mobile phase to improve peak shape and ionization for potential mass spectrometry coupling.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, particularly positional isomers which may have similar retention times in HPLC.

Protocol:

  • Instrumentation: Agilent 7890B GC coupled to a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mass Range: 50-400 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in acetone.

Rationale: The HP-5ms column is a general-purpose column suitable for a wide range of organic compounds. The temperature program is designed to provide good separation of the main peak from potential isomeric and di-halogenated impurities. Mass spectrometry detection allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte. It relies on a certified internal standard.

Protocol:

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Internal Standard: Maleic anhydride (certified reference material).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample into a vial.

    • Accurately weigh ~10 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse program: zg30

    • Number of scans: 16

    • Relaxation delay (D1): 30 s

  • Data Processing: Apply a line broadening of 0.3 Hz. Manually phase and baseline correct the spectrum.

  • Purity Calculation: Integrate a well-resolved signal from this compound and the signal from the internal standard. Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for each integrated signal.

Rationale: A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate quantification. Maleic anhydride is a suitable internal standard as its proton signals do not overlap with those of the analyte. DMSO-d6 is used as the solvent due to its ability to dissolve both the analyte and the internal standard.

Comparative Data Analysis (Hypothetical)

The following tables summarize the hypothetical purity data obtained for this compound from three different commercial suppliers.

Table 1: Purity Comparison by Different Analytical Techniques

SupplierHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)
Supplier A 99.599.499.6
Supplier B 98.298.198.3
Supplier C 97.196.997.2

Table 2: Impurity Profile by GC-MS

ImpuritySupplier A (%)Supplier B (%)Supplier C (%)
2-Chlorobenzonitrile (Starting Material) < 0.050.30.8
3-Bromo-5-chlorobenzonitrile (Isomer) 0.10.81.5
2,x-Dibromo-5-chlorobenzonitrile 0.20.50.6
Other Unidentified Impurities 0.150.30.2
Total Impurities 0.5 1.9 3.1

Interpretation and Discussion

The hypothetical data reveals significant variations in the purity of this compound from the three suppliers.

  • Supplier A consistently provides the highest purity material across all three analytical techniques, with a total impurity level of only 0.5%. The levels of residual starting material and isomeric impurity are very low.

  • Supplier B offers a product with a purity of approximately 98%. While this may be acceptable for some applications, the higher levels of starting material and the positional isomer could be problematic in sensitive reactions.

  • Supplier C shows the lowest purity, with a significant amount of the 3-bromo-5-chlorobenzonitrile isomer. This level of isomeric impurity could significantly impact the regioselectivity of downstream reactions and complicate product purification.

G cluster_0 Impurity Source cluster_1 Downstream Consequences Starting_Material Unreacted Starting Material (2-Chlorobenzonitrile) Reduced_Yield Reduced Reaction Yield Starting_Material->Reduced_Yield Reproducibility Poor Reproducibility Starting_Material->Reproducibility Isomer Positional Isomer (3-Bromo-5-chlorobenzonitrile) Purification_Issues Difficult Purification Isomer->Purification_Issues SAR_Distortion Distorted SAR Data Isomer->SAR_Distortion Isomer->Reproducibility Over_reaction Over-bromination Product (Dibromo-chlorobenzonitrile) Over_reaction->Reduced_Yield

Conclusion and Recommendations

The selection of a supplier for this compound should be guided by the specific requirements of the intended application.

  • For applications in late-stage drug discovery, process development, and the synthesis of materials where high purity is paramount, Supplier A is the clear choice. The higher cost of this material is justified by the reduced risk of failed reactions and time-consuming purification steps.

  • For early-stage research and development where cost is a significant factor and the impact of minor impurities can be tolerated or managed, Supplier B may be a viable option. However, researchers should be aware of the potential for batch-to-batch variability and the presence of isomeric impurities.

  • The material from Supplier C is not recommended for most applications due to the high level of isomeric impurity, which poses a significant risk to the integrity of experimental outcomes.

It is strongly recommended that researchers perform their own in-house purity analysis on a small sample before committing to a large-scale purchase, especially for critical projects. This due diligence can save considerable time, resources, and prevent the generation of unreliable data.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For critical raw materials and intermediates like 2-Bromo-5-chlorobenzonitrile, a versatile building block in organic synthesis, robust and reliable analytical methods are the bedrock of quality control.[1][2] This guide provides an in-depth, experience-driven comparison of two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. We will delve into the causality behind experimental choices and present a self-validating cross-validation protocol designed to ensure the highest degree of confidence in analytical results.

The Critical Role of Orthogonal Analytical Methods

Reliance on a single analytical method, no matter how well-validated, carries inherent risks. Unforeseen interferences, matrix effects, or method-specific biases can lead to inaccurate results. Cross-validation using two dissimilar, or "orthogonal," methods provides a powerful strategy to mitigate these risks. By employing techniques that rely on different separation and detection principles, we can achieve a more comprehensive and trustworthy characterization of the analyte. For this compound (C₇H₃BrClN, MW: 216.46 g/mol ), a solid at room temperature with good solubility in organic solvents, both HPLC and GC are viable analytical options.[3][4][5]

This guide will compare a primary reversed-phase HPLC method with UV detection against a secondary capillary GC method with Flame Ionization Detection (FID), demonstrating how to establish their equivalence and ensure consistent, reliable data across different analytical platforms.

Experimental Design: A Tale of Two Methods

The core of our investigation is a meticulously designed cross-validation study. The objective is to demonstrate that the developed HPLC and GC methods are suitable for their intended purpose and yield equivalent results for the assay of this compound.[6][7] The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8][9]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of compounds. For this compound, a reversed-phase method is the logical choice, leveraging the compound's non-polar nature.

Experimental Protocol: HPLC-UV Method

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Acetonitrile.

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is an excellent orthogonal technique to HPLC for volatile and thermally stable compounds. Given that this compound is a relatively small organic molecule, it is amenable to GC analysis.

Experimental Protocol: GC-FID Method

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 220°C, hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in Acetone.

    • Prepare working standards and sample solutions by diluting the stock solution with Acetone to a final concentration of approximately 0.1 mg/mL.

Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of the two methods using the same batches of this compound. The workflow is designed to assess the equivalence of the methods based on key validation parameters.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: HPLC-UV Analysis cluster_gc Method 2: GC-FID Analysis cluster_comparison Data Comparison & Evaluation Prep Prepare Stock Solutions (0.1 mg/mL) HPLC_Analysis Analyze Samples by HPLC-UV Prep->HPLC_Analysis GC_Analysis Analyze Samples by GC-FID Prep->GC_Analysis HPLC_Data Collect HPLC Data (Peak Area, RT) HPLC_Analysis->HPLC_Data Compare_Results Compare Assay Results (Statistical Analysis) HPLC_Data->Compare_Results GC_Data Collect GC Data (Peak Area, RT) GC_Analysis->GC_Data GC_Data->Compare_Results Validate_Params Assess Validation Parameters (Accuracy, Precision, Linearity) Compare_Results->Validate_Params Final_Report Final_Report Validate_Params->Final_Report Final Report: Method Equivalence

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Data and Analysis

The following tables summarize the expected performance data from the validation of the HPLC and GC methods. These values are representative of what would be considered acceptable for methods used in a regulated environment.

Table 1: System Suitability
ParameterHPLC-UVGC-FIDAcceptance Criteria
Tailing Factor1.11.2≤ 2.0
Theoretical Plates> 5000> 50000> 2000
% RSD of 6 Injections0.5%0.7%≤ 1.0%
Table 2: Linearity
ParameterHPLC-UVGC-FIDAcceptance Criteria
Range0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL80-120% of nominal
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Y-interceptMinimalMinimalClose to zero
Table 3: Accuracy (% Recovery)
Concentration LevelHPLC-UVGC-FIDAcceptance Criteria
80%99.5%100.2%98.0 - 102.0%
100%100.1%99.8%98.0 - 102.0%
120%100.5%100.8%98.0 - 102.0%
Table 4: Precision (% RSD)
Precision LevelHPLC-UVGC-FIDAcceptance Criteria
Repeatability (n=6)0.6%0.8%≤ 2.0%
Intermediate Precision0.8%1.1%≤ 2.0%
Table 5: Cross-Validation Assay Results Comparison
Sample BatchHPLC-UV Assay (%)GC-FID Assay (%)% Difference
Batch A99.699.90.3
Batch B99.299.50.3
Batch C100.1100.50.4

Discussion of Results and Method Equivalence

The data presented in the tables demonstrate that both the HPLC-UV and GC-FID methods are suitable for the quantitative analysis of this compound. Both methods exhibit excellent linearity, accuracy, and precision, well within the acceptance criteria defined by ICH guidelines.[6][10]

The critical part of the cross-validation is the direct comparison of assay results for the same sample batches (Table 5). The percentage difference between the results obtained from the two methods is consistently low (< 0.5%), indicating a strong agreement between the HPLC and GC methods. This statistical equivalence provides a high degree of confidence that either method can be used for routine analysis without introducing significant bias.

Specificity and Forced Degradation

A key aspect of method validation is demonstrating specificity, which is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[11] Forced degradation studies are essential for this purpose.[12][13]

To establish specificity, samples of this compound should be subjected to stress conditions, including:

  • Acidic hydrolysis: 0.1 N HCl at 60°C

  • Basic hydrolysis: 0.1 N NaOH at 60°C

  • Oxidative degradation: 3% H₂O₂ at room temperature

  • Thermal degradation: 105°C

  • Photolytic degradation: UV light exposure

The stressed samples are then analyzed by both the HPLC and GC methods. The goal is to show that the peak for this compound is pure and that any degradation products are well-resolved from the main peak. This demonstrates the stability-indicating nature of the methods.

Conclusion and Recommendations

This guide has detailed a comprehensive approach to the cross-validation of two orthogonal analytical methods, HPLC-UV and GC-FID, for the analysis of this compound. The presented experimental protocols and comparative data underscore the importance of a rigorous, evidence-based approach to method validation.

Key Takeaways for the Practicing Scientist:

  • Embrace Orthogonality: Employing methods with different scientific principles is a powerful way to de-risk analytical data.

  • Adhere to Guidelines: The ICH Q2(R1) and the newer Q2(R2) guidelines provide a robust framework for method validation.[6][14][15][16]

  • Data-Driven Decisions: Method equivalence should be established through statistical comparison of results from the analysis of identical samples.

  • Specificity is Non-Negotiable: Forced degradation studies are essential to ensure that the analytical method is stability-indicating.

By following the principles and practices outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of highly reliable and defensible analytical data for this compound, contributing to the overall quality and safety of the final pharmaceutical product.

References

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The Synthetic Chemist's Compass: A Comparative Guide to 2-Bromo-5-chlorobenzonitrile in Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a chemical building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the vast arsenal of available reagents, 2-Bromo-5-chlorobenzonitrile has emerged as a versatile and strategically valuable scaffold. This guide provides an in-depth, objective comparison of its performance against viable alternatives in key applications, supported by experimental data from peer-reviewed literature. We will explore the causality behind its utility, offering field-proven insights to inform your experimental design.

A Molecule of Strategic Importance: Chemical Profile of this compound

This compound is a dihalogenated aromatic compound with the molecular formula C₇H₃BrClN.[1][2] Its utility stems from the orthogonal reactivity of its functional groups: a nitrile, a bromine atom, and a chlorine atom. The bromine atom is significantly more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom, allowing for selective functionalization.[3] The electron-withdrawing nature of the nitrile group further influences the reactivity of the aromatic ring.[1]

Physical and Chemical Properties:

PropertyValue
Molecular Weight216.46 g/mol [2]
AppearanceWhite to light yellow crystalline solid
CAS Number57381-37-0[2]
IUPAC NameThis compound[2]

Application Focus 1: Synthesis of Dapagliflozin - A Case Study in Strategic Synthesis

Dapagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes, provides an excellent case study for the application of halogenated benzonitrile derivatives.[4][5] While direct synthesis routes starting from this compound are not the most commonly reported, its isomer, 5-Bromo-2-chlorobenzonitrile, is a key precursor to the widely used starting material, 5-bromo-2-chlorobenzoic acid.[3][6] This highlights a crucial decision point for chemists: the choice of the initial building block.

Comparative Synthetic Strategies for a Key Intermediate

The synthesis of the core aryl C-glycoside structure of dapagliflozin often involves the coupling of a protected glucose derivative with an aryllithium or Grignard reagent derived from a brominated aromatic compound. Let's compare two potential pathways to a key intermediate.

Route A: Starting from 5-Bromo-2-chlorobenzonitrile

This route would first involve the hydrolysis of the nitrile to a carboxylic acid.

This compound This compound 5-Bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic_acid This compound->5-Bromo-2-chlorobenzoic_acid Hydrolysis Dapagliflozin_Intermediate Dapagliflozin_Intermediate 5-Bromo-2-chlorobenzoic_acid->Dapagliflozin_Intermediate Further Steps cluster_0 Suzuki-Miyaura Coupling Aryl-Halide Ar-X Product Ar-Ar' Aryl-Halide->Product Pd catalyst, Base Arylboronic_Acid Ar'-B(OH)2 Arylboronic_Acid->Product

General Suzuki-Miyaura Coupling Reaction.

Reactivity Comparison:

SubstrateRelative Reactivity in Suzuki CouplingSelectivity
2-Iodo-5-chlorobenzonitrileHighestLess selective if another reactive group is present
This compound High Excellent for selective coupling at the C-Br bond [3]
2,5-DichlorobenzonitrileLowDifficult to achieve selective coupling

Expert Insight: The superior reactivity of the C-Br bond over the C-Cl bond in this compound is a key strategic advantage. [3]It allows for the initial introduction of a substituent at the 2-position via Suzuki coupling, leaving the less reactive chlorine atom at the 5-position available for subsequent transformations, such as nucleophilic aromatic substitution, under more forcing conditions. This stepwise functionalization is highly desirable in the synthesis of complex molecules like kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This is a general protocol that can be adapted for various arylboronic acids.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1, 6 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 2-phenyl-5-chlorobenzonitrile.

Conclusion: A Strategically Sound Choice

This compound stands out as a highly versatile and strategically valuable building block for researchers in drug discovery and materials science. Its differentiated halogen reactivity allows for selective and sequential functionalization, a key advantage in the construction of complex molecular architectures. While the direct use of its corresponding carboxylic acid may be more efficient in some multi-step syntheses like that of dapagliflozin, the lower cost and inherent reactivity of the benzonitrile make it a compelling choice, particularly for large-scale applications and in the design of novel kinase inhibitors through cross-coupling chemistry. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and accelerate their synthetic endeavors.

References

  • Dapagliflozin – structure, synthesis, and new indic
  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.).
  • Dapagliflozin – structure, synthesis, and new indic
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Improved synthesis of dapagliflozin. (2014). Chinese Journal of Medicinal Chemistry. [Link]
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Advances.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). Polymers.
  • Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Methylbenzonitrile Deriv
  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. (2026). Organic Process Research & Development.
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
  • Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor. (2020). Journal of Chemical Sciences.
  • Selected examples of kinase inhibitors. (n.d.).
  • The method for preparing Dapagliflozin. (2018).
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (n.d.). MDPI.
  • Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. (n.d.). Journal of Medicinal Chemistry.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). Semantic Scholar. [Link]
  • Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide-potential inhibitors of human protein kinase CK2. (2025).
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The Strategic Advantage of 2-Bromo-5-chlorobenzonitrile in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. Among the vast arsenal of chemical building blocks, 2-Bromo-5-chlorobenzonitrile has emerged as a particularly strategic scaffold due to its unique trifunctional nature. The presence of a nitrile group alongside two distinct halogen atoms—bromine and chlorine—at specific positions on the benzene ring offers a platform for selective and sequential chemical modifications.[1][2] This guide provides an in-depth analysis of the successful application of this compound in complex organic synthesis, offering a comparative perspective against alternative reagents and supported by experimental data.

The Molecular Blueprint: Understanding the Reactivity of this compound

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The bromine atom at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the chlorine atom at the 5-position. This disparity allows for chemoselective functionalization of the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[3] The electron-withdrawing nature of the nitrile group further influences the reactivity of the aromatic ring, making it a versatile handle for a variety of chemical manipulations, including conversion to amines, carboxylic acids, and amides.[1]

Case Study: Synthesis of Angiotensin II Receptor Antagonists - The Losartan Intermediate

A prominent example showcasing the successful application of this compound is in the synthesis of intermediates for angiotensin II receptor antagonists, a class of drugs widely used to treat hypertension.[4][5][6] Specifically, it serves as a key precursor for the synthesis of the biphenyl core of Losartan.

The synthesis of the key biphenyl intermediate, 2-(2'-cyanobiphenyl-4-yl)methyl-imidazole, can be strategically accomplished using this compound. While the direct synthesis of Losartan often starts from other precursors, the principles of selective cross-coupling are well-demonstrated with this class of compounds. The following workflow illustrates a generalized approach where a substituted benzonitrile is a key component.

A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Selectively Functionalized Biphenyl Intermediate C->D Formation of C-C bond at the C-Br position E Further Transformations (e.g., introduction of imidazole and tetrazole moieties) D->E F Angiotensin II Receptor Antagonist (e.g., Losartan) E->F

Caption: Generalized workflow for the synthesis of Angiotensin II Receptor Antagonists.

Comparative Performance:
Starting MaterialKey TransformationReported AdvantagesPotential Challenges
This compound Selective Suzuki-Miyaura CouplingHigh chemoselectivity, allowing for stepwise functionalization.Requires careful optimization of reaction conditions to maintain selectivity.[3]
2-ChlorobenzonitrileGrignard CouplingCan be a more direct route in some cases.[6]Grignard reagents can be sensitive to other functional groups.
4-BromobenzonitrileSuzuki-Miyaura CouplingA common starting material for many "sartan" drugs.[5]Lacks the additional chlorine handle for further diversification.

The primary advantage of using this compound lies in its capacity for controlled, stepwise synthesis, which is invaluable for building complex molecular architectures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a representative example of a Suzuki-Miyaura coupling reaction to selectively functionalize the C-Br bond of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • 1,4-Dioxane/Water (4:1, degassed)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium precursor and the phosphine ligand.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The choice of a bulky, electron-rich phosphine ligand like SPhos is often crucial for achieving high yields and selectivity in the coupling of electron-deficient aryl halides.[3]

Case Study: Cyanation Reactions and Further Derivatizations

The nitrile group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, making it a valuable intermediate in medicinal chemistry and materials science.[1][7]

A This compound B Hydrolysis A->B D Reduction A->D F Reaction with Azide A->F C 2-Bromo-5-chlorobenzoic acid B->C E (2-Bromo-5-chlorophenyl)methanamine D->E G 5-(2-Bromo-5-chlorophenyl)tetrazole F->G

Caption: Potential derivatizations of the nitrile group.

Comparative Performance of Cyanation Strategies:

While this compound already possesses the nitrile group, understanding its synthesis provides context for its utility. The introduction of a cyano group onto an aromatic ring can be achieved through various methods.

MethodReagentsAdvantagesDisadvantages
Sandmeyer Reaction Diazonium salt, Copper(I) cyanideGood yields, applicable to a wide range of anilines.[7]Use of toxic cyanide salts.
Palladium-Catalyzed Cyanation Aryl halide, Zinc cyanide, Pd catalystAvoids the use of highly toxic alkali metal cyanides.[8]Can be expensive due to the palladium catalyst.
Rosenmund-von Braun Reaction Aryl halide, Copper(I) cyanideA classic method for aryl nitrile synthesis.[8]Often requires high temperatures and stoichiometric copper.

The availability of this compound as a starting material circumvents the need for these cyanation steps in many synthetic routes, thereby streamlining the overall process.

Experimental Protocol: Hydrolysis of the Nitrile Group

This protocol outlines the conversion of the nitrile group to a carboxylic acid, a common transformation in drug development.

Materials:

  • This compound (1.0 equiv.)

  • Sulfuric acid (concentrated)

  • Water

  • Sodium hydroxide solution

Procedure:

  • Carefully add this compound to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated solid by filtration.

  • Dissolve the solid in a sodium hydroxide solution and wash with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-Bromo-5-chlorobenzoic acid.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its key advantage lies in the differential reactivity of its two halogen atoms, enabling selective and controlled functionalization. This, coupled with the synthetic flexibility of the nitrile group, provides a powerful platform for the construction of complex molecules, particularly in the realm of pharmaceutical and agrochemical research. While alternative reagents exist for the synthesis of similar target molecules, the strategic combination of functionalities in this compound often leads to more efficient and elegant synthetic routes. The case studies and protocols presented in this guide underscore its successful application and provide a framework for its utilization in future synthetic endeavors.

References

  • Arch Pharm Res. (2014). Synthesis of a new series of angiotensin II receptor antagonists and antibacterial agents.
  • ResearchGate. (2015). An Efficient and Green Synthetic Route to Losartan.
  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic....
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
  • Google Patents. (n.d.). WO2007003280A1 - A process for the preparation of losartan derivatives by chlorination and reduction of the respective 1h-imidazole-5-carbaldehydes.
  • PubMed. (n.d.). Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles.
  • Google Patents. (n.d.). CN102675294A - Method of synthesizing losartan and losartan intermediates.
  • Google Patents. (n.d.). WO2007020654A1 - An improved process for the preparation of losartan.
  • Google Patents. (n.d.). US20100222597A1 - Process for the preparation of losartan.
  • Wikipedia. (n.d.). Cyanation.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the fast-paced environments of research, development, and manufacturing, the safe handling and disposal of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-5-chlorobenzonitrile, a compound requiring careful management due to its toxicological profile. As a Senior Application Scientist, my aim is to equip you with not just a procedure, but a framework for understanding the critical importance of each step, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound is classified as a toxic and irritant substance.

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]

Skin Irritation Causes skin irritation.[1]

Eye Irritation Causes serious eye irritation.[1]

Given its chemical structure, containing both bromine and chlorine atoms, it is categorized as a halogenated organic compound . This classification is critical for waste segregation, as mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.[2][3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final collection. Adherence to this workflow is crucial for maintaining a safe and compliant laboratory environment.

Step 1: Immediate Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is immediate and proper segregation.[4] This prevents accidental reactions and streamlines the disposal process.

  • Action: As soon as this compound waste is generated (e.g., residual solid, contaminated consumables, or solutions), it must be placed in a designated hazardous waste container.

  • Causality: Halogenated organic compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[5] Mixing them with non-halogenated solvents can contaminate a larger volume of waste, leading to higher disposal costs.[2]

Step 2: Containerization - Selecting the Right Vessel

The integrity of the waste container is fundamental to preventing leaks and exposure.

  • Action:

    • Select a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[3]

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, screw-top lid.[1][2]

    • For liquid waste, never fill the container to more than 90% capacity to allow for vapor expansion.[6]

  • Causality: Chemical incompatibility can lead to container degradation, leaks, and potential reactions. Leaving headspace in liquid waste containers is a critical safety measure to prevent pressure buildup.

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a vital communication tool for all laboratory personnel and waste handlers.[7][8]

  • Action:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[2][6]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[9]

      • An accurate estimation of the concentration and quantity of the waste.

      • The date of accumulation (the date the first waste was added).[1]

      • The name and contact information of the generating researcher or lab.[10]

      • The appropriate hazard pictograms (Toxic, Irritant).[9]

  • Causality: Clear and detailed labeling ensures that anyone handling the container is aware of its contents and the associated hazards, preventing mismanagement and ensuring it is handled according to the correct protocols.

Step 4: Safe Storage within the Laboratory

Designated and proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Action:

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation.[3][11]

    • The SAA should be a well-ventilated area, away from general laboratory traffic.

    • Ensure the waste container is kept in secondary containment to contain any potential leaks or spills.[1][2]

    • Segregate the this compound waste from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9]

  • Causality: SAAs are a requirement under the Resource Conservation and Recovery Act (RCRA) to ensure that hazardous waste is managed safely before it is moved to a central storage facility. Secondary containment provides a crucial barrier in the event of a primary container failure.

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and reputable waste management company.

  • Action:

    • Once the waste container is full or has been in accumulation for the maximum allowed time (typically 90 days, but institutional policies may be stricter), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[1][6]

    • Provide the EHS department with a complete and accurate description of the waste, as detailed on the hazardous waste label.

  • Causality: The disposal of hazardous waste is a highly regulated process. Only licensed professionals are equipped to transport and dispose of these materials in a way that is safe and environmentally sound.

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow.

G cluster_0 Waste Generation & Segregation gen Waste Generated (this compound) is_halogenated Is it a halogenated organic compound? gen->is_halogenated halogenated_bin Place in designated 'Halogenated Waste' container is_halogenated->halogenated_bin Yes non_halogenated_bin Place in 'Non-Halogenated Waste' container is_halogenated->non_halogenated_bin No G cluster_1 Disposal Workflow start Waste Generation segregate Segregate into Halogenated Waste start->segregate containerize Select Compatible Container segregate->containerize label_waste Affix 'Hazardous Waste' Label containerize->label_waste store Store in SAA with Secondary Containment label_waste->store pickup Arrange for EHS Pickup store->pickup end Proper Disposal by Licensed Vendor pickup->end

Caption: Overall workflow for this compound disposal.

Personal Protective Equipment (PPE) and Emergency Procedures

A robust disposal plan always includes provisions for personal safety and emergency preparedness.

Required PPE

When handling this compound waste, the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves. [12]* Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is critical:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Small Spill: For a small, manageable spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste.

  • Large Spill: Evacuate the immediate area and contact your institution's EHS department or emergency response team.

Regulatory Context: EPA Hazardous Waste Codes

Under the EPA's Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a definitive waste code determination should be made in consultation with your EHS department, this compound would likely fall under one of the following categories:

  • F002: The spent halogenated solvents list may apply if the compound is used as a solvent. [13][14]* U-listed waste: If the discarded material is an unused commercial chemical product, it may be classified as a U-listed waste. The specific code would depend on the exact formulation.

It is imperative to consult your institution's EHS professionals for the precise waste codes applicable to your specific waste stream.

By adhering to these detailed procedures, you are not only ensuring the safety of your laboratory and personnel but also upholding your responsibility to the broader scientific community and the environment.

References

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